Product packaging for Methyl 2-(2,4-dihydroxyphenyl)acetate(Cat. No.:CAS No. 67828-42-6)

Methyl 2-(2,4-dihydroxyphenyl)acetate

Cat. No.: B161275
CAS No.: 67828-42-6
M. Wt: 182.17 g/mol
InChI Key: FSSXHUOFRDFPMF-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dihydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B161275 Methyl 2-(2,4-dihydroxyphenyl)acetate CAS No. 67828-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dihydroxyphenyl)acetate
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InChI

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXHUOFRDFPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID4070667
Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Molecular Weight

182.17 g/mol
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CAS No.

67828-42-6
Record name (2,4-Hydroxyphenyl)acetic acid methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxyphenylacetate
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Foundational & Exploratory

Synthesis of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally found in the seeds of Nigella damascena.[1] This compound and its parent acid, 2,4-dihydroxyphenylacetic acid, are of interest to researchers in various fields, including natural product chemistry and drug discovery, due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and relevant data. The synthesis involves a multi-step process starting from commercially available precursors to first produce 2,4-dihydroxyphenylacetic acid, which is then esterified to yield the final product.

I. Synthesis of 2,4-dihydroxyphenylacetic Acid

The synthesis of the precursor acid, 2,4-dihydroxyphenylacetic acid, can be achieved through a multi-step route starting from m-bromophenol and glyoxylic acid. This process involves a condensation reaction, followed by reduction and a bromine hydroxylation reaction. A patented method provides specific details for this synthesis.[2]

Logical Workflow for the Synthesis of 2,4-dihydroxyphenylacetic Acid

SynthesisWorkflow A m-Bromophenol + Glyoxylic Acid B Condensation Reaction (Alkaline solution) A->B C 2-Bromo-4-hydroxymandelic Acid B->C D Reduction C->D E p-Hydroxy-o-bromophenylacetic Acid D->E F Bromine Hydroxylation (Catalyst, Alkaline solution) E->F G 2,4-Dihydroxyphenylacetic Acid F->G EsterificationWorkflow A 2,4-Dihydroxyphenylacetic Acid B Methanol (Solvent and Reagent) + Acid Catalyst (e.g., H₂SO₄) A->B C Reaction under Reflux B->C D Work-up and Purification (Neutralization, Extraction, Chromatography) C->D E This compound D->E

References

Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester with documented phytotoxic properties. This technical guide provides an in-depth overview of its primary natural source, a detailed, generalized protocol for its isolation, and an exploration of its potential biological activities. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on structured data presentation and methodological detail.

Natural Source

The primary documented natural source of this compound is the seeds of Nigella damascena L., commonly known as love-in-a-mist, a flowering plant belonging to the family Ranunculaceae.[1][2] This compound is one of several phenolic derivatives that have been isolated from this plant species.[3] While other phytochemicals such as alkaloids, flavonoids, and terpenoids are also present in Nigella species, this compound is a notable constituent of N. damascena.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the table below. This data is critical for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1][4]
Molecular Weight 182.17 g/mol [4]
CAS Number 67828-42-6[4]
Appearance Off-white to gray solid[4]
Purity (HPLC) ≥ 98.08%[4]
¹H NMR Spectrum Consistent with structure[4]
Mass Spectrometry (MS) Consistent with structure[4]

Experimental Protocols: Isolation and Purification

While the seminal paper by Fico et al. outlines the isolation of this compound from Nigella damascena seeds, a detailed, universally applicable protocol for the extraction of phenolic esters from plant material is presented below. This methodology is based on standard phytochemistry laboratory practices.

General Extraction and Fractionation Workflow

G Figure 1: Generalized Workflow for Isolation A Nigella damascena Seeds B Grinding and Pulverization A->B C Maceration with Methanol (B129727) B->C D Filtration and Concentration (Crude Methanolic Extract) C->D E Solvent-Solvent Partitioning (e.g., with Ethyl Acetate (B1210297) and Water) D->E F Ethyl Acetate Fraction (Enriched with Phenolic Compounds) E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection and TLC Analysis G->H I Pooling of Fractions Containing the Target Compound H->I J Further Purification (e.g., Preparative HPLC) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS, etc.) K->L

Figure 1: Generalized experimental workflow for isolation.
Detailed Methodology

  • Plant Material Preparation:

    • Obtain dried seeds of Nigella damascena.

    • Grind the seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Macerate the powdered seeds in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of distilled water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

    • Separate the aqueous layer and subsequently partition it with a solvent of intermediate polarity, such as ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with phenolic compounds, and concentrate it in vacuo.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest based on the TLC profiles.

  • Final Purification and Characterization:

    • Subject the pooled fractions to further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC).

    • Obtain the purified this compound and confirm its identity and purity using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Signaling Pathways

This compound is reported to have selective phytotoxic effects. While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, studies on structurally similar compounds, such as Methyl 4-hydroxyphenylacetate, suggest a potential mechanism of action involving the disruption of key physiological processes in plants.

Hypothetical Phytotoxic Mechanism

The phytotoxicity may be attributed to a multi-faceted attack on plant cellular functions, primarily targeting photosynthesis and hormonal balance. The proposed mechanism involves:

  • Inhibition of Photosynthesis: The compound may interfere with the photosynthetic electron transport chain or damage chloroplast integrity, leading to a reduction in CO₂ assimilation.

  • Induction of Oxidative Stress: Interference with photosynthesis can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

  • Disruption of Stomatal Function: The compound may induce stomatal closure, reducing transpiration and gas exchange, further impairing photosynthesis.

  • Hormonal Imbalance: It could potentially alter the levels of key phytohormones, such as abscisic acid (ABA), auxins (e.g., IAA), and gibberellins (B7789140) (GA), leading to a collapse of metabolic regulation.

Proposed Signaling Pathway Diagram

G Figure 2: Proposed Phytotoxic Signaling Pathway A This compound B Chloroplast Damage / Inhibition of Photosynthetic Electron Transport A->B G Stomatal Closure A->G I Hormonal Imbalance (e.g., ↑ABA, ↓IAA, ↓GA) A->I C Reduced CO₂ Assimilation B->C D Generation of Reactive Oxygen Species (ROS) B->D J Metabolic Collapse C->J E Oxidative Stress D->E F Cellular Damage and Necrosis E->F K Plant Death F->K H Reduced Transpiration G->H H->C I->G I->J J->K

Figure 2: A proposed signaling pathway for phytotoxic effects.

Conclusion and Future Directions

This compound, isolated from the seeds of Nigella damascena, represents an interesting natural product with potential applications, particularly in the development of bio-herbicides. This guide provides a foundational understanding of its natural origin and a framework for its isolation and purification. Further research is warranted to elucidate the precise molecular targets and signaling pathways underlying its phytotoxic activity. Such studies will be invaluable for a comprehensive assessment of its potential in agricultural and biotechnological applications. Elucidating its specific mechanism of action could also open avenues for its investigation in other biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate, with the CAS number 67828-42-6, is a phenolic ester that has garnered interest due to its biological activities, including selective phytotoxic effects.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established scientific principles. While experimental data for some properties of this specific compound are limited, this guide consolidates known information and provides context through related compounds and general experimental methodologies.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms Methyl 2,4-dihydroxyphenylacetate
CAS Number 67828-42-6
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.18 g/mol
Chemical Structure

Physical Properties

General Properties
PropertyValueSource
Appearance Off-white to gray solidMedChemExpress
Melting and Boiling Points

Experimental determination of the melting and boiling points for this compound has not been widely reported. A safety data sheet for the compound explicitly states "no data available" for these properties.

CompoundMelting Point (°C)Boiling Point (°C)
This compound Data not availableData not available
2,4-Dihydroxyphenylacetic acid (parent acid) 148-151Data not available
Solubility
SolventSolubilityNotesSource
DMSO ≥ 36.44 mg/mLMedChemExpress
Water Data not available
Methanol (B129727) Data not available
Ethanol Data not available
pKa

The acid dissociation constant (pKa) for this compound has not been experimentally determined. The pKa values for the parent acid, 2,4-dihydroxyphenylacetic acid, are provided below as a reference for the acidity of the phenolic hydroxyl groups.

CompoundpKa1pKa2
2,4-Dihydroxyphenylacetic acid ~4.5 (carboxylic acid)~8.5 (phenolic OH)

Chemical Properties and Reactivity

This compound is a phenolic ester. Its chemical reactivity is dictated by the presence of the ester functional group, the aromatic ring, and the two hydroxyl groups.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxyphenylacetic acid and methanol.

  • Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic ring can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. These groups also contribute to the antioxidant properties of the molecule.

  • Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl groups acting as activating, ortho-, para-directing substituents.

Spectral Data

While a Certificate of Analysis from a commercial supplier indicates that the 1H NMR and Mass Spectrum are "Consistent with structure," publicly available, detailed spectral data for this compound is scarce. The following represents expected spectral characteristics based on its structure.

1H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6s3H-OCH₃
~3.5s2H-CH₂-
~6.3-6.4m2HAromatic H
~6.9d1HAromatic H
~8.5-9.5br s2H-OH
13C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~172C=O (ester)
~156-158Aromatic C-OH
~130Aromatic C-H
~115-120Aromatic C-H
~103-107Aromatic C-H
~52-OCH₃
~40-CH₂-
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (phenolic)
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
1600, 1500, 1450C=C stretch (aromatic)
~1250C-O stretch (ester)
Mass Spectrometry (Predicted)
m/zInterpretation
182[M]⁺ (Molecular ion)
151[M - OCH₃]⁺
123[M - COOCH₃]⁺
107[HO-C₆H₄-CH₂]⁺

Experimental Protocols

Detailed, validated experimental protocols for the characterization of this compound are not widely published. The following sections describe general methodologies that are applicable for its synthesis and the determination of its key properties.

Synthesis: Esterification of 2,4-Dihydroxyphenylacetic Acid

A plausible method for the synthesis of this compound is the Fischer esterification of 2,4-dihydroxyphenylacetic acid.

Materials:

  • 2,4-Dihydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • FT-IR Spectroscopy: An FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer.

Biological Activity: Phytotoxicity

This compound has been reported to exhibit selective phytotoxic effects.[1] Phenolic compounds, in general, can exert phytotoxicity through various mechanisms, including:

  • Inhibition of Photosynthesis: Interference with electron transport in photosystems I and II.

  • Disruption of Cell Membranes: Increasing membrane permeability, leading to leakage of cellular contents.

  • Inhibition of Enzyme Activity: Binding to and inactivating key enzymes involved in plant metabolism.

  • Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and cellular damage.

  • Interference with Plant Hormones: Affecting the synthesis, transport, or signaling of plant hormones like auxins.

The specific mechanism of action for this compound has not been elucidated in detail.

Visualizations

Proposed Synthesis Workflow

SynthesisWorkflow Reactants 2,4-Dihydroxyphenylacetic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reaction Esterification (Reflux) Reactants->Reaction Catalyst->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

General Mechanism of Phenolic Phytotoxicity

Phytotoxicity Phenolic Phenolic Compound (e.g., this compound) Membrane Cell Membrane Disruption Phenolic->Membrane alters permeability Photosynthesis Inhibition of Photosynthesis Phenolic->Photosynthesis disrupts electron transport Enzymes Enzyme Inactivation Phenolic->Enzymes binds to active sites ROS Generation of ROS Phenolic->ROS induces oxidative stress Hormones Hormone Imbalance Phenolic->Hormones interferes with signaling PlantDeath Plant Growth Inhibition / Death Membrane->PlantDeath Photosynthesis->PlantDeath Enzymes->PlantDeath ROS->PlantDeath Hormones->PlantDeath

Caption: General mechanisms of phytotoxicity by phenolic compounds.

Conclusion

This compound is a molecule of interest with potential applications stemming from its biological activity. This guide has compiled the available physical and chemical data, highlighting areas where experimental information is currently lacking. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its properties and elucidate the precise mechanisms underlying its phytotoxic effects.

References

Spectroscopic and Biological Insights into Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6), a phenolic ester with potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its spectroscopic characteristics. Detailed experimental protocols for the spectroscopic analysis of phenolic compounds are provided, alongside a hypothesized signaling pathway based on the known activity of a similar molecule. This document aims to serve as a valuable resource for researchers interested in the analysis and potential therapeutic applications of Methyl 2,4-dihydroxyphenylacetate.

Chemical Structure and Properties

Chemical Name: Methyl 2,4-dihydroxyphenylacetate CAS Number: 67828-42-6 Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2,4-dihydroxyphenylacetate based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.60s2H-CH₂-
~3.70s3H-OCH₃
~6.30d1HAr-H
~6.40dd1HAr-H
~6.90d1HAr-H
~9.60s1HAr-OH
~10.20s1HAr-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~40-CH₂-
~52-OCH₃
~103Ar-C
~107Ar-C
~115Ar-C (quaternary)
~130Ar-C
~157Ar-C (quaternary)
~160Ar-C (quaternary)
~172C=O
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1735-1715StrongC=O stretch (ester)
1620-1580MediumC=C stretch (aromatic)
1250-1150StrongC-O stretch (ester and phenol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
182Moderate[M]⁺
151High[M - OCH₃]⁺
123High[M - COOCH₃]⁺
107Moderate[C₇H₇O]⁺
94Moderate[C₆H₆O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for Methyl 2,4-dihydroxyphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of Methyl 2,4-dihydroxyphenylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

Hypothesized Biological Activity and Signaling Pathway

While no direct studies on the signaling pathways affected by Methyl 2,4-dihydroxyphenylacetate were found, a structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to activate the Nrf2 antioxidant pathway[1][2]. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress[3][4]. Based on this, we hypothesize a potential mechanism of action for Methyl 2,4-dihydroxyphenylacetate.

Hypothesized Signaling Pathway: Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an activator, such as potentially Methyl 2,4-dihydroxyphenylacetate, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent translation into protective proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Compound Methyl 2,4-dihydroxyphenylacetate (Hypothesized Activator) Compound->Nrf2_Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Proteins Antioxidant Proteins Antioxidant_Genes->Proteins Translation

Caption: Hypothesized Nrf2 activation pathway by Methyl 2,4-dihydroxyphenylacetate.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the comprehensive spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate is outlined below.

Spectroscopic_Workflow Start Start: Pure Sample of Methyl 2,4-dihydroxyphenylacetate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (EI) Start->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Data_Analysis->Structure_Elucidation

Caption: Workflow for spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6). While direct experimental data is limited, the predicted spectra and detailed experimental protocols offer a robust starting point for researchers. The hypothesized involvement in the Nrf2 antioxidant pathway, based on a structurally similar compound, opens avenues for further investigation into its potential therapeutic applications. Future studies should focus on acquiring experimental spectroscopic data for this compound and validating its biological activity and mechanism of action.

References

An In-depth Technical Guide to Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally occurring in the seeds of Nigella damascena.[1] This compound has garnered interest for its selective phytotoxic effects, suggesting its potential as a natural herbicide. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines general methodologies for its synthesis and analysis, and proposes a putative mechanism for its phytotoxic action based on established principles of allelopathy.

Molecular Structure and Identification

This compound possesses a core structure of a phenylacetate (B1230308) group substituted with two hydroxyl groups at positions 2 and 4 of the phenyl ring.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 67828-42-6
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Off-white to gray solid

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known information.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
Solubility 100 mg/mL in DMSO (requires sonication)[1]
pKa Data not available-

Spectroscopic Data

While a certificate of analysis from a commercial supplier indicates that the ¹H NMR and mass spectra are "consistent with structure," the detailed spectral data is not publicly available.[2] This section provides predicted spectral characteristics based on the compound's structure.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing acetyl group.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methoxy (B1213986) carbon.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 182. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially fragmentation of the aromatic ring.

Experimental Protocols

4.1. Synthesis

A detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on the synthesis of its parent acid, 2,4-dihydroxyphenylacetic acid.

Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid cluster_step2 Step 2: Esterification A m-Bromophenol + Glyoxylic Acid B Condensation Reaction (Alkaline conditions) A->B C Acidification (HCl) B->C D Extraction (Ethyl Acetate) C->D E Bromine Hydroxylation (Catalyst, Alkaline conditions) D->E F 2,4-Dihydroxyphenylacetic Acid E->F G 2,4-Dihydroxyphenylacetic Acid I Reflux G->I H Methanol (B129727) + Acid Catalyst (e.g., H₂SO₄) H->I J Work-up and Purification (e.g., Column Chromatography) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid: This step is based on a patented method.[3]

    • A condensation reaction is carried out between m-bromophenol and glyoxylic acid in an alkaline solution.

    • The reaction mixture is acidified with concentrated hydrochloric acid.

    • The product, 2-bromo-4-hydroxymandelic acid, is extracted with ethyl acetate.

    • The intermediate undergoes bromine hydroxylation in the presence of a catalyst (e.g., copper salts) under alkaline conditions to yield 2,4-dihydroxyphenylacetic acid.[3]

  • Step 2: Fischer Esterification:

    • 2,4-dihydroxyphenylacetic acid is dissolved in an excess of methanol.

    • A catalytic amount of a strong acid, such as sulfuric acid, is added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is neutralized and extracted with an organic solvent.

    • The final product is purified by column chromatography.

4.2. Isolation from Nigella damascena

While it is known that this compound is isolated from Nigella damascena seeds, a specific, detailed protocol is not available in the searched literature. A general procedure for the isolation of natural products from plant material would involve the following steps:

General Isolation Workflow:

Isolation_Workflow A Nigella damascena Seeds B Grinding and Extraction (e.g., with Methanol or Ethyl Acetate) A->B C Filtration and Concentration B->C D Crude Extract C->D E Solvent-Solvent Partitioning D->E F Fractionation (e.g., Column Chromatography) E->F G Purification of Active Fractions (e.g., HPLC) F->G H Isolated this compound G->H

Caption: General workflow for the isolation of natural products from plant material.

Biological Activity and Mechanism of Action

This compound is reported to have selective phytotoxic effects .[1] This suggests it acts as an allelochemical, a compound released by a plant that affects the growth of other plants. The precise molecular mechanism of this phytotoxicity has not been elucidated for this specific compound. However, the general mechanisms of phytotoxic allelochemicals can be illustrated.

Putative Signaling Pathway for Phytotoxicity:

Phytotoxicity_Pathway cluster_plant Target Plant Cell A This compound (Allelochemical) B Membrane Disruption A->B C Inhibition of Electron Transport (Photosynthesis/Respiration) A->C D Induction of Oxidative Stress (ROS Production) A->D E Interference with Nutrient Uptake A->E F Inhibition of Enzyme Activity A->F G Hormonal Imbalance A->G H Inhibition of Germination and Growth B->H C->H D->H E->H F->H G->H

Caption: Generalized signaling pathways for phytotoxic allelochemicals.

The phytotoxic activity of this compound could be attributed to one or more of the following mechanisms:

  • Disruption of cell membranes: Affecting membrane permeability and integrity.

  • Inhibition of photosynthesis and respiration: By interfering with the electron transport chain.

  • Generation of reactive oxygen species (ROS): Leading to oxidative stress and cellular damage.

  • Inhibition of nutrient uptake: By affecting ion channels and transporters.

  • Enzyme inhibition: Targeting key enzymes involved in metabolic pathways.

  • Disruption of hormonal balance: Affecting the synthesis or signaling of plant hormones.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in susceptible plant species.

Conclusion

This compound is a natural product with potential applications in agriculture as a bioherbicide. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its detailed physicochemical properties, spectroscopic characterization, and specific mechanism of action. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists to further investigate this promising compound and unlock its full potential in drug development and other scientific applications.

References

Unveiling the Phytotoxic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester identified and isolated from the seeds of Nigella damascena.[1] While noted for its selective phytotoxic effects, detailed public-domain data on its specific biological activity and mechanism of action remain scarce.[1] This technical guide provides a comprehensive framework for researchers interested in exploring the phytotoxic properties of this compound. It synthesizes the known effects of structurally related phenolic compounds, outlines detailed experimental protocols for phytotoxicity assessment, and presents a logical workflow for investigation. The information herein is designed to serve as a foundational resource for initiating research into the potential of this compound as a novel herbicidal agent.

Introduction

Allelopathy, the chemical interaction between plants, is mediated by the release of secondary metabolites known as allelochemicals.[2][3] These compounds can have significant inhibitory or stimulatory effects on the germination, growth, and development of neighboring plants.[2] Phenolic compounds, arising from the shikimic and acetic acid pathways, are a major class of allelochemicals and are recognized for their phytotoxic properties.[3][4] Their diverse structures and modes of action make them a promising source for the development of new, environmentally-benign herbicides.[3][4]

This compound, a phenolic ester from Nigella damascena, falls into this category of compounds with potential herbicidal activity.[1] Understanding its specific phytotoxic effects requires rigorous biological evaluation. This guide provides the necessary context and methodologies for such an investigation.

Potential Mechanisms of Phytotoxic Action of Phenolic Compounds

While the specific mechanism for this compound is yet to be determined, phenolic allelochemicals are known to exert their effects through various modes of action.[2][3][5] These potential mechanisms provide a basis for designing targeted mechanistic studies.

  • Disruption of Membrane Permeability: Phenolic compounds can alter the integrity and fluidity of cell membranes, leading to increased permeability.[2][3] This disrupts ion gradients, nutrient uptake, and overall cellular homeostasis.

  • Inhibition of Photosynthesis and Respiration: Many phenolics can interfere with key metabolic processes. They may inhibit the electron transport chain in both photosynthesis and mitochondrial respiration, thereby reducing ATP synthesis and overall energy availability for the plant.[2][5]

  • Enzyme Inhibition: Allelochemicals can inhibit the activity of various enzymes crucial for plant growth and development.[2][3]

  • Interference with Cell Division and Elongation: Phenolic compounds have been shown to inhibit cell division and elongation in roots and shoots, leading to stunted growth.[3]

  • Alteration of Protein Synthesis and Phytohormone Activity: Some allelochemicals can interfere with protein synthesis and disrupt the balance of plant hormones, leading to abnormal growth and development.[2][5]

Quantitative Phytotoxicity Data of Structurally Related Phenolic Esters

Direct quantitative data for the phytotoxic effects of this compound is not currently available in the public domain. However, data from other phenolic esters and related compounds can provide a reference for expected activity levels and inform concentration ranges for initial screening.

Table 1: Phytotoxic Activity of Selected Phenolic Esters and Related Compounds

CompoundTarget SpeciesBioassayEndpointResult (IC50)Reference
Ferulic acid ethyl esterDigitaria sanguinalisSeedling GrowthGrowth Inhibition90.13 mg/L[6]
Ferulic acid ethyl esterPortulaca oleraceaSeedling GrowthGrowth Inhibition155.86 mg/L[6]
Ferulic acid ethyl esterDescurainia sophiaSeedling GrowthGrowth Inhibition281.53 mg/L[6]
Hofmeisterin (2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate)Amaranthus hypochondriacusRadicle GrowthGrowth Inhibition3.2 x 10⁻⁴ M[7]
2,4-D ethylhexyl esterSkeletonema costatum (Algae)Acute ToxicityGrowth Inhibition0.23 mg ai/L (EC50)[8]
2,4-D ethylhexyl esterLemna gibbaAcute ToxicityGrowth Inhibition0.5 mg/L (14-day EC50)[8]

Note: IC50 is the concentration that causes 50% inhibition. EC50 is the concentration that causes a 50% effect.

Detailed Experimental Protocols

Standardized bioassays are crucial for determining the phytotoxic potential of a compound.[9][10][11] The following are detailed protocols for seed germination and seedling growth inhibition assays, which are common primary screens for allelochemicals.

Seed Germination Inhibition Assay

This assay assesses the effect of the test compound on the germination of seeds.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Test seeds of selected monocot and dicot species (e.g., Lactuca sativa, Lepidium sativum, Triticum aestivum, Lolium multiflorum)

  • This compound

  • Solvent (e.g., acetone, methanol, or DMSO)

  • Distilled water

  • Incubator or growth chamber

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in distilled water. The final solvent concentration in the test solutions should be minimal (typically ≤ 0.5%) and a solvent control must be included. A negative control with only distilled water is also essential.

  • Assay Setup: Place two layers of filter paper in each sterile Petri dish.

  • Application of Test Compound: Add a defined volume (e.g., 5 mL) of each test solution, solvent control, or distilled water to the filter paper in the respective Petri dishes, ensuring the paper is uniformly moistened.

  • Seed Plating: Place a predetermined number of seeds (e.g., 25 or 50) on the moistened filter paper in each Petri dish using forceps.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25 ± 1°C, with a 12h/12h light/dark cycle or in complete darkness, depending on the requirements of the test species).

  • Data Collection: After a specified period (e.g., 72 hours or until germination in the control group is >90%), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Data Analysis: Calculate the germination percentage for each treatment. The results can be expressed as a percentage of the control. Calculate the IC50 value for germination inhibition.

Seedling Growth (Radicle and Hypocotyl) Inhibition Assay

This assay evaluates the effect of the test compound on the early growth of seedlings.

Materials:

  • Same as for the Seed Germination Inhibition Assay.

Procedure:

  • Follow steps 1-5 of the Seed Germination Inhibition Assay protocol.

  • Data Collection: After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

  • Measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) of each seedling using a ruler or digital calipers.

  • Data Analysis: Calculate the average radicle and hypocotyl/coleoptile length for each treatment. Express the results as a percentage of the control. Calculate the IC50 values for radicle and hypocotyl/coleoptile growth inhibition.

Visualizing the Investigative Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates a generalized workflow for the investigation of the phytotoxic effects of a natural compound like this compound.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Primary Phytotoxicity Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Compound This compound GerminationAssay Seed Germination Assay Compound->GerminationAssay GrowthAssay Seedling Growth Assay Compound->GrowthAssay DoseResponse Dose-Response Curves GerminationAssay->DoseResponse GrowthAssay->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Physiological Physiological Assays (Photosynthesis, Respiration) IC50->Physiological Biochemical Biochemical Assays (Enzyme Activity, Oxidative Stress) IC50->Biochemical Microscopy Microscopy (Cellular Damage) IC50->Microscopy

Caption: A generalized workflow for investigating the phytotoxic effects of a compound.

Potential Signaling Pathway Interference by Phenolic Allelochemicals

While a specific pathway for this compound is unknown, phenolic compounds are known to induce oxidative stress, which is a central component of their phytotoxic action. The diagram below illustrates a simplified, hypothetical signaling cascade initiated by a phenolic allelochemical.

signaling_pathway Allelochemical Phenolic Allelochemical (e.g., this compound) Membrane Plasma Membrane Interaction Allelochemical->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation EnzymeDamage Protein & Enzyme Damage OxidativeStress->EnzymeDamage DNADamage DNA Damage OxidativeStress->DNADamage CellDeath Programmed Cell Death LipidPeroxidation->CellDeath EnzymeDamage->CellDeath DNADamage->CellDeath

Caption: A potential signaling pathway for phenolic allelochemical-induced phytotoxicity.

Conclusion and Future Directions

This compound represents an understudied natural product with cited selective phytotoxic effects. This guide provides the foundational knowledge and detailed methodologies necessary to initiate a thorough investigation into its herbicidal potential. Future research should focus on performing the outlined bioassays to generate quantitative data on its efficacy against a panel of weed and crop species. Subsequent studies should aim to elucidate its specific mechanism of action, which could reveal novel molecular targets for herbicide development. The exploration of this and other natural compounds is a critical step towards developing more sustainable and effective weed management strategies.

References

Unveiling the Allelopathic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester first identified in the seeds of Nigella damascena, represents a promising candidate for the development of novel bioherbicides. While specific comprehensive studies on its allelopathic properties are not extensively documented in publicly available literature, its structural classification as a phenolic compound allows for a robust, evidence-based extrapolation of its potential biological activities and mechanisms of action. This technical guide synthesizes the current understanding of phenolic allelochemicals to provide a detailed framework for investigating the phytotoxic properties of this compound. It covers hypothetical, yet realistic, quantitative data, detailed experimental protocols for assessing allelopathic effects, and visual representations of associated biological pathways and workflows. This document is intended to serve as a foundational resource for researchers initiating studies into this compound and its potential applications in sustainable agriculture and weed management.

Introduction to Allelopathy and Phenolic Compounds

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. Phenolic compounds are a major class of secondary metabolites in plants that are frequently implicated in allelopathic interactions. Their modes of action are diverse and can include the disruption of fundamental physiological processes in target plants, such as photosynthesis, respiration, cell division, and nutrient uptake. This compound, as a phenolic ester, is predicted to exhibit similar phytotoxic characteristics.

Quantitative Allelopathic Profile (Hypothetical Data)

To facilitate research and provide a comparative baseline, the following tables present hypothetical quantitative data for the allelopathic effects of this compound on common weed and crop species. It is critical to note that this data is illustrative and must be experimentally verified.

Table 1: Dose-Dependent Inhibition of Seed Germination

Concentration (mM)Lactuca sativa (Lettuce)Amaranthus retroflexus (Redroot Pigweed)Echinochloa crus-galli (Barnyard Grass)
0.15% ± 1.28% ± 1.53% ± 0.8
0.525% ± 3.135% ± 4.215% ± 2.5
1.055% ± 4.568% ± 5.140% ± 3.8
2.585% ± 2.892% ± 3.375% ± 4.1
5.098% ± 1.5100%95% ± 2.2

Table 2: IC50 Values for Seedling Growth Inhibition (72 hours post-germination)

ParameterLactuca sativaAmaranthus retroflexusEchinochloa crus-galli
Root Length (IC50, mM) 0.850.651.20
Shoot Length (IC50, mM) 1.100.901.50

Table 3: Effect on Physiological Parameters of Lactuca sativa (at 1.0 mM concentration after 7 days)

ParameterControlTreated% Change
Total Chlorophyll (B73375) (mg/g FW) 2.1 ± 0.21.3 ± 0.15-38%
Total Carotenoids (mg/g FW) 0.45 ± 0.050.28 ± 0.04-38%
Total Protein (mg/g FW) 15.2 ± 1.89.8 ± 1.2-36%
Peroxidase Activity (U/mg protein) 50 ± 5120 ± 11+140%
Catalase Activity (U/mg protein) 80 ± 745 ± 6-44%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the allelopathic properties of this compound.

Seed Germination Bioassay
  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mM). Ensure the final solvent concentration in all treatments, including the control, is the same and non-phytotoxic (typically ≤ 0.5%).

  • Sterilization: Sterilize seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Place 20-30 sterilized seeds of the target species (e.g., Lactuca sativa) evenly on a sterile filter paper in a 9 cm Petri dish.

  • Treatment Application: Add 5 mL of the respective test solution or control solution to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 1°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm). Calculate the germination inhibition percentage relative to the control.

Seedling Growth Bioassay
  • Germination: Germinate seeds of the target species in the dark on moist filter paper for 48 hours.

  • Transfer: Select uniformly germinated seedlings and transfer them to Petri dishes containing filter paper moistened with the different concentrations of the test compound.

  • Incubation: Incubate the Petri dishes under the same conditions as the germination assay for an additional 72 hours.

  • Measurement: Carefully remove the seedlings and measure the length of the primary root and shoot to the nearest millimeter.

  • Data Analysis: Calculate the percentage of growth inhibition for root and shoot length compared to the control. Determine the IC50 values using a suitable statistical software.

Determination of Photosynthetic Pigments
  • Sample Preparation: Harvest fresh leaf tissue (0.1 g) from treated and control plants.

  • Extraction: Homogenize the leaf tissue in 10 mL of 80% acetone.

  • Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.

  • Calculation: Use the following equations to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids[1][2]:

    • Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

    • Total Carotenoids (mg/g FW) = [1000(A470) - 1.82(Chl a) - 85.02(Chl b)] / 198

    • Where V is the volume of the extract (mL) and W is the fresh weight of the tissue (g).

Measurement of Antioxidant Enzyme Activity
  • Enzyme Extraction: Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Protein Quantification: Determine the total protein content of the enzyme extract using the Bradford method with bovine serum albumin as a standard[3][4].

  • Peroxidase (POD) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, 40 mM H₂O₂, and 100 µL of enzyme extract. Monitor the increase in absorbance at 470 nm for 3 minutes. One unit of POD activity is defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute[5][6].

  • Catalase (CAT) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of enzyme extract. Monitor the decrease in absorbance at 240 nm for 3 minutes due to the consumption of H₂O₂. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute[7][8].

Visualizing Mechanisms and Workflows

Generalized Signaling Pathway for Phenolic Acid-Induced Stress

G cluster_perception Perception & Signal Transduction cluster_hormonal Hormonal Crosstalk cluster_cellular Cellular Responses cluster_physiological Physiological Effects Phenolic_Acid This compound Membrane_Receptor Plasma Membrane Receptor (Putative) Phenolic_Acid->Membrane_Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst (H₂O₂, O₂⁻) Membrane_Receptor->ROS_Burst Ca_Influx Ca²⁺ Influx Membrane_Receptor->Ca_Influx MAPK_Cascade MAP Kinase Cascade ROS_Burst->MAPK_Cascade Growth_Inhibition Inhibition of Root & Shoot Growth ROS_Burst->Growth_Inhibition Ca_Influx->MAPK_Cascade ABA_Synthesis Abscisic Acid (ABA) Synthesis ↑ MAPK_Cascade->ABA_Synthesis JA_Synthesis Jasmonic Acid (JA) Synthesis ↑ MAPK_Cascade->JA_Synthesis Gene_Expression Stress-Responsive Gene Expression MAPK_Cascade->Gene_Expression Stomatal_Closure Stomatal Closure ABA_Synthesis->Stomatal_Closure JA_Synthesis->Gene_Expression Auxin_Transport Auxin Transport ↓ Auxin_Transport->Growth_Inhibition Antioxidant_Enzymes Antioxidant Enzyme Upregulation (e.g., POD, SOD) Antioxidant_Enzymes->Growth_Inhibition Photosynthesis_Inhibition Inhibition of Photosynthesis Stomatal_Closure->Photosynthesis_Inhibition Gene_Expression->Antioxidant_Enzymes Cell_Division_Arrest Cell Division Arrest Gene_Expression->Cell_Division_Arrest

Caption: Generalized signaling cascade initiated by a phenolic allelochemical.

Experimental Workflow for Allelopathic Assessment

G cluster_preparation Preparation cluster_bioassays Bioassays cluster_physiological Physiological & Biochemical Assays cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution Test_Solutions Prepare Serial Dilutions Compound->Test_Solutions Germination_Assay Seed Germination Bioassay (72h) Test_Solutions->Germination_Assay Growth_Assay Seedling Growth Bioassay (Root & Shoot Length, 72h) Test_Solutions->Growth_Assay Seeds Select & Sterilize Seeds (e.g., Lettuce, Pigweed) Seeds->Germination_Assay Data_Collection Collect Raw Data Germination_Assay->Data_Collection Growth_Assay->Data_Collection Plant_Material Harvest Plant Material (7 days treatment) Pigment_Assay Chlorophyll & Carotenoid Quantification Plant_Material->Pigment_Assay Protein_Assay Total Protein Quantification (Bradford Assay) Plant_Material->Protein_Assay Pigment_Assay->Data_Collection Enzyme_Assay Antioxidant Enzyme Assays (POD, CAT) Protein_Assay->Enzyme_Assay Enzyme_Assay->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, IC50 Calculation) Data_Collection->Statistical_Analysis Interpretation Interpret Results & Draw Conclusions Statistical_Analysis->Interpretation

Caption: Standard workflow for evaluating the allelopathic potential of a compound.

Conclusion and Future Directions

This compound holds significant promise as a natural herbicide lead compound due to its phenolic structure. The lack of specific research on its allelopathic properties presents a clear opportunity for novel investigation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for such studies. Future research should focus on obtaining empirical dose-response data for a range of weed and crop species, elucidating the specific molecular targets, and understanding its environmental fate and non-target effects. Such data will be crucial for the development of this compound into a safe and effective bioherbicide for sustainable agricultural systems.

References

Unraveling the Molecular Mechanisms of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester of natural origin, isolated from the seeds of Nigella damascena.[1] While its definitive mechanism of action in mammalian systems is not yet fully elucidated, its chemical structure, characterized by a dihydroxyphenyl moiety, strongly suggests a range of biological activities. This technical guide consolidates the available information on this compound and its structural analogs to hypothesize its primary mechanisms of action, focusing on its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. This document provides a comprehensive overview for researchers and professionals in drug development, offering insights into its potential therapeutic applications.

Phytochemical Context and Structural Analogs

This compound is a constituent of Nigella damascena seeds, a plant known to be rich in various bioactive phytochemicals, including phenols, saponins, flavonoids, tannins, and alkaloids.[2] The biological activity of extracts from Nigella species is often attributed to this diverse phytochemical profile, with known antioxidant and antiproliferative effects.[3]

The core structure of this compound features a resorcinol-type substitution pattern on the phenyl ring. This dihydroxy substitution is a key indicator of its potential biological activity. Structurally related compounds, such as other dihydroxyphenylacetic acid derivatives and polyphenols, have been extensively studied and provide a basis for inferring the mechanism of action of the title compound. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of quercetin (B1663063), demonstrates significant antioxidant and phase II cytoprotective enzyme-inducing activities.[4]

Hypothesized Mechanism of Action

Based on the activities of its structural analogs, the primary mechanism of action of this compound is likely multifaceted, revolving around its antioxidant properties. Anti-inflammatory and enzyme inhibitory activities are also plausible secondary mechanisms.

Antioxidant Activity

The presence of two hydroxyl groups on the phenyl ring strongly suggests that this compound can act as a potent antioxidant. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize free radicals and terminate damaging chain reactions.[5]

The proposed antioxidant mechanism involves the following steps:

  • Donation of a hydrogen atom: The hydroxyl groups on the phenyl ring can readily donate a hydrogen atom to a free radical (R•), thus neutralizing it (RH).

  • Formation of a stable phenoxyl radical: Upon donating a hydrogen atom, the compound is converted into a relatively stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring.

  • Termination of radical chain reactions: By scavenging initial radicals, the compound prevents the propagation of radical chain reactions that can lead to cellular damage.

This mechanism is common to many phenolic antioxidants and is the basis for their protective effects against oxidative stress-related diseases.[6]

Anti-inflammatory Activity

Chronic inflammation is often linked to oxidative stress. By reducing the levels of reactive oxygen species (ROS), antioxidants can modulate inflammatory pathways. The potential anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[6] Plant-derived compounds have been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

Enzyme Inhibition

The dihydroxyphenyl moiety is a common feature in many enzyme inhibitors. For example, various compounds containing this functional group have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase.[8][9] It is plausible that this compound could also exhibit inhibitory activity against a range of enzymes, contributing to its overall biological profile.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally related compounds in various assays.

Compound/ExtractAssayTarget/RadicalIC50 ValueReference
Nigella sativa extractDPPH AssayDPPH Radical22.5 µg/mL[10]
(E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242)Tyrosinase InhibitionMushroom Tyrosinase17.85 µM[8]
Kojic Acid (reference)Tyrosinase InhibitionMushroom Tyrosinase49.08 µM[8]
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsAcetylcholinesterase InhibitionAChE80-90 nM[11]
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsButyrylcholinesterase InhibitionBuChE0.2-5 µM[11]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the hypothesized mechanisms of action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.[12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this production.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

  • Quantification of Cytokines:

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a typical experimental workflow.

Hypothesized_Antioxidant_Mechanism cluster_ROS Oxidative Stress cluster_Compound This compound cluster_Neutralized Neutralization ROS Reactive Oxygen Species (ROS) Compound This compound (with -OH groups) ROS->Compound attacks Neutralized_ROS Neutralized ROS Compound->Neutralized_ROS donates H• Phenoxyl_Radical Stable Phenoxyl Radical Compound->Phenoxyl_Radical forms

Caption: Hypothesized antioxidant mechanism of this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_Transcription Cytokines TNF-α, IL-6, COX-2, iNOS Gene_Transcription->Cytokines Compound This compound Compound->NFkB_activation Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

DPPH_Assay_Workflow start Start prepare_reagents Prepare Compound and DPPH Solutions start->prepare_reagents add_to_plate Add Compound and DPPH to 96-well Plate prepare_reagents->add_to_plate incubate Incubate in Dark (30 min) add_to_plate->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate end End calculate->end

References

The Bioactive Potential of Phenolic Esters from Nigella damascena: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Antioxidant, Anti-inflammatory, Antimicrobial, and Cytotoxic Properties

Introduction

Nigella damascena, commonly known as "love-in-a-mist," is an annual flowering plant of the Ranunculaceae family.[1] While its ornamental value is widely recognized, its seeds have been utilized in traditional medicine for various purposes.[1][2] Modern phytochemical investigations have revealed a diverse array of secondary metabolites within Nigella damascena, including alkaloids, flavonoids, terpenoids, and phenolic compounds.[1][2] Among these, phenolic esters have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the known bioactivities of phenolic esters isolated from Nigella damascena, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of these natural products.

Identified Phenolic Esters in Nigella damascena

Research has led to the isolation and characterization of specific phenolic esters from the seeds of Nigella damascena. The most notable among these are:

These compounds are characterized by a glycerol backbone esterified with a dihydroxylated phenolic acid. The presence of multiple hydroxyl groups on the aromatic ring is a key structural feature that is often associated with potent biological activity.

Bioactivity of Phenolic Esters and Related Compounds

While specific quantitative bioactivity data for the isolated phenolic esters from Nigella damascena is limited in the current literature, studies on the crude extracts and structurally related compounds provide valuable insights into their potential pharmacological effects.

Antioxidant Activity

Extracts of Nigella damascena have demonstrated significant antioxidant properties.[5][6][7] This activity is largely attributed to the presence of phenolic compounds which can scavenge free radicals. The antioxidant potential of phenolic compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (ferric reducing antioxidant power).

Table 1: Antioxidant Activity of Nigella damascena Extracts and Related Phenolic Compounds

Sample/CompoundAssayIC50 / ActivityReference
Nigella damascena Methanolic ExtractDPPHIC50: 177.6 ± 3.71 µg/mL[6]
Nigella damascena Methanolic ExtractDPPHIC50: 318.84 ± 0.02 mg/L[7]
Nigella damascena ExtractTEACHigher than N. sativa[6]
Nigella damascena ExtractCUPRAC26.1 ± 1.01 µM TE/g[6]
Anti-inflammatory Activity
Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Extracts from Nigella damascena have been shown to possess activity against various bacterial and fungal strains.[1][4] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Nigella damascena Extracts and Related Phenolic Compounds

Sample/CompoundMicroorganismMIC (µg/mL)Reference
Nigella damascena Methanolic ExtractStreptococcus pyogenes481
2,4-dihydroxybenzoic acid derivativeStaphylococcus aureus MRSA3.91[10]
2,4-dihydroxybenzoic acidEscherichia coli1000[10]
2,4-dihydroxybenzoic acidPasteurella multocida1000[10]
2,4-dihydroxybenzoic acidNeisseria gonorrhoeae1000[10]
Cytotoxic Activity

The cytotoxic potential of Nigella damascena extracts against various cancer cell lines has been investigated.[5] This activity suggests that compounds within the plant, including the phenolic esters, may have applications in oncology research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effect of a compound.

Table 3: Cytotoxic Activity of Nigella damascena Extracts

ExtractCell LineIC50 / EffectReference
Cultivated N. damascena (blue flowers)U-937, HL-60, MCF-7Greater anticancer effect than wild type[5]
Cultivated N. damascena (white flowers)U-937, HL-60, MCF-7Greater anticancer effect than wild type[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for assessing the bioactivities discussed.

Isolation of Phenolic Esters

A general procedure for the isolation of phenolic esters from Nigella damascena seeds involves the following steps:

  • Extraction: The seeds are ground and successively extracted with solvents of increasing polarity, such as n-hexane, chloroform, and methanol (B129727).

  • Fractionation: The methanol extract, which is rich in polar compounds including phenolic esters, is subjected to column chromatography on Sephadex LH-20.

  • Purification: Fractions containing the phenolic esters are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Nigella_damascena_seeds Nigella damascena Seeds Grinding Grinding Nigella_damascena_seeds->Grinding Successive_Extraction Successive Extraction (n-hexane, chloroform, methanol) Grinding->Successive_Extraction Methanol_Extract Methanol Extract Successive_Extraction->Methanol_Extract Column_Chromatography Column Chromatography (Sephadex LH-20) Methanol_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions RP_HPLC RP-HPLC Fractions->RP_HPLC Isolated_Phenolic_Esters Isolated Phenolic Esters RP_HPLC->Isolated_Phenolic_Esters NMR NMR (1D, 2D) Isolated_Phenolic_Esters->NMR MS Mass Spectrometry Isolated_Phenolic_Esters->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the isolation and identification of phenolic esters.
Antioxidant Activity Assays

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Different concentrations of the test compound are prepared in a suitable solvent.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

Anti-inflammatory Activity Assays
  • The assay is typically performed using a commercial kit.

  • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, often using an enzyme immunoassay (EIA).

  • The percentage of inhibition is calculated by comparing the PGE2 production in the presence and absence of the test compound.

  • IC50 values are determined from dose-response curves.

  • A similar protocol to the COX inhibition assay is followed, using a LOX enzyme (e.g., 5-LOX or 15-LOX).

  • The test compound is pre-incubated with the LOX enzyme.

  • The reaction is initiated by adding a suitable substrate, such as linoleic acid or arachidonic acid.

  • The formation of hydroperoxides is monitored spectrophotometrically.

  • The percentage of inhibition and IC50 values are calculated.

Antimicrobial Susceptibility Testing
  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay
  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of phenolic compounds, the phenolic esters from Nigella damascena are likely to exert their biological effects through the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Mechanisms

Phenolic compounds can mitigate oxidative stress and inflammation by interfering with signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G Phenolic Esters Phenolic Esters ROS Reactive Oxygen Species (ROS) Phenolic Esters->ROS Scavenges IKK IKK Phenolic Esters->IKK Inhibits MAPKKK MAPKKK Phenolic Esters->MAPKKK Inhibits ROS->IKK ROS->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory Genes Activates Transcription Inflammation Inflammation Inflammatory Genes->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 AP-1->Nucleus

Caption: Inferred anti-inflammatory signaling pathways.
Cytotoxic and Pro-apoptotic Mechanisms

In the context of cancer, phenolic compounds can induce cytotoxicity and apoptosis through the modulation of pathways that control cell survival and death. This can involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.

G Phenolic Esters Phenolic Esters ROS Increased ROS Phenolic Esters->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Cytochrome c Cytochrome c Release Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Inferred intrinsic apoptosis pathway.

Conclusion and Future Directions

The phenolic esters from Nigella damascena represent a promising class of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. While preliminary studies on crude extracts and related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of the pure, isolated phenolic esters. Future investigations should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of the isolated phenolic esters in a range of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of these compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of these natural products to optimize their potency and selectivity.

A deeper understanding of the bioactivity of phenolic esters from Nigella damascena will pave the way for the development of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(2,4-dihydroxyphenyl)acetate as a Bioherbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester isolated from the seeds of Nigella damascena.[1][2] Phenolic compounds are recognized for their diverse biological activities, including phytotoxic effects, which makes them promising candidates for the development of natural herbicides (bioherbicides). These compounds can inhibit seed germination and plant growth, offering an eco-friendly alternative to synthetic herbicides.[1] This document provides detailed application notes and experimental protocols for evaluating the bioherbicidal potential of this compound.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound is not fully elucidated. However, phenolic herbicides are known to act through various pathways that disrupt plant growth and development. A plausible mechanism involves the uncoupling of oxidative phosphorylation, which interferes with the plant's energy production. Other potential modes of action for phenolic compounds include disruption of cell membrane integrity, inhibition of nutrient absorption, and interference with growth hormone synthesis.

cluster_0 This compound Application cluster_1 Plant Cellular Processes cluster_2 Physiological Effects Compound This compound Mitochondria Mitochondria (Oxidative Phosphorylation) Compound->Mitochondria Inhibits CellMembrane Cell Membrane Integrity Compound->CellMembrane Disrupts NutrientUptake Nutrient Uptake Compound->NutrientUptake Inhibits HormoneSynth Growth Hormone Synthesis Compound->HormoneSynth Interferes with ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Ion_Leakage Ion Leakage CellMembrane->Ion_Leakage Nutrient_Deficiency Nutrient Deficiency NutrientUptake->Nutrient_Deficiency Growth_Inhibition Growth Inhibition HormoneSynth->Growth_Inhibition Plant_Death Plant Death ATP_Depletion->Plant_Death Ion_Leakage->Plant_Death Nutrient_Deficiency->Plant_Death Growth_Inhibition->Plant_Death

Fig. 1: Proposed mechanism of action for phenolic bioherbicides.

Data Presentation: Illustrative Phytotoxicity Data

The following tables summarize expected quantitative data from phytotoxicity assays of a phenolic bioherbicide. These should be used as a template for presenting results obtained from the experimental protocols described below.

Table 1: Seed Germination Inhibition

Concentration (µg/mL)Test Species 1 (e.g., Amaranthus retroflexus) % InhibitionTest Species 2 (e.g., Echinochloa crus-galli) % Inhibition
1015.2 ± 2.110.5 ± 1.8
5045.8 ± 3.538.2 ± 2.9
10078.3 ± 4.265.7 ± 3.8
25095.1 ± 2.888.4 ± 3.1
500100.0 ± 0.098.2 ± 1.5
EC50 (µg/mL) 65.4 85.1

Table 2: Seedling Growth Inhibition (Root and Shoot Length)

Concentration (µg/mL)Test Species 1 (e.g., A. retroflexus) Root Inhibition (%)Test Species 1 (e.g., A. retroflexus) Shoot Inhibition (%)Test Species 2 (e.g., E. crus-galli) Root Inhibition (%)Test Species 2 (e.g., E. crus-galli) Shoot Inhibition (%)
1020.1 ± 2.512.3 ± 1.915.4 ± 2.28.9 ± 1.5
5055.6 ± 4.142.1 ± 3.348.9 ± 3.735.6 ± 2.8
10085.2 ± 3.870.5 ± 4.075.3 ± 4.162.1 ± 3.5
25098.7 ± 1.290.3 ± 2.592.1 ± 2.485.7 ± 2.9
500100.0 ± 0.099.8 ± 0.299.5 ± 0.597.3 ± 1.1
IC50 (µg/mL) 58.9 70.2 68.7 80.5

Experimental Protocols

The following are detailed protocols for assessing the bioherbicidal activity of this compound.

cluster_0 Preparation cluster_1 Phytotoxicity Assays cluster_2 Data Collection & Analysis Stock Prepare Stock Solution of Compound Test Prepare Test Concentrations (Serial Dilution) Stock->Test Germination Seed Germination Assay Test->Germination Growth Seedling Growth Assay Test->Growth Seeds Select & Sterilize Weed Seeds Seeds->Germination Seeds->Growth Measure Measure Germination Rate, Root & Shoot Length Germination->Measure Growth->Measure Calculate Calculate % Inhibition, EC50 & IC50 Values Measure->Calculate

References

Application Notes and Protocols for Phytotoxicity Assay of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena and is noted for its selective phytotoxic effects.[1] Understanding the phytotoxic profile of this compound is crucial for various applications, including its potential development as a natural herbicide or for assessing its environmental impact. Phenolic compounds, in general, are known to exhibit allelopathic properties, influencing the growth and development of neighboring plants by interfering with physiological processes such as membrane permeability, nutrient uptake, and hormonal balance.[2][3]

This document provides a detailed protocol for conducting a phytotoxicity assay to evaluate the effects of this compound on seed germination and seedling growth. The described methods are based on established guidelines for phytotoxicity testing and are designed to yield reproducible and quantifiable results.

Core Concepts in Phytotoxicity Testing

Phytotoxicity assays are essential for determining the potential of a substance to cause harm to plants. Key parameters measured in these assays include:

  • Seed Germination: The percentage of seeds that successfully sprout in the presence of the test substance.

  • Root Elongation: The measurement of root growth, which is a sensitive indicator of toxicity.

  • Shoot Elongation: The measurement of shoot growth, providing information on the overall impact on plant development.

  • Biomass: The total weight of the plant material, which reflects the overall health and growth of the plant.

From these measurements, toxicological endpoints such as the EC50 (Effective Concentration 50%) , the concentration of a substance that causes a 50% reduction in a measured parameter (e.g., root length), can be determined.

Experimental Protocols

This protocol outlines a laboratory-based phytotoxicity assay using a filter paper method, which is a common and effective way to assess the direct effects of a chemical on seed germination and early seedling growth.

Materials and Reagents
  • This compound (purity ≥98%)

  • Indicator plant seeds (e.g., Lettuce (Lactuca sativa), Cress (Lepidium sativum), or Barley (Hordeum vulgare))

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Sterile distilled water

  • Pipettes and sterile tips

  • Forceps

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper for measurements

  • Analytical balance

Preparation of Test Solutions
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired range of test concentrations. A starting stock concentration of 10 mg/mL is recommended.

  • Working Solutions: Prepare a series of dilutions from the stock solution using sterile distilled water. A suggested concentration range to start with is 0.1, 0.5, 1, 5, and 10 mM. It is crucial to maintain a consistent, low percentage of DMSO (e.g., ≤ 0.5%) across all treatments, including the control, to avoid solvent-induced toxicity.

  • Control Solutions:

    • Negative Control: Sterile distilled water.

    • Solvent Control: A solution of DMSO in sterile distilled water at the same concentration as the highest concentration used in the test solutions.

Experimental Procedure
  • Seed Sterilization: Surface sterilize the seeds by rinsing them with 70% ethanol (B145695) for 30-60 seconds, followed by three rinses with sterile distilled water.

  • Petri Dish Preparation: Place two layers of sterile filter paper in each sterile Petri dish.

  • Application of Test Solutions: Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) evenly spaced on the moist filter paper in each Petri dish using sterile forceps.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber. The incubation conditions will depend on the chosen plant species. For lettuce and cress, a temperature of 24 ± 2°C with a 16-hour light and 8-hour dark cycle is suitable.

  • Data Collection: After a specified incubation period (e.g., 72 to 120 hours), record the following data for each replicate:

    • Number of germinated seeds.

    • Root length of each germinated seedling.

    • Shoot length of each germinated seedling.

  • Biomass Measurement (Optional): At the end of the experiment, carefully remove the seedlings, gently blot them dry, and measure their fresh weight. To determine the dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh them.

Data Presentation

The collected data should be organized into clear and structured tables to facilitate analysis and comparison.

Table 1: Effect of this compound on Seed Germination

Treatment Concentration (mM)Number of Seeds Sown (per replicate)Number of Germinated Seeds (Mean ± SD)Germination Percentage (%)
Negative Control (Water)20
Solvent Control (DMSO)20
0.120
0.520
1.020
5.020
10.020

Table 2: Effect of this compound on Seedling Growth

Treatment Concentration (mM)Average Root Length (mm ± SD)Inhibition of Root Elongation (%)Average Shoot Length (mm ± SD)Inhibition of Shoot Elongation (%)
Negative Control (Water)00
Solvent Control (DMSO)
0.1
0.5
1.0
5.0
10.0

Table 3: Effect of this compound on Seedling Biomass (Optional)

Treatment Concentration (mM)Average Fresh Weight (mg ± SD)Average Dry Weight (mg ± SD)
Negative Control (Water)
Solvent Control (DMSO)
0.1
0.5
1.0
5.0
10.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis prep_solutions Prepare Test Solutions (0.1, 0.5, 1, 5, 10 mM) add_solutions Add Test Solutions to Dishes prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds plate_seeds Plate Seeds sterilize_seeds->plate_seeds petri_prep Prepare Petri Dishes with Filter Paper petri_prep->add_solutions add_solutions->plate_seeds incubate Incubate in Growth Chamber (e.g., 24°C, 16h/8h light/dark) plate_seeds->incubate measure_germination Measure Germination Rate incubate->measure_germination measure_length Measure Root & Shoot Length incubate->measure_length measure_biomass Measure Biomass (Optional) incubate->measure_biomass analyze_data Analyze Data & Calculate EC50 measure_germination->analyze_data measure_length->analyze_data measure_biomass->analyze_data

Caption: Workflow for the phytotoxicity assay of this compound.

Potential Signaling Pathways Affected by Phenolic Compounds

signaling_pathway cluster_cellular Cellular Level Effects cluster_hormonal Hormonal Imbalance cluster_physiological Physiological Responses compound This compound (Phenolic Compound) membrane Altered Membrane Permeability compound->membrane enzymes Inhibition of Enzyme Activity (e.g., ATPase, Peroxidase) compound->enzymes hormone_synthesis Interference with Hormone Synthesis (e.g., Auxin, Gibberellin) compound->hormone_synthesis ros Increased Reactive Oxygen Species (ROS) membrane->ros nutrient_uptake Reduced Nutrient Uptake membrane->nutrient_uptake growth_inhibition Inhibition of Germination & Seedling Growth ros->growth_inhibition photosynthesis Inhibition of Photosynthesis enzymes->photosynthesis respiration Altered Respiration Rate enzymes->respiration hormone_activity Alteration of Hormone Activity hormone_synthesis->hormone_activity hormone_activity->growth_inhibition nutrient_uptake->growth_inhibition photosynthesis->growth_inhibition respiration->growth_inhibition

Caption: Potential mechanisms of phytotoxicity induced by phenolic compounds.

References

Application of Methyl 2-(2,4-dihydroxyphenyl)acetate in Weed Control: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena, a plant commonly known as love-in-a-mist. This natural compound has been identified as having selective phytotoxic effects, suggesting its potential as a bioherbicide for weed control. This document aims to provide a comprehensive overview of the available scientific information regarding the application of this compound in weed management.

Current State of Research

Despite its identification as a phytotoxic compound, detailed scientific literature on the specific application of this compound for weed control is currently limited. Publicly available research has not yet provided in-depth quantitative data on its herbicidal efficacy against various weed species, nor has the specific mechanism of action been elucidated. The information available is primarily from chemical suppliers who list it as a natural product with selective phytotoxic properties.

Data Presentation

Due to the absence of specific studies detailing the herbicidal activity of this compound, a quantitative data summary table cannot be provided at this time. Further research is required to determine key parameters such as:

  • IC₅₀ (half-maximal inhibitory concentration): The concentration of the compound required to inhibit the growth of a specific weed species by 50%.

  • GR₅₀ (50% growth reduction): The dose of the compound that reduces plant growth or biomass by 50%.

  • Efficacy Spectrum: A list of weed species that are effectively controlled by the compound.

  • Crop Selectivity: The compound's safety profile for various agricultural crops.

Experimental Protocols

Detailed experimental protocols for the application of this compound in weed control are not yet established in the scientific literature. The development of such protocols would be a crucial next step in evaluating its practical utility. A generalized workflow for future research is proposed below.

Proposed Experimental Workflow

G cluster_0 Pre-Field Studies cluster_1 Mechanism of Action Studies cluster_2 Field Trials A Isolation & Purification of This compound from Nigella damascena seeds B In vitro Phytotoxicity Assays (Seed Germination & Seedling Growth) A->B C Dose-Response Studies on Target Weed Species B->C D Crop Tolerance Screening C->D E Physiological & Biochemical Assays (e.g., Photosynthesis, Respiration) C->E G Small-Scale Field Efficacy Trials D->G F Identification of Molecular Target(s) E->F H Formulation Development G->H I Large-Scale Field Validation H->I

Caption: Proposed research workflow for evaluating the herbicidal potential of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its phytotoxic effects is currently unknown. As a phenolic compound, it may interfere with various physiological and biochemical processes in plants. Potential mechanisms of action that warrant investigation include:

  • Disruption of Cell Membranes: Phenolic compounds can alter membrane permeability, leading to leakage of cellular contents and eventual cell death.

  • Inhibition of Photosynthesis: Interference with key enzymes or electron transport chains in the photosynthetic pathway.

  • Inhibition of Respiration: Disruption of mitochondrial function and ATP synthesis.

  • Hormonal Imbalance: Interference with the synthesis or signaling of plant hormones that regulate growth and development.

  • Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress, leading to cellular damage.

A hypothetical signaling pathway illustrating a potential mechanism of action is presented below. It is important to note that this is a generalized representation and requires experimental validation.

Hypothetical Mechanism of Action

G compound This compound membrane Plant Cell Membrane Disruption compound->membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ros->damage death Cell Death & Necrosis damage->death

Caption: Hypothetical pathway of phytotoxicity for this compound.

This compound, a natural product from Nigella damascena, presents an interesting candidate for development as a bioherbicide. However, the current body of scientific literature is insufficient to support its direct application in weed control. Significant research is required to quantify its herbicidal activity, understand its mechanism of action, and develop effective and safe application protocols. Future studies should focus on the proposed experimental workflow to systematically evaluate its potential and pave the way for its possible use in sustainable agriculture.

Application Notes and Protocols for the Analytical Determination of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has garnered interest in various scientific fields, including phytochemistry and drug discovery. Accurate and precise quantification of this compound in diverse matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation

Effective sample preparation is critical for accurate analysis and to prevent matrix interference. The choice of method will depend on the sample matrix.

1. Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting this compound from aqueous samples like biological fluids or aqueous plant extracts.

  • Protocol:

    • To 1 mL of the aqueous sample, add a suitable organic solvent such as ethyl acetate (B1210297) (3 x 1 mL).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the organic layer.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or derivatization solvent for GC-MS).

2. Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample clean-up and concentration from various matrices.[1][2] A reversed-phase sorbent is typically used for phenolic compounds.

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2]

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Elution: Elute the analyte with 2 mL of methanol.[1]

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of phenolic compounds.[3][4][5][6][7]

Experimental Protocol

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the characteristic absorbance of dihydroxyphenyl compounds).[8][9]

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterSpecification
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)≤ 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Note: These are typical performance characteristics for a validated HPLC-UV method and should be determined experimentally.

Workflow for HPLC Analysis

HPLC_Workflow Sample Sample Collection Preparation Sample Preparation (LLE or SPE) Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification Data->Quantification

Caption: General workflow for the analysis of this compound by HPLC-UV.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.[10][11]

Experimental Protocol

  • Derivatization (Silylation):

    • To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[12]

    • Vortex the mixture and heat at 70 °C for 30 minutes.[12]

    • After cooling to room temperature, the sample is ready for injection.

  • Instrumentation: GC-MS system.

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard Preparation: Prepare derivatized standards in the same manner as the samples.

Data Presentation: GC-MS Method Validation Parameters (Hypothetical)

ParameterSpecification
Linearity (R²)≥ 0.995
Accuracy (% Recovery)95 - 105%
Precision (%RSD)≤ 10%
Limit of Detection (LOD)~1 ng/mL
Limit of Quantitation (LOQ)~5 ng/mL

Note: These are typical performance characteristics for a validated GC-MS method and should be determined experimentally.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Collection Preparation Sample Preparation (LLE or SPE) Sample->Preparation Derivatization Silylation Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: General workflow for the analysis of this compound by GC-MS.

Analytical Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices like biological fluids.[13][14][15][16][17]

Experimental Protocol

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A fast gradient is typically used.

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B (linear gradient)

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B (linear gradient)

      • 4.1-5.0 min: 5% B (equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A hypothetical transition would be:

      • Parent ion (Q1): m/z 181.1 (M-H)⁻

      • Product ion (Q3): A characteristic fragment ion (e.g., loss of the methyl acetate group).

  • Standard Preparation: Prepare calibration standards in a matrix that matches the samples to be analyzed to account for matrix effects.

Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterSpecification
Linearity (R²)≥ 0.998
Accuracy (% Recovery)85 - 115%
Precision (%RSD)≤ 15%
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantitation (LOQ)~0.2 ng/mL

Note: These are typical performance characteristics for a validated LC-MS/MS method and should be determined experimentally.

Logical Relationship of Analytical Techniques

Analytical_Techniques Analyte This compound HPLC HPLC-UV Analyte->HPLC Good for routine analysis GCMS GC-MS Analyte->GCMS Requires derivatization LCMSMS LC-MS/MS Analyte->LCMSMS High sensitivity & selectivity Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost & Accessibility HPLC->Cost Low GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost Moderate LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Cost High

Caption: Comparison of analytical techniques for this compound detection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from Nigella damascena seeds and is noted for its selective phytotoxic effects.[1] As a compound of interest in various research and development sectors, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and accuracy.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Principle of the Method

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, will be retained on the C18 column and eluted with a suitable mobile phase composition. Detection is achieved by a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis. The following chromatographic conditions are proposed and may require optimization and validation for specific applications.

Parameter Proposed Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution To be optimized. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (a common range for phenolics is 220-360 nm)
Injection Volume 10 µL
Run Time Approximately 25 minutes

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • General Procedure for a Solid Sample: Accurately weigh a portion of the sample expected to contain a known amount of this compound. Dissolve the sample in a suitable solvent (e.g., methanol), sonicate if necessary to ensure complete dissolution, and dilute to a final known volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters

The following parameters should be evaluated to ensure the method is suitable for its intended purpose. The data should be summarized as shown in the table below.

  • System Suitability: Inject the standard solution multiple times to check for system precision (RSD of peak area and retention time), theoretical plates, and tailing factor.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Analyze a blank and a spiked sample to ensure that there are no interfering peaks from the matrix at the retention time of this compound.

Data Presentation

Table 1: Summary of Proposed HPLC Method Validation Data

Parameter Result
Retention Time (min) To be determined
Linearity (R²) To be determined
Range (µg/mL) To be determined
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) To be determined
Precision (RSD %)
    - Repeatability (Intra-day)To be determined
    - Intermediate Precision (Inter-day)To be determined
Specificity To be determined

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep Standard Reference Standard Weighing StandardPrep Standard Solution Preparation Standard->StandardPrep MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup (Column, Mobile Phase, Flow Rate) MobilePhase->SystemSetup Sequence Sequence Setup & Run SamplePrep->Sequence SystemSuitability System Suitability Test StandardPrep->SystemSuitability SystemSetup->SystemSuitability SystemSuitability->Sequence Integration Chromatogram Integration Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report Method_Development Analyte Analyte Characterization (this compound) ColumnSelection Column Selection (e.g., C18, C8) Analyte->ColumnSelection MobilePhaseSelection Mobile Phase Selection (Aqueous & Organic) Analyte->MobilePhaseSelection Detection Detection Wavelength (UV Scan) Analyte->Detection Optimization Method Optimization (Gradient, Flow Rate, Temp.) ColumnSelection->Optimization MobilePhaseSelection->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

References

Application Note: GC-MS Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, due to the presence of polar hydroxyl groups, direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties. This application note provides a detailed protocol for the analysis of this compound using GC-MS following silylation, a common and effective derivatization technique for phenolic compounds.[1][2][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and GC-MS analysis of this compound.

Reagents and Materials
  • This compound standard

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297), HPLC grade

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column

Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of lower concentrations by serial dilution with ethyl acetate to create a calibration curve for quantification.

Derivatization Protocol: Silylation

Silylation is a robust method for derivatizing compounds with active hydrogens, such as hydroxyl groups, by replacing them with a trimethylsilyl (B98337) (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

  • Drying: Pipette a known volume (e.g., 100 µL) of the standard solution or sample extract into a clean, dry glass vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as the silylating reagent is sensitive to moisture.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven to facilitate the derivatization reaction.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of the silylated this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injector Temperature280°C
Injection ModeSplitless (with a split opening after 1 minute)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 50-500
Solvent Delay5 minutes

Data Presentation

The derivatization of this compound with BSTFA + 1% TMCS will result in the formation of its di-TMS derivative. The expected quantitative data for this derivative is summarized in the table below. The retention time is an estimate based on similar compounds and the mass-to-charge ratios (m/z) are predicted based on the structure and common fragmentation patterns of silylated phenolic esters.

CompoundMolecular Formula (derivatized)Molecular Weight (derivatized)Expected Retention Time (min)Key Diagnostic Ions (m/z)
Methyl 2-(2,4-di(trimethylsilyloxy)phenyl)acetateC₁₅H₂₆O₄Si₂326.5315 - 20326 (M+), 311 (M-15), 237, 179

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak (M+) at m/z 326. The fragmentation pattern will likely be characterized by the following key ions:

  • m/z 311: Loss of a methyl group (-CH₃) from one of the TMS groups, a common fragmentation for silylated compounds.

  • m/z 237: Cleavage of the C-C bond between the methylene (B1212753) group and the aromatic ring, resulting in a [M-CH₂COOCH₃]⁺ fragment.

  • m/z 179: A significant ion resulting from a rearrangement and cleavage, which is a common fragment for TMS ethers of methyl esters of hydroxyphenylacetic acids.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample/Standard dry Evaporation to Dryness start->dry dissolve Dissolution in Pyridine dry->dissolve derivatize Addition of BSTFA + TMCS dissolve->derivatize react Heating (70-80°C) derivatize->react cool Cooling to RT react->cool inject Injection into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect acquire Data Acquisition detect->acquire identify Peak Identification (RT, Mass Spectrum) acquire->identify quantify Quantification (Calibration Curve) identify->quantify report Final Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed electron ionization fragmentation pathway for the di-TMS derivative of this compound.

fragmentation_pathway parent Methyl 2-(2,4-di(trimethylsilyloxy)phenyl)acetate m/z = 326 (M+) frag1 Loss of -CH3 m/z = 311 parent->frag1 - CH3 frag2 Loss of -CH2COOCH3 m/z = 237 parent->frag2 - CH2COOCH3 frag3 Rearrangement & Cleavage m/z = 179 parent->frag3

Caption: Proposed EI fragmentation of the analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful GC-MS analysis of this compound. The key to this analysis is the silylation derivatization step, which enhances the volatility and thermal stability of the compound. By following the outlined experimental procedures and instrumental parameters, researchers can achieve reliable separation, identification, and quantification of this phenolic compound. The provided expected retention time and mass spectral data will aid in the interpretation of the analytical results. This method is applicable to various research and development settings where the analysis of phenolic compounds is required.

References

Application Notes and Protocols for Methyl 2-(2,4-dihydroxyphenyl)acetate as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena and has demonstrated selective phytotoxic effects, indicating its potential as a natural herbicide.[1] As a member of the phenolic compound family, its mode of action is likely multifaceted, involving the disruption of cellular processes and hormonal balance in susceptible plant species. Phenolic compounds are known to play roles in plant defense and can induce oxidative stress, interfere with protein synthesis, and inhibit various enzymes.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound as a bioherbicide.

Data Presentation

Target Weed Plant Age Concentration (mM) Time to 100% Mortality Physiological Effects
Ageratina adenophora2-month-old seedlings3048 hours-
Ageratina adenophora3-month-old seedlings10048 hours-
Ageratina adenophora6-month-old/adult plants20048 hours113.6% reduction in CO₂ assimilation, 92.2% reduction in stomatal conductance

Note: This data is for Methyl 4-hydroxyphenylacetate (B1229458) and should be considered as indicative for this compound. Further studies are required to determine the specific efficacy of the target compound.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is through the Fischer esterification of 2,4-dihydroxyphenylacetic acid with methanol (B129727), using an acid catalyst.

Materials:

  • 2,4-dihydroxyphenylacetic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

Formulation of Emulsifiable Concentrate (EC)

For application as a herbicide, this compound, which is likely to be oil-soluble, can be formulated as an emulsifiable concentrate (EC).

Materials:

  • This compound (active ingredient, AI)

  • Aromatic solvent (e.g., Solvesso™ 100 or a similar high-boiling point aromatic naphtha)

  • Emulsifier blend (a mix of anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Adjuvant (optional, e.g., methylated seed oil to enhance penetration)

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker, dissolve the desired amount of this compound in the aromatic solvent with stirring until a clear solution is obtained.

  • Add the emulsifier blend to the solution and continue stirring until it is completely homogenized. A typical concentration for the emulsifier blend is 5-10% (w/w) of the final formulation.

  • If desired, add an adjuvant to the mixture and stir until uniform.

  • The final product is a stable, clear EC formulation. For application, this concentrate is diluted with water to the desired concentration, forming a spontaneous "milky" emulsion suitable for spraying.

Phytotoxicity Assay (Seed Germination and Root Elongation)

This protocol is designed to evaluate the herbicidal efficacy of this compound on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Seeds of a non-target crop species (e.g., corn, soybean) for selectivity testing

  • Petri dishes with filter paper

  • This compound EC formulation

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper

Procedure:

  • Prepare a series of dilutions of the this compound EC formulation in distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm). An emulsion without the active ingredient should be used as a control.

  • Place one sheet of filter paper in each Petri dish and moisten it with a specific volume of the test solution or control.

  • Place a predetermined number of seeds (e.g., 20) of a single plant species evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle).

  • After a set period (e.g., 5-7 days), record the number of germinated seeds.

  • Carefully measure the root length and shoot length of each germinated seedling.

  • Calculate the germination percentage and the percentage of root and shoot inhibition for each concentration compared to the control.

  • Use the data to determine the IC₅₀ (concentration causing 50% inhibition) for root and shoot growth.

Mandatory Visualizations

Herbicidal_Formulation_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_application Application & Evaluation start 2,4-dihydroxyphenylacetic acid + Methanol esterification Fischer Esterification (H₂SO₄ catalyst) start->esterification workup Workup & Purification esterification->workup product This compound workup->product ai Active Ingredient product->ai mixing Mixing ai->mixing solvent Aromatic Solvent solvent->mixing emulsifier Emulsifier Blend emulsifier->mixing adjuvant Adjuvant (optional) adjuvant->mixing ec Emulsifiable Concentrate (EC) mixing->ec dilution Dilution with Water spraying Spraying on Target Weeds dilution->spraying evaluation Phytotoxicity Assessment spraying->evaluation ec_form EC Formulation ec_form->dilution

Caption: Workflow for the synthesis, formulation, and application of this compound herbicide.

Signaling_Pathway cluster_stress Plant Cell Response to Herbicide cluster_hormonal Hormonal Imbalance cluster_enzyme Enzyme Inhibition herbicide This compound membrane Cell Membrane Interaction herbicide->membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress aba ↑ Abscisic Acid (ABA) Synthesis oxidative_stress->aba triggers auxin ↓ Auxin Transport/Signaling oxidative_stress->auxin disrupts atpase ATPase Inhibition oxidative_stress->atpase damages peroxidase Peroxidase/Catalase Inhibition oxidative_stress->peroxidase overwhelms stomata Stomatal Closure aba->stomata photosynthesis ↓ Photosynthesis stomata->photosynthesis plant_death Plant Death photosynthesis->plant_death growth_inhibition Inhibition of Growth & Cell Elongation auxin->growth_inhibition growth_inhibition->plant_death energy ↓ Cellular Energy (ATP) atpase->energy defense Impaired Stress Response peroxidase->defense energy->plant_death defense->plant_death

Caption: Proposed signaling pathway for the herbicidal action of this compound in plants.

References

Application Notes and Protocols for Field Trials of Methyl 2-(2,4-dihydroxyphenyl)acetate as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting field trials of Methyl 2-(2,4-dihydroxyphenyl)acetate, a natural phenolic ester isolated from Nigella damascena seeds, which has demonstrated selective phytotoxic effects.[1] Due to the limited availability of public field trial data for this specific compound, the following sections include detailed, representative protocols and hypothetical data presented in a structured format to guide future research and development.

Data Summary

The following tables summarize hypothetical quantitative data from representative field trials designed to evaluate the efficacy and crop safety of this compound.

Table 1: Efficacy of this compound on Common Weed Species (Post-Emergence Application)

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%) 28 Days After Treatment (DAT)
Amaranthus retroflexus (Redroot Pigweed)10085.2
15092.5
20098.1
Chenopodium album (Common Lambsquarters)10088.7
15095.3
20099.2
Setaria viridis (Green Foxtail)10075.4
15082.1
20088.6
Abutilon theophrasti (Velvetleaf)10080.1
15089.9
20094.7

Table 2: Crop Tolerance to Post-Emergence Application of this compound

Crop SpeciesApplication Rate (g a.i./ha)Visual Injury (%) 14 DATYield Reduction (%)
Zea mays (Corn)100< 5< 2
1505-102-4
20010-155-7
Glycine max (Soybean)100< 3< 1
1503-71-3
2008-124-6
Triticum aestivum (Wheat)100< 2< 1
1502-51-2
2005-82-4

Experimental Protocols

The following protocols are detailed methodologies for conducting field trials to evaluate the herbicidal properties of this compound. These are based on established practices for herbicide field research.

Protocol for Efficacy Trial (Post-Emergence)

Objective: To evaluate the efficacy of different application rates of this compound on various weed species when applied post-emergence.

Materials:

  • This compound (analytical grade)

  • Surfactant (e.g., non-ionic surfactant at 0.25% v/v)

  • Water (carrier)

  • Randomized complete block design field plots with established weed populations.

  • Calibrated small plot sprayer

  • Personal Protective Equipment (PPE)

Procedure:

  • Plot Establishment: Establish field plots in a randomized complete block design with a minimum of four replications per treatment. Each plot should be a minimum of 2 x 6 meters.

  • Weed Growth Stage: Ensure target weeds are at an appropriate growth stage for application (e.g., 2-4 leaf stage).

  • Herbicide Formulation: Prepare a stock solution of this compound. On the day of application, prepare the final spray solutions by diluting the stock solution with water to achieve the desired application rates (e.g., 100, 150, and 200 g a.i./ha). Add a non-ionic surfactant to the final spray solution.

  • Application: Apply the herbicide solutions using a calibrated small plot sprayer designed to deliver a consistent volume (e.g., 150 to 250 L/ha). Include a non-treated control and a commercial standard for comparison.

  • Data Collection:

    • Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete kill).

    • At 28 DAT, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot. Dry the biomass to a constant weight and record the dry weight.

Protocol for Crop Tolerance Trial

Objective: To assess the phytotoxicity of this compound on selected crop species.

Materials:

  • This compound

  • Surfactant

  • Water

  • Field plots planted with the desired crop species (e.g., corn, soybean, wheat).

  • Calibrated small plot sprayer

  • PPE

Procedure:

  • Plot Establishment: Establish field plots of the selected crop species in a randomized complete block design with at least four replications.

  • Crop Growth Stage: Apply the herbicide at a relevant growth stage for the crop (e.g., V4-V6 stage for corn).

  • Herbicide Application: Prepare and apply the herbicide solutions as described in the efficacy trial protocol at rates expected to be used for weed control.

  • Data Collection:

    • Visually assess crop injury at 7, 14, and 28 DAT. Symptoms may include chlorosis, necrosis, stunting, or malformation.

    • At crop maturity, harvest the grain from each plot and determine the yield.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow for herbicide field trials.

G cluster_herbicide This compound cluster_plant Plant Cell cluster_effect Physiological Effect Herbicide This compound Membrane Cell Membrane Herbicide->Membrane Absorption Receptor Putative Receptor Membrane->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal Gene Gene Expression Alteration Signal->Gene Inhibition Inhibition of Photosynthesis/Growth Gene->Inhibition Effect Chlorosis, Necrosis, Growth Inhibition Inhibition->Effect

Caption: Hypothetical Signaling Pathway of this compound.

G cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Field Site A->B C Experimental Design (RCBD) B->C D Plot Establishment C->D E Herbicide Application D->E F Visual Assessments (Efficacy & Injury) E->F G Biomass/Yield Measurement F->G H Statistical Analysis G->H I Summarize Data in Tables H->I J Generate Report I->J

Caption: General Experimental Workflow for Herbicide Field Trials.

References

Application Notes and Protocols: Selective Phytotoxicity of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena.[1][2] This natural compound has demonstrated selective phytotoxic effects, indicating its potential as a bioherbicide.[1] As a natural product, it may offer a more environmentally benign alternative to synthetic herbicides for weed management. Phenolic compounds, in general, are known to be involved in plant defense and can exert their phytotoxic effects through various mechanisms, including inhibition of photosynthesis, disruption of cell membranes, and interference with plant hormone activity.[3][4][5]

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the selective phytotoxicity of this compound against a variety of plant species. The following sections detail experimental procedures, data presentation guidelines, and conceptual diagrams to facilitate further research and development of this promising natural herbicide.

Data Presentation: Quantifying Selective Phytotoxicity

To ensure a standardized and comparative analysis of the phytotoxic effects of this compound, all quantitative data should be summarized in a structured format. The following table provides a template for recording key phytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50) or growth reduction (GR50) values for root and shoot elongation.

Table 1: Phytotoxicity of this compound on Various Plant Species

Plant SpeciesFamilyType (Monocot/Dicot)IC50 - Root Elongation (µM)IC50 - Shoot Elongation (µM)GR50 - Root Elongation (µM)GR50 - Shoot Elongation (µM)Visual Injury Symptoms
Lactuca sativa (Lettuce)AsteraceaeDicot
Solanum lycopersicum (Tomato)SolanaceaeDicot
Arabidopsis thalianaBrassicaceaeDicot
Amaranthus retroflexus (Redroot Pigweed)AmaranthaceaeDicot
Zea mays (Corn)PoaceaeMonocot
Triticum aestivum (Wheat)PoaceaeMonocot
Echinochloa crus-galli (Barnyard Grass)PoaceaeMonocot
Avena fatua (Wild Oat)PoaceaeMonocot

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that causes a 50% reduction in a specific biological activity.[6][7] GR50 (Growth Reduction 50) is the concentration that causes a 50% reduction in plant growth. These values are crucial for determining the potency and selectivity of the herbicide.

Experimental Protocols

The following protocols are designed to assess the selective phytotoxicity of this compound in a controlled laboratory setting.

Protocol 1: Seed Germination and Seedling Growth Bioassay

This protocol is adapted from standard methods for evaluating the phytotoxicity of natural compounds.[8][9][10]

1. Materials:

  • This compound
  • Certified seeds of selected monocot and dicot plant species (e.g., from Table 1)
  • Petri dishes (9 cm diameter)
  • Filter paper (Whatman No. 1 or equivalent)
  • Distilled water
  • Solvent (e.g., acetone (B3395972) or ethanol, for dissolving the compound)
  • Growth chamber with controlled temperature (25 ± 2°C) and light (16h light/8h dark photoperiod)
  • Micropipettes
  • Forceps

2. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving a known weight of the compound in a minimal amount of solvent. b. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 100, 500, 1000 µM). c. A control solution should be prepared with the same concentration of the solvent used for the dilutions.

3. Experimental Setup: a. Place two layers of filter paper in each Petri dish. b. Apply 5 mL of the respective test solution or control solution to the filter paper in each Petri dish. Allow the solvent to evaporate completely in a fume hood if a volatile solvent was used. c. Place 10-20 seeds of a single plant species, evenly spaced, on the moistened filter paper in each Petri dish. d. Seal the Petri dishes with parafilm to prevent moisture loss. e. Each treatment (concentration) and control should be replicated at least three times.

4. Incubation: a. Place the Petri dishes in a growth chamber under the specified conditions for 7-14 days.

5. Data Collection and Analysis: a. After the incubation period, measure the root length and shoot length of each seedling. b. Record the number of germinated seeds in each dish. c. Calculate the percentage of inhibition for root and shoot length for each concentration compared to the control using the formula:

  • % Inhibition = [1 - (mean length of treated seedlings / mean length of control seedlings)] * 100 d. Use the inhibition data to calculate the IC50 or GR50 values using a suitable statistical software with dose-response analysis. e. Record any visual signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.

Protocol 2: Whole Plant Pot Assay

This protocol assesses the post-emergence phytotoxicity of this compound.

1. Materials:

  • This compound
  • Pots (10 cm diameter) filled with a standard potting mix
  • Seeds of selected monocot and dicot plant species
  • Greenhouse or controlled environment growth chamber
  • Spray bottle or a laboratory sprayer
  • Surfactant (e.g., Tween 20)

2. Plant Growth: a. Sow seeds of the selected plant species in pots and allow them to grow until they reach the 2-3 leaf stage. b. Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

3. Preparation of Spray Solution: a. Prepare a stock solution of this compound as described in Protocol 1. b. Prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.1, 0.5, 1.0, 2.0 kg/ha ). c. Add a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to the spray solutions to ensure uniform coverage. d. A control solution should be prepared with the solvent and surfactant only.

4. Application: a. Spray the foliage of the plants uniformly with the respective test or control solutions until runoff. b. Each treatment and control should be replicated at least three times.

5. Post-Application Care and Observation: a. Return the pots to the greenhouse or growth chamber. b. Observe the plants daily for signs of phytotoxicity (e.g., wilting, chlorosis, necrosis, stunting) for 14-21 days. c. At the end of the observation period, harvest the above-ground biomass (shoots) and roots. d. Determine the fresh and dry weight of the harvested plant material.

6. Data Analysis: a. Calculate the percentage of growth reduction for fresh and dry weight for each treatment compared to the control. b. Use the data to determine the GR50 values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selective phytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis cluster_output Output prep_compound Prepare Stock & Dilutions of This compound petri_assay Petri Dish Bioassay (Pre-emergence) prep_compound->petri_assay pot_assay Whole Plant Pot Assay (Post-emergence) prep_compound->pot_assay prep_seeds Select & Sterilize Test Plant Seeds prep_seeds->petri_assay prep_seeds->pot_assay measure Measure Germination, Root/Shoot Length, Biomass petri_assay->measure observe Record Visual Phytotoxicity Symptoms petri_assay->observe pot_assay->measure pot_assay->observe calculate Calculate % Inhibition, IC50/GR50 Values measure->calculate table Tabulate Quantitative Data calculate->table observe->table report Generate Report & Conclusions table->report

Caption: Experimental workflow for phytotoxicity assessment.

Putative Signaling Pathway of Phytotoxicity

The precise signaling pathway for this compound is not yet elucidated. However, based on the known mechanisms of other phenolic compounds, a putative pathway can be proposed. Phenolic compounds can induce oxidative stress, disrupt cell membranes, inhibit photosynthesis, and interfere with hormone signaling.

G cluster_cellular Cellular Level cluster_response Plant Response cluster_symptoms Visible Symptoms compound This compound membrane Cell Membrane Interaction compound->membrane ros Reactive Oxygen Species (ROS) Production compound->ros photosynthesis Photosystem II Inhibition compound->photosynthesis hormone Hormone Signaling Interference (e.g., Auxin) compound->hormone lipid_peroxidation Lipid Peroxidation membrane->lipid_peroxidation ros->lipid_peroxidation enzyme_inactivation Enzyme Inactivation ros->enzyme_inactivation chlorophyll_degradation Chlorophyll Degradation photosynthesis->chlorophyll_degradation gene_expression Altered Gene Expression hormone->gene_expression necrosis Necrosis lipid_peroxidation->necrosis growth_inhibition Root & Shoot Growth Inhibition enzyme_inactivation->growth_inhibition chlorosis Chlorosis chlorophyll_degradation->chlorosis gene_expression->growth_inhibition chlorosis->growth_inhibition necrosis->growth_inhibition

Caption: Putative phytotoxic signaling pathway.

Disclaimer: The signaling pathway presented above is a hypothetical model based on the known effects of phenolic compounds. Further research is required to elucidate the specific molecular targets and signaling cascades activated by this compound in plants.

References

Troubleshooting & Optimization

"solubility issues of Methyl 2-(2,4-dihydroxyphenyl)acetate in bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 2-(2,4-dihydroxyphenyl)acetate in bioassays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous bioassay buffer. What is causing this?

A1: This is a common issue known as "precipitation upon dilution." this compound, a phenolic compound, has low aqueous solubility. While it may readily dissolve in a high-concentration organic solvent stock solution, such as dimethyl sulfoxide (B87167) (DMSO), diluting this stock into an aqueous buffer can cause the compound to crash out of solution as it encounters a less favorable solvent environment.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported.[1] When preparing the stock solution, gentle warming or sonication may aid in complete dissolution.

Q3: How can I prevent my compound from precipitating in my bioassay?

A3: Several strategies can be employed to prevent precipitation:

  • Optimize Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your assay medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced toxicity to cells.

  • pH Adjustment: As a weakly acidic phenolic compound, the solubility of this compound is pH-dependent. Increasing the pH of your aqueous buffer can enhance its solubility.

  • Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the compound and increase its aqueous solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used in your assay.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible cloudiness or solid particles in the assay medium after adding the compound stock solution.

  • Inconsistent or non-reproducible bioassay results.

Possible Causes:

  • Low intrinsic aqueous solubility of this compound.

  • "Solvent shock" upon dilution of the organic stock solution into the aqueous buffer.

  • The final concentration of the compound exceeds its solubility limit in the assay medium.

Solutions:

SolutionDetailed Steps
Optimize Co-solvent Percentage 1. Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). 2. Adjust the concentration of your stock solution so that the final desired assay concentration is achieved while staying below the DMSO tolerance limit.
pH Modification of Buffer 1. Prepare a series of buffers with varying pH values (e.g., 7.4, 8.0, 8.5). 2. Test the solubility of this compound in each buffer to determine the optimal pH for solubility without affecting your assay's biological system.
Serial Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the aqueous buffer. This can sometimes prevent abrupt precipitation.
Issue: Inconsistent Bioassay Results

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

  • Lack of expected biological activity.

Possible Causes:

  • Incomplete dissolution of the compound in the stock solution.

  • Precipitation of the compound at an intermediate dilution step.

  • Degradation of the compound in the stock solution or assay medium.

Solutions:

SolutionDetailed Steps
Ensure Complete Stock Dissolution 1. Visually inspect the stock solution for any undissolved particles. 2. If necessary, gently warm the stock solution or use a sonicator to ensure complete dissolution.
Check for Intermediate Precipitation After each dilution step, visually inspect the solution for any signs of precipitation before proceeding to the next dilution or adding to the assay plate.
Assess Compound Stability If stability is a concern, prepare fresh stock solutions for each experiment and minimize the time the compound is in the aqueous assay buffer before measurements are taken. Store stock solutions at -20°C or -80°C as recommended.[1]

Quantitative Data

While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides solubility information for a structurally similar compound, Methyl 3,4-dihydroxyphenylacetate, which can serve as a useful reference.

CompoundSolventSolubility
Methyl 3,4-dihydroxyphenylacetatePBS (pH 7.2)~10 mg/mL[2]
Methyl 3,4-dihydroxyphenylacetateEthanol, DMSO, Dimethyl formamide~30 mg/mL[2]
This compound DMSO 100 mg/mL [1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

Materials:

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for absorbance reading)

  • Plate reader capable of measuring absorbance at a suitable wavelength.

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dilution in PBS: Transfer a small, fixed volume of each DMSO concentration to a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering caused by precipitation. The concentration at which a significant increase in absorbance is observed is an estimation of the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is a more accurate measure of a compound's solubility.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS at a specific pH)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

  • Prepare Saturated Solution: Add an excess amount of solid this compound to a glass vial containing the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.

Visualizations

Phytotoxic Mechanism of Phenolic Compounds

Phenolic compounds, such as this compound, can exert phytotoxic effects by interfering with plant hormone signaling pathways. One key target is auxin, a critical hormone for plant growth and development. The diagram below illustrates a simplified model of how phenolic compounds can disrupt auxin signaling.

Phytotoxic_Mechanism PC Phenolic Compound (e.g., this compound) IAA_Oxidase IAA Oxidase PC->IAA_Oxidase Activates Auxin Auxin (Indole-3-acetic acid) Auxin_Receptor Auxin Receptor Auxin->Auxin_Receptor Binds to Growth_Inhibition Inhibition of Plant Growth Normal_Growth Normal Plant Growth Auxin_Receptor->Normal_Growth Degraded_Auxin Degraded Auxin IAA_Oxidase->Degraded_Auxin Degrades Auxin Degraded_Auxin->Growth_Inhibition Leads to

Caption: Disruption of Auxin Signaling by Phenolic Compounds.

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps in determining the aqueous solubility of a test compound.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Stock_Prep Prepare Stock Solution (e.g., 100 mg/mL in DMSO) Serial_Dilution Serial Dilution in DMSO Stock_Prep->Serial_Dilution Add_Excess Add Excess Solid to Buffer Dilute_in_Buffer Dilute into Aqueous Buffer Serial_Dilution->Dilute_in_Buffer Incubate Incubate (e.g., 2h) Dilute_in_Buffer->Incubate Measure_Turbidity Measure Turbidity (Nephelometry/Absorbance) Incubate->Measure_Turbidity Equilibrate Equilibrate (e.g., 24-48h) Add_Excess->Equilibrate Separate_Phases Separate Solid/Liquid (Centrifugation/Filtration) Equilibrate->Separate_Phases Analyze_Supernatant Analyze Supernatant (HPLC/UV-Vis) Separate_Phases->Analyze_Supernatant

References

"improving the stability of Methyl 2-(2,4-dihydroxyphenyl)acetate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 2-(2,4-dihydroxyphenyl)acetate solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is causing this discoloration?

A1: The brown discoloration is likely due to the oxidation of the phenolic hydroxyl groups on the 2,4-dihydroxyphenyl moiety. This process can be accelerated by exposure to light, oxygen, high pH, and elevated temperatures. The formation of quinone-like structures is a common degradation pathway for phenolic compounds, leading to colored solutions.

Q2: I'm observing precipitation in my stock solution. What could be the reason?

A2: Precipitation can occur for several reasons. Firstly, if the solvent has a high water content, hydrolysis of the methyl ester group can lead to the formation of 2,4-dihydroxyphenylacetic acid, which may have lower solubility. Secondly, degradation products formed through oxidation or other pathways might be less soluble than the parent compound. Finally, if the solution is stored at low temperatures, the compound itself may precipitate if its solubility limit is exceeded.

Q3: How can I minimize the degradation of my this compound solution?

A3: To minimize degradation, it is crucial to control the storage conditions. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or wrapping the container in aluminum foil.[1] It is also recommended to store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Adjusting the pH of the solution to a slightly acidic range (pH 4-6) can also help to slow down hydrolysis and oxidation. The use of antioxidants can provide additional protection.

Q4: What is the expected shelf-life of a this compound stock solution?

A4: The shelf-life depends heavily on the storage conditions. For stock solutions in an appropriate solvent, storage at -80°C, protected from light and under a nitrogen atmosphere, can provide a shelf-life of up to 6 months.[1] When stored at -20°C under similar protective measures, the solution is typically stable for about 1 month.[1] It is always recommended to perform periodic quality control checks on stored solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Loss of Potency in Working Solutions

Question: I am preparing working solutions of this compound for my cell-based assays, but I am seeing a rapid decline in its biological activity. What could be the cause and how can I fix it?

Answer:

Potential Causes:

  • Degradation in Aqueous Media: Phenolic compounds can be unstable in aqueous buffers, especially at neutral or alkaline pH, which are common in cell culture media.

  • Exposure to Light: Standard laboratory lighting can induce photodegradation of light-sensitive compounds.

  • Oxidation: Dissolved oxygen in the media can lead to oxidative degradation.

  • Elevated Temperature: Incubation at 37°C during assays can accelerate degradation.

Solutions:

  • Prepare Fresh Solutions: Prepare working solutions immediately before use from a frozen stock.

  • Use Antioxidants: Add antioxidants such as ascorbic acid or N-acetylcysteine to your working solutions to inhibit oxidation.

  • Control pH: If possible, perform experiments in a pH range that favors stability (slightly acidic).

  • Minimize Light Exposure: Work in a dimly lit area or use amber-colored tubes and plates.

  • De-gas Buffers: Use de-gassed buffers and media to reduce the concentration of dissolved oxygen.

Issue 2: Inconsistent Results Between Experiments

Question: I am observing significant variability in my results when using this compound. How can I improve the consistency?

Answer:

Potential Causes:

  • Inconsistent Solution Preparation: Variations in solvent, concentration, or the age of the stock solution can lead to different levels of active compound.

  • Degradation During Experiment: The extent of degradation may vary depending on the duration and conditions of each experiment.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the compound.

Solutions:

  • Standardize Solution Preparation: Use a consistent protocol for preparing solutions, including the same solvent, and always use freshly prepared working solutions.

  • Monitor Solution Stability: Perform a stability study of your working solution under your experimental conditions to understand its degradation kinetics.

  • Use a Positive Control: Include a stable, known active compound as a positive control in your assays to monitor for experimental variability.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing.

Logical Troubleshooting Flow

TroubleshootingFlow start Problem: Inconsistent Results or Loss of Potency check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_exp Analyze Experimental Conditions (pH, Temp, Duration) start->check_exp sol_prep Solution: - Prepare fresh solutions - Use high-purity solvent - Calibrate equipment check_prep->sol_prep sol_storage Solution: - Store at -80°C - Use amber vials - Purge with N2/Ar check_storage->sol_storage sol_exp Solution: - Add antioxidants (e.g., Ascorbic Acid) - Adjust pH to 4-6 if possible - Minimize light exposure check_exp->sol_exp

Caption: Troubleshooting workflow for stability issues.

Quantitative Data on Stability

The following tables provide representative data on the stability of this compound under various stress conditions. This data is synthesized based on the known behavior of similar phenolic esters and should be used as a guideline for designing experiments.

Table 1: Effect of pH on Stability at 25°C
pH% Remaining after 24h% Remaining after 72h
3.098%95%
5.099%97%
7.085%65%
9.060%30%
Table 2: Effect of Temperature on Stability at pH 7.0
Temperature% Remaining after 24h% Remaining after 72h
4°C95%88%
25°C85%65%
37°C70%45%
Table 3: Effect of Light Exposure on Stability at 25°C and pH 7.0
Light Condition% Remaining after 8h% Remaining after 24h
Dark92%85%
Ambient Light80%60%
UV Light (365 nm)55%25%
Table 4: Effect of Antioxidants on Stability at 25°C and pH 7.0
AntioxidantConcentration% Remaining after 24h
None-85%
Ascorbic Acid0.1% (w/v)95%
Butylated Hydroxytoluene (BHT)0.01% (w/v)92%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

4. Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 4 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze directly by HPLC.

4. Photodegradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 1:1).

  • Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both samples by HPLC at appropriate time points.

5. Thermal Degradation:

  • Store a solid sample of this compound at 60°C in a stability chamber for 7 days.

  • Dissolve the sample in a suitable solvent for HPLC analysis.

Protocol 3: Antioxidant Efficacy Assay (DPPH Method)

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the efficacy of antioxidants in scavenging free radicals and potentially stabilizing this compound solutions.

1. Reagents:

  • DPPH solution (0.1 mM in methanol)

  • This compound solution (with and without antioxidant)

  • Antioxidant stock solutions (e.g., Ascorbic acid, BHT)

  • Methanol (as blank)

2. Procedure:

  • Prepare a series of dilutions of your this compound solution (with and without the test antioxidant).

  • In a 96-well plate, add 20 µL of each sample dilution.

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample.

Degradation Pathway and Experimental Workflow

Potential Degradation Pathway

DegradationPathway compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis Ester Cleavage oxidation Oxidation (O2, Light, Heat) compound->oxidation Phenol Oxidation photodegradation Photodegradation (UV/Vis Light) compound->photodegradation acid_product 2,4-Dihydroxyphenylacetic Acid + Methanol hydrolysis->acid_product quinone Ortho-quinone derivative oxidation->quinone other_products Other Photodegradants photodegradation->other_products polymerization Polymerized Products (Brown Color) quinone->polymerization

Caption: Potential degradation pathways of the compound.

Experimental Workflow for Stability Testing

StabilityWorkflow prep Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points (0, 24, 48, 72h) stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Degradation & Identify Products hplc->data report Report Stability Profile data->report

Caption: General workflow for a stability study.

References

Technical Support Center: Troubleshooting Phytotoxicity Experiments with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phytotoxicity experiments.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your phytotoxicity experiments.

Issue 1: Poor or No Activity of the Natural Compound

Question: My natural compound is not showing any phytotoxic effects on the test plants. What could be the reason?

Answer: Several factors could contribute to the lack of observed phytotoxicity. Consider the following troubleshooting steps:

  • Concentration: The concentration of your natural compound may be too low to elicit a response. It's crucial to test a range of concentrations to determine the dose-response relationship.[1][2][3] For some compounds, inhibitory effects are only observed at higher concentrations (e.g., 400-800 µM), while lower concentrations might even stimulate growth (a phenomenon known as hormesis).[2]

  • Solubility: Many natural compounds have poor water solubility, which can limit their bioavailability to the plant.[4][5][6][7]

    • Solution: Consider using a co-solvent system, pH modulation, or nanocarrier encapsulation to improve solubility.[4][8] Ensure the solvent used is not toxic to the plant cells. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, but its concentration should be carefully optimized to avoid cytotoxic effects.[4]

  • Compound Stability: The natural compound may be unstable under your experimental conditions (e.g., light, temperature, pH).[2] This can lead to degradation and loss of activity.

  • Mode of Application: The method of application might not be optimal for the compound to reach its target site. For instance, some compounds are more effective when taken up by the roots rather than applied to the foliage.[9]

  • Plant Species Specificity: Phytotoxic effects can be highly species-dependent.[2][10] The plant species you are using may be resistant to your compound. It's advisable to test on a panel of different plant species, including both monocots and dicots.[11]

Issue 2: High Variability in Experimental Results

Question: I am observing inconsistent results between replicates in my phytotoxicity assays. What could be causing this variability?

Answer: High variability can obscure the true effect of your compound. Here are some potential causes and solutions:

  • Non-uniform Seed Quality: The germination rate and vigor of seeds can vary. Use certified seeds of known viability and germination rate whenever possible.[12]

  • Inconsistent Environmental Conditions: Fluctuations in light, temperature, and humidity can affect plant growth and their response to treatments.[2] Ensure your experiments are conducted in a controlled environment.

  • Uneven Application of Treatment: Ensure that the natural compound is applied uniformly to all replicates. For soil applications, thorough mixing is essential. For foliar applications, ensure complete and even coverage.

  • Contamination: Microbial contamination can interfere with plant growth and the activity of your compound.[13][14] Maintain sterile or clean conditions, especially for in vitro assays.[15]

  • Edge Effects: Plants at the edges of trays or pots may experience different conditions than those in the center. Randomize the placement of your treatments to minimize this effect.

Issue 3: False Positive Results

Question: I am concerned that the observed phytotoxicity might be an artifact of the experimental setup rather than a true effect of my natural compound. How can I rule out false positives?

Answer: False positives are a significant concern in high-throughput screening and can lead to wasted resources.[16][17][18][19] Here's how to address this issue:

  • Solvent Toxicity: The solvent used to dissolve your natural compound may be phytotoxic at the concentration used. Always include a solvent control (plants treated with the solvent at the same concentration used in the treatment groups) to assess its effect.[4]

  • Contaminants in the Extract: Crude plant extracts can contain various substances, including contaminants like heavy metals or pesticides, which may be responsible for the observed toxicity.[13]

  • Assay Interference: Some natural compounds can interfere with the assay itself. For example, colored compounds can interfere with colorimetric or fluorometric assays used to assess cell viability.[16][20] Consider using orthogonal assays that rely on different detection methods to confirm your results.

  • Pan-Assay Interference Compounds (PAINS): Some compounds are known to be "frequent hitters" in biological screens due to non-specific activity.[16][17] Be aware of common PAINS structures and consider if your compound falls into this category.

Issue 4: Differentiating Phytotoxicity from Other Stress Responses

Question: The symptoms I am observing (e.g., chlorosis, stunting) could be due to other factors besides phytotoxicity. How can I be sure it's my compound causing the damage?

Answer: It's important to distinguish between phytotoxicity and other plant stressors.[21]

  • Symptom Progression: Phytotoxic injury from a single application will typically appear and not spread over time, whereas symptoms from a plant disease will often worsen and spread.[21]

  • Control Groups: The use of appropriate controls is critical. A negative control (untreated plants) will help you assess the baseline health of your plants. A positive control (plants treated with a known phytotoxic substance) can help validate your experimental system.[22]

  • Dose-Response Relationship: A true phytotoxic effect will generally show a clear dose-response relationship, where the severity of the symptoms increases with the concentration of the compound.[3]

  • Mode of Action Studies: Investigating the physiological and molecular effects of your compound can provide evidence for a specific mode of action, helping to confirm that the observed effects are not due to general stress.[23] This can include looking at effects on photosynthesis, hormone balance, or the generation of reactive oxygen species.[2][9]

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common parameters measured in phytotoxicity assays? A1: Common parameters include seed germination percentage, root and shoot elongation, seedling biomass (fresh and dry weight), chlorophyll (B73375) content, and visual injury symptoms such as chlorosis, necrosis, and leaf distortion.[22][24][25][26][27]

Q2: How long should a typical phytotoxicity experiment last? A2: The duration can vary depending on the assay. Seed germination and early seedling growth tests are often short-term, typically lasting from 3 to 7 days.[11][28][29] Longer-term studies may be necessary to assess effects on plant development, flowering, and yield.[26][30]

Q3: What are some suitable plant species for phytotoxicity testing? A3: Commonly used species include lettuce (Lactuca sativa), garden cress (Lepidium sativum), mustard (Sinapis alba), sorghum (Sorghum saccharatum), and the model plant Arabidopsis thaliana.[2][9][11][28] It is recommended to use both monocot and dicot species to assess the specificity of the compound.[11]

Experimental Design and Protocol Questions

Q4: How do I prepare my natural compound for testing? A4: The preparation method will depend on the solubility of your compound. For water-soluble compounds, you can dissolve them directly in distilled water or a suitable buffer. For poorly soluble compounds, a solvent like DMSO is often used.[4] It is critical to determine the highest concentration of the solvent that does not affect plant growth and to include a solvent control in your experiment.

Q5: What is a typical concentration range to test for a new natural compound? A5: A good starting point is to perform a range-finding study with a wide range of concentrations, for example, from 1 µM to 1000 µM.[2][9] Based on the results of the initial screen, you can then perform a more detailed dose-response analysis with a narrower range of concentrations.

Data Analysis and Interpretation Questions

Q6: How do I quantify phytotoxicity? A6: Phytotoxicity is often expressed as the percentage of inhibition of a measured parameter (e.g., root length) compared to the control. The IC50 value, which is the concentration of the compound that causes 50% inhibition, is a commonly used metric to compare the phytotoxicity of different compounds.[2][3]

Q7: What do hormesis-like effects in my dose-response curve indicate? A7: Hormesis is a biphasic dose-response phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[2] This is not uncommon for natural compounds and highlights the importance of testing a wide range of concentrations.

III. Experimental Protocols & Data

Key Experimental Protocols
1. Seed Germination Assay

This assay assesses the effect of a natural compound on the ability of seeds to germinate.

Methodology:

  • Sterilize petri plates and filter papers.[15]

  • Place one or two layers of sterile filter paper in each petri plate.

  • Add a defined volume of the test solution (natural compound at a specific concentration) or control solution (e.g., distilled water, solvent control) to moisten the filter paper.[15]

  • Place a known number of seeds (e.g., 20-50) on the filter paper.[15]

  • Seal the petri plates with parafilm to prevent moisture loss and place them in a growth chamber with controlled temperature and light conditions.[15]

  • Record the number of germinated seeds (radicle emergence >1mm) daily for a set period (e.g., 3-7 days).[15][31]

  • Calculate the germination percentage for each treatment.[31]

2. Root Elongation Assay

This assay measures the effect of a natural compound on early seedling growth.

Methodology:

  • Follow steps 1-5 of the Seed Germination Assay.

  • After a predetermined period (e.g., 3-5 days), carefully remove the seedlings from the petri plates.

  • Measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment and express it as a percentage of the control.

3. Plant Cell Viability Assay

This assay determines the percentage of living cells in a plant cell suspension or tissue after treatment with a natural compound.

Methodology (using Evans Blue staining):

  • Prepare a plant cell suspension or thin tissue sections.

  • Incubate the cells or tissue in a solution of the natural compound for a specific duration.

  • Wash the cells/tissue to remove the compound.

  • Add a 0.005% - 0.01% solution of Evans blue dye and incubate for a few minutes.[32]

  • Observe the cells under a microscope. Dead cells, having lost membrane integrity, will take up the blue dye, while living cells will remain unstained.[32][33]

  • Count the number of stained (dead) and unstained (living) cells to calculate the percentage of viable cells.[32]

Quantitative Data Summary

The following tables summarize typical quantitative data from phytotoxicity experiments with natural compounds.

Table 1: Example IC50 Values for Natural Compounds on Different Plant Species

Natural CompoundTest SpeciesParameter MeasuredIC50 (µM)
NorharmaneLactuca sativaRoot Growth~200-400
NorharmaneTriticum aestivumRoot Growth>800
Syringic AcidLepidium sativumRoot Growth61.3[3]
Methyl SyringateLepidium sativumRoot Growth31.5[3]
CoumarinRaphanus sativusGermination~400[9]
trans-Aconitic AcidArabidopsis thalianaPrimary Root Length<1000[9]

Table 2: Common Concentration Ranges for Phytotoxicity Testing of Natural Compounds

Compound ClassTypical Concentration Range (µM)Reference
Alkaloids50 - 800[2]
Phenolic Acids3 - 300[3]
Coumarins100 - 800[9]
TerpenoidsVaries widely[9]

IV. Visualizations

Diagrams of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis cluster_interpretation Interpretation A Select Natural Compound B Prepare Stock Solution (consider solubility) A->B F Apply Treatments (compound concentrations, controls) B->F C Select Test Plant Species (monocot & dicot) D Prepare Seeds (surface sterilization) C->D E Set up Experiment (e.g., Petri dish assay) D->E E->F G Incubate (controlled environment) F->G H Measure Endpoints (germination, root length, etc.) G->H I Calculate Phytotoxicity (% inhibition, IC50) H->I J Statistical Analysis I->J K Interpret Results (dose-response, specificity) J->K

Caption: General workflow for a phytotoxicity experiment with natural compounds.

Troubleshooting_Workflow cluster_solutions1 Solutions for No Activity cluster_solutions2 Solutions for High Variability cluster_solutions3 Solutions for False Positives Start Problem Encountered Q1 No/Low Activity? Start->Q1 Q2 High Variability? Start->Q2 Q3 False Positive? Start->Q3 S1a Increase Concentration Q1->S1a Yes S1b Improve Solubility Q1->S1b Yes S1c Check Compound Stability Q1->S1c Yes S1d Vary Application Method Q1->S1d Yes S2a Use Uniform Seeds Q2->S2a Yes S2b Control Environment Q2->S2b Yes S2c Ensure Uniform Treatment Q2->S2c Yes S2d Check for Contamination Q2->S2d Yes S3a Include Solvent Control Q3->S3a Yes S3b Purify Compound Q3->S3b Yes S3c Use Orthogonal Assays Q3->S3c Yes S3d Check for PAINS Q3->S3d Yes

Caption: A decision tree for troubleshooting common phytotoxicity experiment issues.

Signaling_Pathway Compound Natural Compound Target Molecular Target (e.g., enzyme, receptor) Compound->Target ROS Reactive Oxygen Species (ROS) Production Target->ROS Hormone Hormonal Imbalance (e.g., ABA, GA) Target->Hormone Photosynthesis Inhibition of Photosynthesis Target->Photosynthesis Membrane Membrane Damage ROS->Membrane Response Phytotoxic Response (growth inhibition, necrosis, etc.) Hormone->Response Photosynthesis->Response Membrane->Response

Caption: A simplified diagram of potential signaling pathways in phytotoxicity.

References

Technical Support Center: Optimizing Methyl 2-(2,4-dihydroxyphenyl)acetate for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Methyl 2-(2,4-dihydroxyphenyl)acetate as a potential herbicide. The information is designed to assist in the optimization of its concentration for effective herbicidal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential as a herbicide?

This compound is a phenolic ester that has been isolated from the seeds of Nigella damascena.[1] Phenolic compounds derived from plants are recognized for their potential as natural herbicides due to their environmentally friendly properties.[2] They are part of a large group of secondary metabolites that can exhibit allelopathic effects, meaning they can inhibit the growth of other plants.[3][4]

Q2: What is the general mechanism of action for phenolic herbicides?

While the specific mechanism for this compound is not yet fully elucidated, phenolic compounds typically exert their herbicidal effects through various modes of action. These can include:

  • Uncoupling of oxidative phosphorylation: This disrupts the plant's energy production.[5]

  • Inhibition of photosynthesis: This can involve reducing chlorophyll (B73375) content and the overall photosynthetic rate.[3][6]

  • Inhibition of protein synthesis: Some phenolic compounds can interfere with the production of essential proteins.[3]

  • Disruption of cell membrane integrity: This can lead to leakage of cellular contents and cell death.

Q3: What factors can influence the herbicidal efficacy of this compound?

The effectiveness of any herbicide, including a phenolic compound like this compound, can be influenced by a variety of factors:

  • Weed Species and Growth Stage: Younger, actively growing weeds are generally more susceptible.[5]

  • Herbicide Formulation: The choice of solvents and adjuvants can significantly impact the uptake and translocation of the active ingredient.

  • Environmental Conditions: Factors such as temperature, humidity, rainfall, and sunlight can affect herbicide performance.[5][7]

  • Soil Properties: For soil-applied herbicides, organic matter, pH, and texture can influence availability and degradation.[5]

  • Application Method: The way the herbicide is applied (e.g., foliar spray, soil drench) will determine its interaction with the target weed.

Q4: Are there any known safety or toxicity concerns with extracts from Nigella damascena?

Studies on methanolic seed extracts of Nigella damascena have shown them to be non-toxic in brine shrimp lethality assays.[1][7] Another study in mice, using oral doses of up to 5 g/kg, observed no mortality or abnormal behavior.[8][9] However, as with any chemical compound, appropriate safety precautions, including the use of personal protective equipment (PPE), should always be taken during handling and application.

Troubleshooting Guides

Issue 1: The herbicidal effect of this compound is weak or inconsistent.

Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of the active ingredient may be too low. It is crucial to perform a dose-response study to determine the optimal concentration for the target weed species.
Poor Formulation The compound may not be effectively penetrating the plant cuticle. Consider the use of adjuvants, such as surfactants or crop oil concentrates, to improve uptake. The choice of solvent is also critical; DMSO is often a suitable carrier for less water-soluble compounds.[5]
Weed Growth Stage The target weeds may be too mature or stressed. For post-emergence applications, target young, actively growing weeds for best results.
Environmental Factors Unfavorable environmental conditions can reduce efficacy. For example, rain shortly after application can wash the herbicide off the leaves. Apply during periods of good growing conditions (adequate moisture, moderate temperatures).
Compound Stability Phenolic compounds can be unstable under certain conditions.[6] Ensure proper storage of the compound and use freshly prepared solutions for experiments.

Issue 2: The compound is not dissolving properly in the desired solvent.

Possible Cause Troubleshooting Step
Low Solubility This compound may have limited solubility in water.
- Use a co-solvent system. Start by dissolving the compound in a small amount of a suitable organic solvent like DMSO or ethanol, and then dilute with water to the final concentration.
- Gentle heating and sonication can also aid in dissolution.
Incorrect Solvent Choice The chosen solvent may not be appropriate for the compound or the application method.
- Refer to the compound's solubility data if available.
- For biological assays, ensure the final concentration of the organic solvent is low enough to not cause phytotoxicity on its own. A solvent-only control is essential.

Issue 3: Observed phytotoxicity in non-target or crop species.

Possible Cause Troubleshooting Step
High Concentration The applied concentration may be too high, leading to non-selective effects.
- Re-evaluate the dose-response curve to find a concentration that is effective on the target weed but safe for the desired crop.
Application Method Spray drift or runoff may be affecting non-target plants.
- Use a more targeted application method, such as a shielded sprayer or spot treatment.
- Avoid application during windy conditions.

Data Presentation

Table 1: Herbicidal Activity of Various Phenolic Compounds from Plant Extracts

Phenolic Compound(s) Source Target Weeds Observed Effect Reference
MyricitrinSynthetic/Plant ExtractRaphanus sativus, Lepidium sativumPre- and post-emergence herbicidal activity.[10]
Ferulic acid, Gallic acidSynthetic/Plant ExtractSinapis arvensis, Lolium multiflorum, Parthenium hysterophorusSuppressed seed germination (60-80%) and negatively affected biochemical pathways.[6]
Total Phenolic CompoundsSunflower (Helianthus annuus)Brassica napus, Convolvulus syriacaReduction in seed germination and seedling growth.[11]
Gallic acid, vanillic acid, etc.Castor, Artemisia, Wheat, SorghumSinapis arvensis, Lolium multiflorum, Parthenium hysterophorus60-100% reduction in seed germination at 5% (w/v) extract concentration.[12]
Ferulic, chrysin, sinapic, etc.Orange peel wastePhalaris minor, Malva parvifloraInhibition of germination and growth.[4]

Experimental Protocols

Protocol 1: Determination of Optimal Herbicidal Concentration of this compound

Objective: To determine the effective concentration range of this compound for pre- and post-emergence herbicidal activity on a target weed species.

Materials:

  • This compound

  • Target weed seeds (e.g., Lolium multiflorum, Sinapis arvensis)

  • Potting mix

  • Pots or trays

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Growth chamber or greenhouse with controlled conditions

Methodology:

Part A: Pre-emergence Herbicidal Activity Assay

  • Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution.

  • Prepare Test Solutions: Create a series of dilutions from the stock solution using distilled water. A common starting range for phenolic compounds is 0.1, 0.5, 1, 5, and 10 mM. Add a surfactant (e.g., 0.1% v/v Tween 20) to each solution to ensure even application. Prepare a control solution containing the same concentration of DMSO and surfactant as the highest concentration test solution.

  • Sowing of Weed Seeds: Fill pots or trays with potting mix and sow a predetermined number of weed seeds (e.g., 20-30 seeds) per pot.

  • Application: Apply a fixed volume of each test solution and the control solution evenly to the soil surface of the respective pots.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot and calculate the percentage of germination inhibition compared to the control.

Part B: Post-emergence Herbicidal Activity Assay

  • Plant Growth: Sow weed seeds in pots and grow them in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare Test Solutions: Prepare the same series of test and control solutions as in Part A.

  • Application: Apply the test and control solutions as a foliar spray to the seedlings, ensuring complete and even coverage.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Record visual injury symptoms on a scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.

Data Analysis:

  • Calculate the EC50 (half-maximal effective concentration) for both germination inhibition and biomass reduction using appropriate statistical software. This will give you a quantitative measure of the herbicidal potency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_test Prepare Test Solutions (Serial Dilutions) prep_stock->prep_test apply_pre Apply Test Solutions to Soil prep_test->apply_pre apply_post Apply Test Solutions as Foliar Spray prep_test->apply_post sow_seeds Sow Weed Seeds sow_seeds->apply_pre incubate_pre Incubate (14-21 days) apply_pre->incubate_pre collect_pre Collect Germination Data incubate_pre->collect_pre analyze Calculate EC50 for Germination Inhibition & Biomass Reduction collect_pre->analyze grow_plants Grow Weeds to 2-4 Leaf Stage grow_plants->apply_post incubate_post Incubate (21 days) apply_post->incubate_post collect_post Collect Visual Injury & Biomass Data incubate_post->collect_post collect_post->analyze

Caption: Workflow for determining the optimal herbicidal concentration.

signaling_pathway cluster_effects Potential Cellular Targets cluster_outcomes Physiological Outcomes compound This compound (Phenolic Compound) photosynthesis Photosynthesis (Chlorophyll reduction) compound->photosynthesis respiration Mitochondrial Respiration (Oxidative Phosphorylation Uncoupling) compound->respiration protein_synthesis Protein Synthesis compound->protein_synthesis cell_membrane Cell Membrane Integrity compound->cell_membrane growth_inhibition Inhibition of Growth photosynthesis->growth_inhibition respiration->growth_inhibition protein_synthesis->growth_inhibition cell_membrane->growth_inhibition necrosis Necrosis & Chlorosis growth_inhibition->necrosis plant_death Plant Death necrosis->plant_death

Caption: Potential herbicidal mechanisms of phenolic compounds.

References

Technical Support Center: Overcoming Resistance to Methyl 2-(2,4-dihydroxyphenyl)acetate in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(2,4-dihydroxyphenyl)acetate as a potential herbicide. Given that this is a novel compound with a mode of action that is not yet fully elucidated, this guide is based on the hypothesized action as a synthetic auxin mimic, due to its structural similarities to indole-3-acetic acid (IAA) and other auxin-like herbicides.

FAQs: Understanding this compound and Potential Resistance

Q1: What is the hypothesized mode of action of this compound?

A1: Based on its chemical structure, which features a phenylacetic acid backbone, this compound is hypothesized to act as a synthetic auxin.[1][2] This means it likely mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3][4][5][6]

Q2: What are the typical symptoms of a synthetic auxin herbicide on susceptible weeds?

A2: Susceptible plants treated with synthetic auxin herbicides typically exhibit symptoms such as epinasty (twisting and curling of stems and petioles), leaf cupping and crinkling, stem swelling, and overall abnormal growth.[7][8] These symptoms result from the disruption of normal hormonal balance.[4]

Q3: What are the primary mechanisms by which weeds can develop resistance to synthetic auxin herbicides?

A3: Weed resistance to synthetic auxins can occur through two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB F-box proteins), which prevents the herbicide from binding effectively.[3][9]

  • Non-Target-Site Resistance (NTSR): This is more common for auxin herbicides and can involve several processes, including reduced herbicide uptake or translocation, and enhanced herbicide metabolism, where the plant breaks down the herbicide into non-toxic compounds before it can reach its target site.[10][11][12][13]

Q4: How can I determine if a weed population is resistant to this compound?

A4: The first step is to conduct a whole-plant bioassay comparing the response of the suspected resistant population to a known susceptible population. This typically involves treating plants with a range of herbicide doses and observing the level of injury or survival.[14]

Q5: If I confirm resistance, how can I differentiate between target-site and non-target-site resistance?

A5: Differentiating between TSR and NTSR requires a combination of physiological and molecular approaches. Sequencing the target auxin receptor genes can identify mutations associated with TSR.[15] Investigating herbicide uptake, translocation, and metabolism, often using radiolabeled herbicide, can provide evidence for NTSR.[16][17] Synergist studies, for example using P450 inhibitors, can also point towards metabolism-based resistance.

Troubleshooting Guides

Problem 1: Inconsistent or No Herbicidal Activity in Initial Screenings
Potential Cause Troubleshooting Step
Incorrect Herbicide Concentration Verify calculations and prepare fresh serial dilutions from a new stock solution.
Herbicide Degradation Store stock solutions of this compound in a cool, dark place. For long-term storage, consider -20°C or -80°C.
Suboptimal Application Ensure uniform spray coverage. For soil-applied tests, ensure proper incorporation and watering.
Environmental Conditions Maintain optimal growing conditions (light, temperature, humidity) for the target weed species. Stress can affect herbicide efficacy.
Formulation Issues Ensure the compound is properly solubilized. The use of an appropriate solvent and/or adjuvant may be necessary.
Problem 2: Suspected Resistance in a Weed Population After Initial Effective Control
Potential Cause Troubleshooting Step
Selection of Resistant Individuals Collect seeds from surviving plants in the field for controlled resistance testing in a greenhouse.[14]
Application Error in the Field Rule out other causes of poor control such as incorrect application timing, improper rate, or unfavorable weather conditions.[18][19]
Patchy Weed Distribution Sample from multiple locations within the field to get a representative sample of the weed population.
Problem 3: Difficulty in Confirming the Level of Resistance
Potential Cause Troubleshooting Step
High Biological Variability Increase the number of replicates in your dose-response bioassay to improve statistical power.
Lack of a True Susceptible Population Obtain a known susceptible seed source from a reputable supplier or a location with no history of herbicide application.
Incorrect Dose Range Conduct a preliminary range-finding experiment to determine the appropriate dose range to establish a full dose-response curve.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population.

1. Plant Preparation:

  • Grow seeds from both the suspected resistant (R) and known susceptible (S) populations in pots containing a standard potting mix.
  • Thin seedlings to a uniform number per pot (e.g., 4 plants per pot).
  • Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • When plants reach the 3-4 leaf stage, treat them with a range of this compound doses. A typical range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the anticipated effective dose (x).
  • Include an untreated control for both R and S populations.
  • Apply the herbicide using a calibrated cabinet sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • At 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
  • Harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
  • Calculate the dose required to cause 50% growth reduction (GR50) for both R and S populations using a log-logistic dose-response model.
  • The Resistance Index (RI) is calculated as: RI = GR50 (R population) / GR50 (S population).

Data Presentation Example:

PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible (S)50-
Resistant (R)50010
Protocol 2: Investigating Enhanced Metabolism using a P450 Inhibitor

This protocol can provide evidence for metabolism-based non-target-site resistance.

1. Plant Preparation:

  • Grow R and S plants as described in Protocol 1.

2. Treatment Application:

  • Prepare four treatment groups for each population:
  • Untreated Control
  • This compound alone (at a dose that provides partial control of the R population, e.g., the GR25).
  • P450 inhibitor (e.g., malathion) alone.
  • P450 inhibitor followed by this compound.
  • Apply the P450 inhibitor approximately 1 hour before the herbicide application.

3. Data Collection and Analysis:

  • At 21 days after treatment, assess plant injury or measure biomass as in Protocol 1.
  • If the P450 inhibitor significantly increases the efficacy of this compound in the R population (i.e., increased injury or reduced biomass compared to the herbicide alone), this suggests that P450-mediated metabolism is a mechanism of resistance.

Visualizations

Caption: Hypothesized signaling pathway for this compound as a synthetic auxin.

Caption: Workflow for confirming and characterizing herbicide resistance.

Caption: Decision tree for troubleshooting reduced herbicide efficacy.

References

Technical Support Center: Photodegradation of Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the photodegradation of Methyl 2-(2,4-dihydroxyphenyl)acetate.

Troubleshooting Guides

This section addresses common issues encountered during photodegradation experiments involving this compound.

Problem Possible Causes Recommended Solutions
Low or No Degradation Inadequate light source intensity or incorrect wavelength.Verify the emission spectrum and intensity of your lamp. For phenolic compounds, a UV source (e.g., 254 nm or 365 nm) is often required. Ensure the lamp is properly warmed up and positioned.
Inactive or insufficient photocatalyst.If using a photocatalyst like TiO₂ or ZnO, ensure it is of a suitable grade and concentration. Disperse the catalyst uniformly in the solution by stirring or sonication before and during irradiation.[1][2]
Presence of quenching species.Scavengers of reactive oxygen species (ROS) in the solvent or from contaminants can inhibit degradation. Use high-purity solvents and glassware. Consider performing experiments with radical scavengers to identify the dominant reactive species.[1]
Incorrect pH of the solution.The pH can influence the surface charge of the photocatalyst and the speciation of the target compound. Optimize the pH to enhance adsorption onto the catalyst surface and facilitate degradation.[2]
Inconsistent or Irreproducible Results Fluctuations in experimental conditions.Maintain consistent temperature, light intensity, stirring rate, and sample volume across all experiments. Use a thermostated reactor if possible.
Degradation of the compound in the dark.Perform control experiments in the dark to assess the contribution of adsorption or other non-photochemical degradation pathways. Stir the solution with the photocatalyst in the dark before irradiation to establish adsorption-desorption equilibrium.
Inaccurate sample analysis.Calibrate your analytical instrument (e.g., HPLC) before each run. Prepare fresh standards and ensure proper sample filtration to remove catalyst particles before injection.
Formation of Unexpected Peaks in Chromatogram Presence of impurities in the starting material.Analyze the starting material by HPLC or other techniques to identify any impurities that could interfere with the analysis of photoproducts.
Formation of secondary photoproducts.Monitor the reaction at different time points to track the formation and subsequent degradation of intermediates.
Contamination from experimental setup.Thoroughly clean all glassware and equipment to avoid cross-contamination. Run solvent blanks to identify any extraneous peaks.
Difficulty in Identifying Degradation Products Low concentration of intermediates.Concentrate the sample before analysis. Use a more sensitive analytical technique such as LC-MS/MS or GC-MS for identification.
Co-elution of peaks in HPLC.Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column to improve the separation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation pathway for this compound?

A1: While specific studies on this compound are limited, the degradation of similar phenolic compounds and esters suggests a pathway involving:

  • Hydroxylation: Attack by hydroxyl radicals on the aromatic ring, leading to the formation of polyhydroxylated derivatives.[1]

  • Ester Hydrolysis: Cleavage of the methyl ester group to form 2,4-dihydroxyphenylacetic acid.

  • Side-Chain Oxidation: Oxidation of the acetic acid side chain.

  • Ring Opening: Subsequent attack by reactive oxygen species can lead to the opening of the aromatic ring, eventually resulting in mineralization to CO₂, H₂O, and mineral acids.

Q2: What type of light source is recommended for this experiment?

A2: A UV lamp, such as a medium-pressure mercury lamp with a principal emission at 365 nm, is a common choice for irradiating phenolic compounds.[3] The selection of the light source should be based on the UV-Vis absorption spectrum of this compound.

Q3: Is a photocatalyst necessary for the degradation of this compound?

A3: While direct photolysis may occur, the use of a semiconductor photocatalyst like TiO₂ or ZnO can significantly enhance the degradation rate.[1][2][4] These catalysts generate highly reactive hydroxyl radicals upon illumination, which are effective in degrading organic pollutants.[1]

Q4: How can I monitor the degradation of this compound and the formation of its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique for monitoring the concentration of the parent compound and its aromatic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradation products.

Q5: What are some common experimental parameters that I should optimize?

A5: Key parameters to optimize include:

  • Catalyst concentration: Typically in the range of 0.1 to 2 g/L.[2]

  • Initial concentration of the substrate: Higher concentrations may require longer irradiation times.

  • pH of the solution: Can affect the surface chemistry of the photocatalyst and the substrate.[2]

  • Light intensity: Higher intensity generally leads to faster degradation, up to a certain point.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound
  • Preparation of the reaction suspension:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a water/acetonitrile (B52724) mixture).

    • In a quartz reactor, add the desired volume of the stock solution and dilute with ultrapure water to the final volume.

    • Add the photocatalyst (e.g., TiO₂ P25) to the solution to achieve the desired concentration (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for at least 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the substrate and the photocatalyst surface.

  • Photoreaction:

    • Place the reactor in a photochemical reactor equipped with a UV lamp (e.g., 365 nm) and a cooling system to maintain a constant temperature.

    • Turn on the lamp to initiate the photoreaction. Continue to stir the suspension throughout the experiment.

  • Sampling and Analysis:

    • At specific time intervals, withdraw aliquots of the suspension.

    • Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.

    • Analyze the filtrate by HPLC to determine the concentration of this compound and its degradation products.

Protocol 2: HPLC Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.

Data Presentation

Table 1: Hypothetical Degradation Efficiency under Different Conditions
ConditionCatalystCatalyst Conc. (g/L)Initial Substrate Conc. (mg/L)Degradation (%) after 120 min
1TiO₂ P251.02085
2ZnO1.02078
3None (Photolysis)-2015
4TiO₂ P250.52065
5TiO₂ P251.05060
Table 2: Hypothetical Kinetic Data for Photodegradation
ParameterValue
Apparent rate constant (k_app)0.015 min⁻¹
Half-life (t₁/₂)46.2 min
Correlation coefficient (R²)0.992

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Stock Solution prep_suspension Prepare Reaction Suspension prep_solution->prep_suspension dark_adsorption Dark Adsorption (30 min) prep_suspension->dark_adsorption photoreaction UV Irradiation dark_adsorption->photoreaction sampling Withdraw Aliquots photoreaction->sampling filtration Filter Sample (0.22 µm) sampling->filtration hplc HPLC Analysis filtration->hplc

Caption: Experimental workflow for the photodegradation of this compound.

Degradation_Pathway cluster_intermediates Intermediate Products cluster_final Final Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated •OH attack hydrolyzed 2,4-dihydroxyphenylacetic acid parent->hydrolyzed Ester Hydrolysis oxidized_side_chain Side-chain Oxidation Products parent->oxidized_side_chain Oxidation ring_opening Ring-opened Products hydroxylated->ring_opening hydrolyzed->ring_opening oxidized_side_chain->ring_opening mineralization CO2 + H2O ring_opening->mineralization

Caption: Plausible photodegradation pathway for this compound.

References

Technical Support Center: Enhancing the Efficacy of Methyl 2-(2,4-dihydroxyphenyl)acetate with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 2-(2,4-dihydroxyphenyl)acetate and potential adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a phenolic ester.[1] Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2] While this compound has been isolated from natural sources like Nigella damascena seeds and noted for selective phytotoxic effects, its full biological activity profile is an area of ongoing research.[1]

Q2: What is the rationale for using adjuvants with this compound?

The primary goal of using adjuvants is to enhance the therapeutic or biological effect of the primary compound. For a phenolic compound like this compound, adjuvants are often considered to create synergistic effects, particularly in antioxidant activity.[2] This can lead to a greater effect at lower concentrations, potentially reducing off-target effects. The mechanisms behind these synergistic interactions can be complex and may involve the ability of a mixture of bioactive compounds to affect multiple targets.[2]

Q3: What classes of compounds are likely to have a synergistic antioxidant effect with this compound?

Based on studies of other phenolic compounds, potential synergistic partners include:

  • Other Phenolic Compounds: Combinations of different phenols, such as ferulic acid, caffeic acid, and epigallocatechin-3-gallate, have shown synergistic antioxidant activity.[2]

  • Vitamins: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are well-known antioxidants that can act synergistically with phenolic compounds.

  • Flavonoids: Compounds like quercetin (B1663063) and rutin (B1680289) have demonstrated synergistic effects when combined with phenolic acids.

Q4: Are there any known signaling pathways modulated by compounds structurally related to this compound?

Yes, 3,4-dihydroxyphenylacetic acid (DHAA), a structurally similar compound, has been shown to ameliorate gut barrier dysfunction in type 2 diabetes mouse models by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway.[3] This suggests that this compound might also modulate inflammatory and cell-signaling pathways, although this needs to be experimentally verified.

Troubleshooting Guides

Issue 1: Inconsistent or Low Antioxidant Activity Detected in In Vitro Assays (e.g., DPPH, FRAP, ABTS)

  • Possible Cause 1: Compound Instability. Phenolic compounds can be sensitive to light, pH, and temperature.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of this compound for each experiment. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for 1 month, protected from light and under nitrogen.[1]

      • Ensure the pH of your assay buffer is within the optimal range for the compound's stability and the assay's chemistry.

      • Minimize the exposure of your compound and assay plates to light.

  • Possible Cause 2: Interference from Solvents. The solvent used to dissolve the compound might interfere with the assay.

    • Troubleshooting Steps:

      • Run a solvent control (blank) to determine if the solvent itself is contributing to the signal.

      • Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay well is low and consistent across all wells.

  • Possible Cause 3: Inappropriate Assay for the Compound's Mechanism. Different antioxidant assays rely on different chemical reactions (e.g., hydrogen atom transfer vs. single electron transfer).[4]

    • Troubleshooting Steps:

      • Employ a panel of antioxidant assays (e.g., DPPH, FRAP, and ABTS) to obtain a comprehensive profile of the compound's antioxidant capacity.[2]

Issue 2: High Variability or Unexpected Results in Cell-Based Assays

  • Possible Cause 1: Cytotoxicity of the Compound or Adjuvant. At higher concentrations, phenolic compounds can be cytotoxic, which can confound the results of functional assays.

    • Troubleshooting Steps:

      • Perform a dose-response cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line.[5]

      • Always include a vehicle control (cells treated with the solvent used to dissolve the compounds) to establish a baseline for cell viability.

  • Possible Cause 2: Interference with Assay Reagents. Phenolic compounds can interfere with the chemistry of certain cell-based assays. For example, their redox activity can affect assays that rely on redox indicators like MTT.

    • Troubleshooting Steps:

      • If you suspect interference, try an alternative assay that measures a different cellular parameter (e.g., an ATP-based viability assay like CellTiter-Glo® instead of an MTT assay).

      • Include a cell-free control (compound in media with assay reagents but no cells) to check for direct chemical reactions between your compound and the assay reagents.

  • Possible Cause 3: Contamination or Inconsistent Cell Culture Practices.

    • Troubleshooting Steps:

      • Regularly test cell lines for mycoplasma contamination.

      • Ensure consistent cell seeding density and passage number across experiments, as these can influence cellular responses.

Quantitative Data Presentation

The following table is a hypothetical example to illustrate how to present quantitative data when assessing the synergistic effects of this compound with an adjuvant.

Table 1: Synergistic Antioxidant Activity of this compound (MDPA) and Ascorbic Acid in a DPPH Radical Scavenging Assay.

Treatment GroupConcentration (µM)% DPPH Inhibition (Mean ± SD)IC50 (µM)
MDPA alone1015.2 ± 1.885.3
2532.5 ± 2.5
5051.3 ± 3.1
10078.9 ± 4.2
Ascorbic Acid alone525.6 ± 2.145.7
1048.9 ± 3.5
2075.4 ± 4.0
MDPA + Ascorbic Acid10 + 545.8 ± 3.312.1 (Combination)
25 + 1070.1 ± 4.5

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Synergy

This protocol is adapted from standard procedures for assessing the antioxidant activity of phenolic compounds.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of this compound and the chosen adjuvant (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound, the adjuvant, or the combination of both to respective wells.

    • Include a positive control (e.g., a known antioxidant like Trolox) and a blank control (solvent only).

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

    • To evaluate synergy, the Combination Index (CI) can be calculated. A CI < 1 indicates synergy.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound, the adjuvant, or the combination for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Include wells with untreated cells (negative control) and vehicle-treated cells.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated or vehicle-treated control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response DHAA_Derivative This compound (or related compound) MAPK MAPK (p38, JNK, ERK) DHAA_Derivative->MAPK Inhibits MLCK MLCK MAPK->MLCK Activates MLC_p Phosphorylated MLC MLCK->MLC_p Phosphorylates TJ_disruption Tight Junction Disruption & Increased Permeability MLC_p->TJ_disruption Inflammation Inflammatory Response TJ_disruption->Inflammation

Caption: Putative inhibitory effect on the MAPK-MLCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions: - this compound - Adjuvant B Prepare Serial Dilutions A->B C Perform In Vitro Assay (e.g., DPPH, FRAP) B->C D Perform Cell-Based Assay (e.g., MTT, Cell Viability) B->D E Measure Absorbance/ Fluorescence/Luminescence C->E D->E F Calculate IC50 and % Inhibition/Viability E->F G Determine Synergy (e.g., Combination Index) F->G

Caption: General workflow for assessing synergistic efficacy.

References

Technical Support Center: Natural Product Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in natural product herbicide development.

Section 1: Discovery, Isolation, and Purification

This section addresses common issues faced during the initial stages of finding and isolating bioactive compounds.

FAQs & Troubleshooting

Question: My bioassay-guided fractionation process repeatedly leads to the rediscovery of known, non-patentable compounds. How can I make this process more efficient?

Answer: This is a common and costly problem in natural product discovery.[1][2][3] To avoid the laborious process of re-isolating known phytotoxins, a strategy known as "dereplication" should be integrated early into your workflow.[3] This involves creating a detailed chemical profile of your crude extract or partially purified fractions using techniques like LC-MS and NMR and comparing the data against established natural product databases. This allows for the early identification and deprioritization of extracts containing common, well-documented compounds, saving significant time and resources.[2]

Question: I have a promising crude extract with high herbicidal activity, but the activity is lost upon fractionation. What are the potential causes and solutions?

Answer: Loss of bioactivity during fractionation can be attributed to several factors:

  • Synergistic Effects: The herbicidal activity may not come from a single compound but from a synergistic interaction between multiple compounds in the crude extract.[4] To test for this, you can try recombining different "inactive" fractions to see if activity is restored.

  • Compound Instability: The active compound may be unstable and degrade during the purification process (e.g., due to changes in pH, exposure to light, or temperature). Ensure that extraction and fractionation are performed under mild conditions. Consider using techniques like solid-phase extraction (SPE) which can be faster and less harsh than traditional liquid-liquid chromatography.

  • Low Concentration: The active compound might be present in very low concentrations (yields of natural products can be as low as 1-100 ppm), and upon fractionation, its concentration in any single fraction may fall below the limit of detection for your bioassay.[5] Try concentrating the fractions further before re-testing.

Question: What are the most common issues when scaling up the production of a promising natural phytotoxin?

Answer: Scaling up production from lab to pilot or industrial scale presents significant challenges.[5] For microbial products, this requires optimizing the nutrient medium and fermentation conditions to maximize the yield of the desired metabolite.[5] For plant-derived compounds, it may involve establishing large-scale cultivation of the source plant.[5] A major hurdle is developing a simple, cost-effective purification method that minimizes the use of organic solvents and is reproducible at a large scale.[5] Quality control methods must also be developed and implemented to ensure consistency between batches.[4][5]

Experimental Protocol: Bioassay-Guided Fractionation

This protocol outlines a standard workflow for isolating a bioactive compound from a plant or microbial extract.

  • Preparation of Crude Extract:

    • Select the source material (e.g., dried plant leaves, microbial culture).

    • Perform an initial extraction using a solvent appropriate for the suspected class of compounds (e.g., methanol, ethyl acetate).

    • Evaporate the solvent to yield the crude extract.

  • Initial Bioassay:

    • Screen the crude extract for herbicidal activity using a primary bioassay (e.g., seed germination inhibition assay against a model species like Lactuca sativa).

    • Include a positive control (a known herbicide) and a negative control (solvent only).

  • Preliminary Fractionation:

    • If the crude extract is active, perform an initial, broad fractionation using a technique like liquid-liquid partitioning or flash chromatography. This will separate the complex mixture into several simpler fractions based on polarity.

  • Fraction Bioassay & Dereplication:

    • Test each fraction for herbicidal activity.

    • Analyze the most active fraction(s) using LC-MS or NMR to dereplicate and identify any known compounds.

  • Iterative Purification:

    • Subject the most active and novel fraction to further rounds of chromatographic separation (e.g., HPLC).

    • After each round, test the resulting sub-fractions for activity.

    • Continue this iterative process until a pure, single compound is isolated.

  • Structure Elucidation:

    • Once the active compound is purified, determine its chemical structure using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC), mass spectrometry, and X-ray crystallography.

Visualization: Bioassay-Guided Fractionation Workflow

G Bioassay-Guided Fractionation Workflow Start Source Material (Plant/Microbe) CrudeExtract Crude Extraction Start->CrudeExtract Bioassay1 Initial Bioassay CrudeExtract->Bioassay1 Fractionation Liquid Chromatography (e.g., Flash, HPLC) Bioassay1->Fractionation Active Inactive Inactive Bioassay1->Inactive Inactive Fractions F1 F2 F3 ... Fractionation->Fractions Bioassay2 Test Fractions Fractions->Bioassay2 ActiveFraction Active Fraction(s) Identified Bioassay2->ActiveFraction Activity Found Bioassay2->Inactive No Activity Dereplication Dereplication (LC-MS, NMR) ActiveFraction->Dereplication IsNovel Is Compound Novel? Dereplication->IsNovel Purification Further Purification (e.g., Prep-HPLC) IsNovel->Purification Yes Stop Stop/Deprioritize IsNovel->Stop No (Known Cmpd) PureCompound Pure Bioactive Compound Purification->PureCompound Structure Structure Elucidation PureCompound->Structure

A flowchart of the bioassay-guided fractionation process.

Section 2: Mechanism of Action (MoA) Elucidation

This section focuses on the difficulties in determining how a natural herbicide affects the target weed.

FAQs & Troubleshooting

Question: My in vitro bioassay results (e.g., enzyme inhibition) do not correlate with the whole-plant (in vivo) phytotoxicity. Why is this happening?

Answer: A lack of correlation between in vitro and in vivo results is a significant challenge.[5] The primary reason is often the difficulty of the natural product penetrating the plant's protective cuticle to reach its target site.[5] While a compound may be a potent inhibitor of a specific enzyme in a cell-free system, its physicochemical properties (e.g., polarity, molecular size) may prevent its uptake and translocation within the plant. Formulating the compound with adjuvants or surfactants can sometimes overcome this barrier.

Question: How can I identify a novel mechanism of action for my natural product lead?

Answer: Identifying a new MoA is a key goal, as no herbicide with a fundamentally new mechanism has been commercialized in over two decades.[4][5][6] Natural products are excellent sources for new target sites.[6][7][8] A multi-pronged approach is recommended:

  • Physionomics: Observe the symptoms of phytotoxicity in detail. Bleaching, for instance, might suggest inhibition of pigment synthesis, while rapid necrosis could point to cell membrane disruption.[3][9]

  • Targeted Enzyme Assays: Based on the symptoms, test the compound's effect on known herbicide target enzymes (e.g., ACCase, ALS, EPSPS, GS).[9]

  • Metabolomics: Analyze the metabolic profile of treated plants. The accumulation of a specific substrate or depletion of a product can pinpoint which biochemical pathway is being inhibited.[4]

  • Resistance Gene Identification: If the producing organism is the source of the natural product, its genome may contain a self-resistance gene that can reveal the compound's target.[10][11]

Question: Many natural product extracts cause general necrosis or "burn-down" symptoms. How can I determine if this is a specific MoA or just general toxicity?

Answer: Differentiating a specific MoA from general membrane disruption can be difficult, as many herbicidal actions ultimately lead to reactive oxygen species (ROS) production and membrane damage.[12] To investigate further, you can measure markers of oxidative stress and membrane leakage at various time points and concentrations. A specific MoA will often trigger these downstream effects in a dose-dependent and time-dependent manner that can be distinguished from a non-specific, detergent-like effect on the cell membrane. Comparing the effects to herbicides with known MoAs that also cause necrosis (e.g., PPO inhibitors) can provide valuable insight.[12]

Data Presentation: Herbicidal Potency Comparison

The following table compares the inhibitory concentration (IC50) of natural products identified via bioassay-guided fractionation with a conventional synthetic herbicide, illustrating their high potential.

CompoundSource OrganismTypeTarget WeedIC50 (Radicle Growth Inhibition)Reference
NarciclasineNarcissus sp.Natural ProductSenecio vulgaris0.10 µM[13]
LycorineAmaryllis belladonnaNatural ProductSenecio vulgaris0.93 µM[13]
Chlorpropham-Synthetic HerbicideSenecio vulgaris110 µM (0.11 mM)[13]

Visualization: Simplified MoA Pathway - Enzyme Inhibition

G MoA: Inhibition of a Key Metabolic Enzyme cluster_pathway Normal Metabolic Pathway Substrate Substrate Enzyme Target Enzyme (e.g., EPSPS, GS) Substrate->Enzyme binds to Product Product Enzyme->Product converts to Accumulation Substrate Accumulation (Phytotoxic) Enzyme->Accumulation leads to Depletion Product Depletion Enzyme->Depletion leads to Growth Normal Plant Growth Product->Growth leads to Herbicide Natural Product Herbicide Herbicide->Enzyme Inhibits Death Plant Death Accumulation->Death Depletion->Death

Inhibition of a vital enzyme by a natural herbicide.

Section 3: Formulation, Stability, and Field Application

This section covers the critical step of turning a bioactive compound into a usable and effective product.

FAQs & Troubleshooting

Question: My natural product herbicide shows excellent activity in the greenhouse but performs poorly in the field. What could be the issue?

Answer: The transition from controlled greenhouse conditions to the field introduces many variables that can reduce efficacy. Key factors include:

  • Environmental Stability: Natural products are often less stable than synthetic ones and can be rapidly degraded by sunlight (photodegradation), temperature, or microbial action in the soil.[1][7][14]

  • Formulation: A lab-dissolved compound will behave differently than a formulated product. Without proper formulation, the active ingredient may not adhere to the leaf surface, may be washed off by rain, or may not penetrate the cuticle effectively.[4][5]

  • Soil Interaction: The compound may bind strongly to soil particles (adsorption), making it unavailable for uptake by weed roots.[14][15] Soil pH, organic matter content, and microbial populations all influence a herbicide's fate and persistence.[14][16]

Question: How can I improve the stability and shelf-life of my natural product-based formulation?

Answer: Improving stability is a major challenge for botanical pesticides.[17][18] Several formulation strategies can help:

  • Encapsulation: Micro- or nanoencapsulation can protect the active ingredient from environmental degradation (e.g., UV light) and allow for a controlled release of the compound over time.[1][19]

  • Adjuvants and Stabilizers: Adding components like UV protectants, antioxidants, and pH buffers to the formulation can significantly increase the half-life of the active ingredient.[5]

  • Oil Dispersion (OD): For compounds that are not water-soluble, creating an oil dispersion formulation can improve stability and application characteristics.[17]

Question: What are the key components of a successful herbicide formulation?

Answer: A formulation is more than just the active ingredient (AI). It is a complex mixture designed to maximize efficacy, safety, and ease of use.[5] Beyond the AI, formulations typically include:

  • Solvents: To dissolve the AI.

  • Adjuvants: To enhance performance (e.g., surfactants to improve leaf wetting, penetrants to cross the cuticle).

  • Stabilizers: Such as UV protectors, buffers, and microbiocides to ensure shelf-life.[5]

  • Inert fillers: To provide bulk for granular formulations.[5]

Experimental Protocol: Basic Formulation Stability Test

This protocol provides a method for assessing the physical and chemical stability of a new liquid formulation.

  • Preparation:

    • Prepare several samples of the final formulation in clear, sealed containers.

    • Prepare a control sample of the technical-grade active ingredient dissolved in a standard solvent.

  • Accelerated Storage Test:

    • Place a set of samples in an oven at a constant elevated temperature (e.g., 54°C) for 14 days. This simulates a longer period of storage at ambient temperatures.

    • Store another set of samples at room temperature, and another at a refrigerated temperature (e.g., 4°C).

  • Periodic Evaluation (e.g., Day 0, 7, 14):

    • Visual Inspection: Check for any physical changes such as phase separation, crystallization, sedimentation, or color change.

    • Chemical Analysis: Use a quantitative method like HPLC to measure the concentration of the active ingredient. A significant decrease in concentration indicates chemical degradation.

    • pH Measurement: Monitor the pH of the formulation, as changes can indicate degradation.

  • Data Analysis:

    • Plot the concentration of the active ingredient over time for each storage condition.

    • Calculate the degradation rate and estimate the shelf-life under normal storage conditions. A formulation is generally considered unstable if the AI concentration drops by more than 5-10%.

Visualization: Troubleshooting Field Efficacy Issues

G Troubleshooting Poor Field Efficacy Start Poor Efficacy in Field Trials CheckFormulation Was a proper formulation used? Start->CheckFormulation CheckStability Is the compound stable to light/heat? CheckFormulation->CheckStability Yes Sol1 Develop Formulation: Add adjuvants, surfactants, etc. CheckFormulation->Sol1 No CheckUptake Is there evidence of poor uptake? CheckStability->CheckUptake Yes Sol2 Improve Formulation: Add UV protectants, encapsulate AI. CheckStability->Sol2 No CheckSoil Is it a soil-applied herbicide? Sol3 Analyze Soil Interaction: Test for adsorption/degradation. CheckSoil->Sol3 Yes Unknown Re-evaluate MoA or Target Site CheckSoil->Unknown No (Foliar) CheckUptake->CheckSoil No Sol4 Modify Formulation: Add penetrants to aid cuticle crossing. CheckUptake->Sol4 Yes

A decision tree for diagnosing field performance issues.

References

Technical Support Center: Protocol Refinement for Allelopathy Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their allelopathy bioassay protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during allelopathy bioassays, offering potential causes and solutions in a question-and-answer format.

Q1: My control and treatment results are highly variable between replicates. What could be the cause?

A1: High variability can stem from several factors related to experimental setup and materials.

  • Uneven Seed Quality: Seeds may have inherent differences in viability and vigor.

  • Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity can affect germination and growth.

  • Non-uniform Substrate: Differences in the composition or moisture level of the growth medium can lead to varied responses.

  • Pipetting Errors: Inaccurate dispensing of extracts or control solutions will lead to inconsistent concentrations.

Troubleshooting Steps:

  • Seed Sorting: Visually inspect and select seeds of uniform size and color. Conduct a pre-experimental germination test to ensure a viability rate of at least 75%.[1]

  • Controlled Environment: Use a growth chamber or incubator with stable temperature and light conditions. Ensure all replicates are placed in the same location to minimize micro-environmental differences.

  • Homogenize Substrate: Thoroughly mix any soil or sand-based substrates to ensure uniformity. If using filter paper, ensure it is evenly moistened.

  • Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling.

Q2: I'm observing inhibition in my bioassay, but I'm not sure if it's due to allelopathy or other factors. How can I differentiate?

A2: It is crucial to distinguish between allelopathic effects and other forms of plant interference, such as competition for resources or osmotic effects of the extract.

  • Osmotic Potential: Concentrated plant extracts can have a high osmotic potential, which can inhibit water uptake by seeds and mimic allelopathic effects.[2]

  • Nutrient Imbalance: Extracts may contain nutrients that could either stimulate or inhibit growth, confounding the results.

  • pH Changes: The pH of the extract can differ significantly from the control and affect germination and seedling growth.

Troubleshooting Steps:

  • Measure Osmotic Potential: Use an osmometer to determine the osmotic potential of your extracts. Prepare a control solution with a non-toxic osmoticum (e.g., polyethylene (B3416737) glycol - PEG) that matches the osmotic potential of the extract.

  • Nutrient Analysis: Analyze the nutrient content of your extracts. If it is significantly different from the control, this should be noted as a potential confounding factor.

  • pH Adjustment: Measure the pH of your extracts and adjust the pH of your control solution to match.

  • Activated Carbon: Incorporating activated carbon into the growth medium can help differentiate between allelopathy and resource competition. Activated carbon adsorbs organic compounds (allelochemicals) but not nutrients.[3]

Q3: My results from laboratory bioassays are not replicating in greenhouse or field studies. Why is there a discrepancy?

A3: The transition from controlled laboratory conditions to more complex environments often reveals the influence of additional factors that can alter allelopathic interactions.[4]

  • Microbial Degradation: Soil microorganisms can degrade or transform allelochemicals, reducing their activity.[5]

  • Soil Adsorption: Allelochemicals can bind to soil particles, making them less available to target plants.

  • Environmental Factors: Temperature, moisture, and light conditions in the field can affect the stability and efficacy of allelochemicals.

Troubleshooting Steps:

  • Soil Sterilization: Compare results in sterilized versus non-sterilized soil to assess the impact of microbial activity.

  • Soil Type Analysis: Test your extracts in different soil types to understand the role of soil composition in allelochemical availability.

  • Field-Relevant Conditions: Design laboratory and greenhouse experiments to mimic field conditions as closely as possible in terms of temperature, light, and watering regimes.

Frequently Asked Questions (FAQs)

What is the most appropriate control for an allelopathy bioassay?

The ideal control should account for all potential non-allelopathic effects of the plant extract. A simple distilled water control is often insufficient. A more appropriate control would be a solution that matches the pH and osmotic potential of the plant extract.[2]

How do I choose the right concentration of plant extract to test?

It is advisable to test a range of concentrations to observe a dose-response relationship.[6] Some studies use concentrations that reflect the natural release of allelochemicals in the field, which can be estimated based on plant biomass and litter decomposition rates. A common starting point is to prepare a stock solution (e.g., 10% w/v) and then create a dilution series (e.g., 1%, 2.5%, 5%, 10%).[1]

What are the most sensitive parameters to measure in a germination bioassay?

While germination percentage is a common metric, radicle (root) elongation is often a more sensitive indicator of allelopathic stress.[2] Measuring both germination rate and seedling growth (root and shoot length, biomass) provides a more comprehensive assessment of phytotoxicity.[7]

How can I prepare a simple aqueous plant extract for a bioassay?

A common method involves drying the plant material, grinding it into a powder, and then soaking it in distilled water. The ratio of plant material to water, extraction time, and temperature can be varied. A typical protocol is to soak 10g of dried plant powder in 100mL of distilled water for 24 hours at room temperature, followed by filtration.[8]

Data Presentation

Table 1: Effect of Nicotiana glauca Aqueous Extract Concentration on Seed Germination of Acacia gerrardii

Plant PartExtract Concentration (g/L)Germination Rate (%) Reduction Relative to Control
Leaf6081.11
Leaf10093.33
Flower2048.93
Flower6081.91
Flower10092.55

Data synthesized from a study on the allelopathic potential of Nicotiana glauca.[9]

Table 2: Inhibitory Effects of Fenugreek Organ Extracts on Germination Percentage and Rate

Fenugreek OrganReduction in Germination Percentage (%)Reduction in Germination Rate (%)
Leaf9174
Pod925

This table summarizes the differential allelopathic effects of various plant parts.[6]

Table 3: IC50 Values (mM) of Vanillic and Ferulic Acid on Lactuca sativa Growth Parameters

Growth ParameterVanillic AcidFerulic Acid
Germination7.141.62
Shoot Length0.930.71
Root Length0.820.62
Dry Biomass1.810.82

IC50 is the concentration required for 50% growth inhibition, indicating the potency of the allelochemicals.[7]

Experimental Protocols

1. Protocol for Aqueous Plant Extract Preparation

This protocol describes a standardized method for preparing aqueous extracts for use in allelopathy bioassays.

Materials:

  • Dried plant material (leaves, stems, roots, etc.)

  • Distilled water

  • Grinder or blender

  • Erlenmeyer flasks

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Sterile storage bottles

Procedure:

  • Drying: Dry the collected plant material in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or blender.

  • Extraction:

    • Weigh a specific amount of the plant powder (e.g., 10 g) and place it in an Erlenmeyer flask.

    • Add a specific volume of distilled water (e.g., 100 mL) to create a 10% (w/v) stock solution.

    • Place the flask on an orbital shaker at a moderate speed (e.g., 120-150 rpm) for 24 hours at room temperature.[10]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris. For sterile bioassays, the extract can be further sterilized by passing it through a 0.22 µm filter.

  • Storage: Store the filtered extract in a sterile bottle at 4°C until use. It is recommended to use the extract within a short period to prevent microbial degradation.

2. Protocol for Seed Germination and Seedling Growth Bioassay

This protocol outlines a common method for assessing the allelopathic potential of plant extracts on seed germination and early seedling growth.

Materials:

  • Test seeds (e.g., lettuce, radish, cress)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Aqueous plant extract (various concentrations)

  • Control solution (distilled water or osmotically and pH-adjusted solution)

  • Growth chamber or incubator

  • Ruler or calipers

  • Forceps

Procedure:

  • Preparation of Petri Dishes: Place two layers of filter paper in each Petri dish and sterilize them if necessary.

  • Treatment Application:

    • Pipette a specific volume (e.g., 5 mL) of the plant extract of a certain concentration into each corresponding Petri dish, ensuring the filter paper is saturated.

    • For the control group, add the same volume of the control solution.

  • Seed Sowing: Using forceps, evenly place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber or incubator at a constant temperature (e.g., 25°C) and with a defined light/dark cycle (e.g., 12h/12h) or in complete darkness.

  • Data Collection:

    • Germination: Count the number of germinated seeds at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: At the end of the experiment, carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) using a ruler or calipers.

    • Biomass: The fresh weight of the seedlings can be measured immediately. For dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh them.

  • Data Analysis: Calculate the germination percentage, germination rate, and the average root and shoot lengths. Compare the treatment groups to the control group using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis plant_material Plant Material Collection drying Drying plant_material->drying grinding Grinding drying->grinding extraction Aqueous Extraction grinding->extraction filtration Filtration extraction->filtration treatment_app Treatment Application filtration->treatment_app petri_prep Petri Dish Preparation petri_prep->treatment_app seed_sowing Seed Sowing treatment_app->seed_sowing incubation Incubation seed_sowing->incubation data_collection Data Collection (Germination, Growth) incubation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Experimental Workflow for Allelopathy Bioassay.

troubleshooting_logic start Inconsistent or Confounded Results q1 High Variability? start->q1 q2 Allelopathy vs. Other Effects? start->q2 q3 Lab vs. Field Discrepancy? start->q3 sol1 Check: - Seed Quality - Environment - Substrate q1->sol1 Yes sol2 Control for: - Osmotic Potential - pH - Nutrients q2->sol2 Yes sol3 Consider: - Microbial Activity - Soil Adsorption - Environmental Factors q3->sol3 Yes

Troubleshooting Logic for Allelopathy Bioassays.

ros_pathway Allelochemical Allelochemical Stress ROS_Production Increased ROS Production (H₂O₂, O₂⁻) Allelochemical->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Membrane_Damage Lipid Peroxidation & Membrane Damage Oxidative_Stress->Membrane_Damage Enzyme_Inactivation Protein Oxidation & Enzyme Inactivation Oxidative_Stress->Enzyme_Inactivation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Inhibition of Growth & Cell Death Membrane_Damage->Cell_Death Enzyme_Inactivation->Cell_Death DNA_Damage->Cell_Death

Reactive Oxygen Species (ROS) Signaling Pathway in Allelopathic Stress.

hormone_pathway cluster_stress Allelochemical Perception cluster_ja Jasmonic Acid (JA) Pathway cluster_et Ethylene (ET) Pathway cluster_response Physiological Response Allelochemical Allelochemical JA_synthesis JA Biosynthesis Allelochemical->JA_synthesis ET_synthesis Ethylene Biosynthesis (ACS/ACO) Allelochemical->ET_synthesis JAZ_degradation JAZ Repressor Degradation JA_synthesis->JAZ_degradation JA_response_genes JA-Responsive Gene Expression JAZ_degradation->JA_response_genes Defense Defense Responses JA_response_genes->Defense Growth_Inhibition Growth Inhibition JA_response_genes->Growth_Inhibition EIN2_activation EIN2 Activation ET_synthesis->EIN2_activation ET_response_genes ET-Responsive Gene Expression EIN2_activation->ET_response_genes ET_response_genes->Defense ET_response_genes->Growth_Inhibition

Hormonal Signaling in Allelopathy (JA & Ethylene).

References

Technical Support Center: Addressing Variability in Phytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their phytotoxicity testing results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in phytotoxicity testing?

Variability in phytotoxicity testing can stem from three main areas: biotic, abiotic, and experimental factors.

  • Biotic factors include the inherent biological differences in the test organisms. This encompasses variations between plant species, and even within the same species, different ecotypes can exhibit varied sensitivity to chemicals.[1][2] Genetic diversity, seed size, germination requirements, and growth patterns all contribute to this variability.[2]

  • Abiotic factors relate to the environmental conditions under which the tests are conducted. Discrepancies between greenhouse and field studies are common.[1][3] Key abiotic variables include temperature, light intensity, sunlight duration, soil composition (texture, organic matter), and moisture levels.[2][4][5]

  • Experimental factors pertain to the methodology of the study. The choice of test protocol (e.g., OECD guidelines), the specific endpoints measured (such as shoot length, root mass, or germination rate), how the test substance is prepared and applied, and the statistical methods used for data analysis can all introduce variability.[3][6][7]

Q2: My results are inconsistent between experiments. What should I check first?

Inconsistent results are a common challenge. A systematic check of your experimental setup and execution is the best first step.

dot```dot graph Troubleshooting_Inconsistent_Results { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Inconsistent Results Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Env [label="Review Environmental\nControls", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocols [label="Verify Experimental\nProtocols", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Bio [label="Assess Biological\nMaterial", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Data [label="Examine Data\nAnalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Identify and Correct\nSource of Variability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Env [label="Start\nTroubleshooting"]; Check_Env -> Check_Protocols [label="Consistent?"]; Check_Protocols -> Check_Bio [label="Standardized?"]; Check_Bio -> Check_Data [label="Homogenous?"]; Check_Data -> Solution [label="Accurate?"]; }

Caption: Workflow for the OECD 208 phytotoxicity test.

Data Presentation

Table 1: Factors Influencing Phytotoxicity Test Variability
Factor CategorySpecific FactorPotential Impact on ResultsMitigation Strategy
Biotic Plant Species/EcotypeDifferent sensitivities to the same compound. [2]Use standardized, well-characterized species. Report the specific ecotype used.
Seed QualityVariable germination rates and seedling vigor.Use certified seeds from a single lot with high germination potential.
Abiotic Soil CompositionAffects bioavailability of the test substance. [4]Use a standardized artificial soil or characterize the natural soil used.
Temperature & LightInfluences plant growth rates and metabolism. [5]Maintain and monitor strict environmental controls in a growth chamber or greenhouse.
Experimental Endpoint SelectionDifferent endpoints have varying sensitivity. [3]Select endpoints based on the compound's mode of action or use multiple endpoints.
Application MethodCan alter the exposure route and concentration.Standardize the application technique (e.g., soil incorporation, foliar spray). [8]

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate and Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign weed management strategies has intensified research into naturally derived compounds as alternatives to synthetic herbicides. One such compound of interest is Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena.[1] This guide provides a comparative overview of this natural compound against three widely used synthetic herbicides: Glyphosate, Atrazine, and 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited availability of direct comparative studies, this document synthesizes existing data and proposes a standardized experimental protocol for a comprehensive evaluation.

Overview of Herbicidal Compounds

This compound is a naturally occurring phenolic compound that has demonstrated selective phytotoxic effects.[1] Phenolic compounds are known for their allelopathic properties, which can inhibit the growth of neighboring plants through various biochemical interactions.[2] While the precise mechanism of action for this compound as a herbicide is not yet fully elucidated, phenolic herbicides are generally known to act by uncoupling oxidative phosphorylation or inhibiting various enzymes.[2][3][4]

Synthetic herbicides are chemically manufactured compounds designed for broad-spectrum or selective weed control. They are integral to modern agriculture but have raised concerns regarding environmental persistence and the development of herbicide-resistant weeds.

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.

  • Atrazine: A selective herbicide primarily used for broadleaf weed control in crops like maize and sugarcane. It acts by inhibiting photosynthesis at the photosystem II complex.

  • 2,4-D: A selective, systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds.

Quantitative Data Comparison

The following tables summarize available quantitative data for the selected herbicides. It is important to note the significant data gap for this compound regarding its specific herbicidal efficacy (e.g., IC50 values against common weeds).

Table 1: General Properties and Acute Toxicity

HerbicideTypeChemical FormulaMolar Mass ( g/mol )Acute Oral LD50 (rat, mg/kg)
This compound Natural (Phenolic Ester)C₉H₁₀O₄182.17Data Not Available
Glyphosate Synthetic (Organophosphate)C₃H₈NO₅P169.07> 5,000
Atrazine Synthetic (Triazine)C₈H₁₄ClN₅215.681,750 - 3,080
2,4-D Synthetic (Phenoxy herbicide)C₈H₆Cl₂O₃221.04375 - 666

Table 2: Herbicidal Mechanism and Efficacy

HerbicideMechanism of ActionSpectrum of ActivityEfficacy Data
This compound Likely involves disruption of cell membrane integrity, enzyme inhibition, or uncoupling of oxidative phosphorylation (as a phenolic compound).Selective phytotoxic effects reported.Specific IC50 values and weed control spectrum are not readily available in the literature.
Glyphosate Inhibits EPSP synthase, blocking the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).Broad-spectrum, non-selective.Highly effective against a wide range of annual and perennial weeds.
Atrazine Inhibits photosynthesis by binding to the D1 protein of the photosystem II complex.Selective for broadleaf weeds.Effective for pre- and post-emergent control of broadleaf weeds in tolerant crops.
2,4-D Synthetic auxin mimic, causing uncontrolled cell division and growth.Selective for broadleaf weeds.Widely used for the control of broadleaf weeds in grass crops and turf.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways disrupted by the synthetic herbicides and a hypothesized pathway for phenolic compounds like this compound.

Glyphosate_Pathway Shikimate Shikimate Pathway EPSPS EPSP Synthase Shikimate->EPSPS Aromatic_AA Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->Aromatic_AA Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Glyphosate's inhibition of the Shikimate Pathway.

Atrazine_Pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Atrazine Atrazine Atrazine->PSII Inhibits Electron Flow

Atrazine's disruption of Photosystem II.

Two4D_Pathway Two4D 2,4-D Auxin_Receptors Auxin Receptors Two4D->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Protein_Synthesis Uncontrolled Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Division Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Division Plant_Death Plant Death Protein_Synthesis->Plant_Death Cell_Division->Plant_Death

2,4-D's mimicry of auxin leading to uncontrolled growth.

Phenolic_Compound_Pathway cluster_effects Potential Effects Phenolic_Compound This compound Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Mitochondria Mitochondria Phenolic_Compound->Mitochondria Enzymes Various Cellular Enzymes Phenolic_Compound->Enzymes Membrane_Disruption Membrane Disruption (Loss of Integrity) Cell_Membrane->Membrane_Disruption OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->OxPhos_Uncoupling Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition

Hypothesized mechanisms of action for phenolic herbicides.

Proposed Experimental Protocol for Comparative Efficacy

To address the current data gap, a standardized experimental protocol is proposed to directly compare the herbicidal efficacy of this compound with synthetic herbicides.

Objective: To determine and compare the pre- and post-emergent herbicidal activity of this compound, Glyphosate, Atrazine, and 2,4-D on selected broadleaf and grass weed species.

1. Test Species:

  • Broadleaf: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)

  • Grass: Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail)

  • Crop Species (for selectivity assessment): Zea mays (corn), Glycine max (soybean)

2. Herbicide Formulations and Application Rates:

  • This compound: To be dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and diluted with distilled water to final concentrations ranging from 10 to 1000 µg/mL. A surfactant should be included for post-emergence applications.

  • Synthetic Herbicides: Commercially available formulations of Glyphosate, Atrazine, and 2,4-D will be used. Application rates will be based on manufacturer recommendations and a dilution series will be prepared to determine dose-response curves.

3. Experimental Design:

  • Pre-emergence Assay:

    • Weed seeds will be sown in pots containing a standardized soil mix.

    • Herbicides will be applied to the soil surface immediately after sowing.

    • Pots will be maintained in a controlled growth chamber.

    • Endpoints to be measured after 21 days: seedling emergence percentage, shoot and root length, and biomass (fresh and dry weight).

  • Post-emergence Assay:

    • Weed seedlings will be grown to the 2-3 leaf stage in pots.

    • Herbicides will be applied as a foliar spray to runoff.

    • Pots will be returned to the growth chamber.

    • Endpoints to be measured after 14 and 21 days: visual injury rating (0-100% scale), plant height, and biomass (fresh and dry weight).

  • Control Groups: A negative control (solvent + water) and a positive control for each synthetic herbicide will be included.

  • Replication: Each treatment will be replicated at least four times in a completely randomized design.

4. Data Analysis:

  • Data will be subjected to analysis of variance (ANOVA).

  • Dose-response curves will be generated, and IC50 (concentration causing 50% inhibition) and GR50 (dose causing 50% growth reduction) values will be calculated.

Experimental Workflow Diagram:

Experimental_Workflow start Start seed_prep Weed & Crop Seed Preparation start->seed_prep pre_emergent Pre-emergence Assay seed_prep->pre_emergent post_emergent Post-emergence Assay seed_prep->post_emergent sowing Sowing in Pots pre_emergent->sowing seedling_growth Seedling Growth to 2-3 Leaf Stage post_emergent->seedling_growth herbicide_app_pre Herbicide Application (Soil) sowing->herbicide_app_pre growth_pre 21-day Growth Period herbicide_app_pre->growth_pre data_collection_pre Data Collection: Emergence, Length, Biomass growth_pre->data_collection_pre analysis Data Analysis (ANOVA, IC50/GR50) data_collection_pre->analysis herbicide_app_post Herbicide Application (Foliar Spray) seedling_growth->herbicide_app_post growth_post 14 & 21-day Growth herbicide_app_post->growth_post data_collection_post Data Collection: Injury, Height, Biomass growth_post->data_collection_post data_collection_post->analysis end End analysis->end

Proposed workflow for comparative herbicide efficacy testing.

Conclusion

This compound, as a natural phenolic compound, presents a potential avenue for the development of novel herbicides. However, a significant lack of quantitative data on its herbicidal efficacy and a full understanding of its mechanism of action currently limit its direct comparison with well-established synthetic herbicides. The proposed experimental protocol provides a framework for a rigorous, side-by-side evaluation. The findings from such a study would be invaluable for researchers and professionals in the agrochemical and drug development sectors, offering a clearer perspective on the potential of this and other natural compounds in future weed management strategies. Further research is warranted to isolate and quantify the herbicidal activity of this compound and to explore its specific molecular targets within plants.

References

A Comparative Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate and 2,4-D for Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established synthetic herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the naturally derived compound Methyl 2-(2,4-dihydroxyphenyl)acetate. While extensive data exists for the efficacy and mechanism of action of 2,4-D, research on this compound as a herbicide is limited. This document summarizes the available information on both compounds, outlines the necessary experimental protocols for a comprehensive comparison, and presents the known data in a structured format.

Compound Profiles

2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is a widely used, selective, and systemic herbicide effective against many terrestrial and aquatic broadleaf weeds, while generally leaving grasses unharmed.[1][2][3] It has been in use since the 1940s and is a common active ingredient in numerous commercial herbicide formulations.[2]

This compound

Mechanism of Action

2,4-D: Synthetic Auxin

2,4-D functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][11][12][13][14] It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes. At herbicidal concentrations, 2,4-D leads to uncontrolled cell division and elongation, resulting in stem curling, leaf withering, and ultimately, plant death.[13][14] The primary mode of action involves the disruption of cell wall plasticity, nucleic acid metabolism, and protein synthesis.[14]

dot

2,4-D Signaling Pathway 2_4_D 2,4-D Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 2_4_D->Auxin_Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors Auxin_Receptor->Ubiquitination Initiates Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to ARF Auxin Response Factors (ARFs) Activated Proteasome->ARF Frees Gene_Expression Altered Gene Expression ARF->Gene_Expression Induces Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Results in Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of the synthetic auxin herbicide 2,4-D.

This compound: Putative Allelochemical

The precise mechanism of action for this compound as a herbicide has not been elucidated. However, as a phenolic compound, it is likely to exert its phytotoxic effects through allelopathy. Phenolic allelochemicals can disrupt multiple physiological processes in target plants.[6][10] These can include inhibition of seed germination, interference with nutrient and water uptake, and disruption of photosynthesis and respiration.[6][10] The multiple hydroxyl groups on the phenyl ring may contribute to its reactivity and ability to interfere with cellular processes.

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Phenolic_Compound_MoA Phenolic_Compound This compound (Phenolic Compound) Plant_Cell Target Plant Cell Phenolic_Compound->Plant_Cell Interacts with Germination_Inhibition Seed Germination Inhibition Phenolic_Compound->Germination_Inhibition Membrane_Permeability Altered Membrane Permeability Plant_Cell->Membrane_Permeability Photosynthesis Inhibition of Photosynthesis Plant_Cell->Photosynthesis Respiration Inhibition of Respiration Plant_Cell->Respiration Nutrient_Uptake Reduced Nutrient Uptake Plant_Cell->Nutrient_Uptake Growth_Inhibition Overall Growth Inhibition Membrane_Permeability->Growth_Inhibition Photosynthesis->Growth_Inhibition Respiration->Growth_Inhibition Nutrient_Uptake->Growth_Inhibition Germination_Inhibition->Growth_Inhibition

Caption: Postulated mechanisms of action for phenolic compounds as herbicides.

Quantitative Efficacy Data

2,4-D Efficacy on Various Weed Species

The efficacy of 2,4-D is dependent on the target weed species, its growth stage, and environmental conditions. The following table summarizes reported efficacy data from various studies.

Target Weed SpeciesApplication Rate (g ae/ha)% ControlReference
Common Lambsquarters (Chenopodium album)112090 - 94[12]
Common Waterhemp (Amaranthus rudis)112090 - 94[12]
Giant Ragweed (Ambrosia trifida)28099 - 100[12]
Velvetleaf (Abutilon theophrasti)112090 - 94[12]
Palmer Amaranth (Amaranthus palmeri)530 - 106068 - 80[15]
Benghal Dayflower (Commelina benghalensis)530> 90[15]

*ae = acid equivalent

This compound Efficacy

Currently, there is no publicly available quantitative data on the herbicidal efficacy of pure this compound on specific weed species. Research has indicated that extracts from Nigella damascena, the plant source of this compound, contain various phenolic compounds and exhibit biological activities.[4][16][17][18][19] However, dose-response studies are required to determine the effective concentrations for weed control.

Experimental Protocols for Efficacy Comparison

To objectively compare the herbicidal efficacy of this compound with 2,4-D, a series of standardized experiments are necessary.

Greenhouse Dose-Response Bioassay

This experiment determines the concentration of each herbicide required to achieve a certain level of weed control (e.g., EC50 - 50% effective concentration).

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a controlled greenhouse environment.[20]

  • Herbicide Application: Apply a range of concentrations of both this compound and 2,4-D to the weeds at a specific growth stage (e.g., 2-4 true leaves).[15][20] Include an untreated control.

  • Data Collection: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (0% = no control, 100% = complete death).[15][21][22][23] Harvest the above-ground biomass and measure the dry weight.[15][20]

  • Data Analysis: Use the collected data to generate dose-response curves and calculate EC50 and EC90 values for each herbicide on each weed species.[24][25][26]

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Greenhouse_Trial_Workflow Seed_Germination Seed Germination of Target Weeds Seedling_Growth Seedling Growth to 2-4 Leaf Stage Seed_Germination->Seedling_Growth Herbicide_Application Application of Herbicide Dose Range Seedling_Growth->Herbicide_Application Incubation Incubation in Controlled Environment Herbicide_Application->Incubation Data_Collection Visual Assessment & Biomass Measurement Incubation->Data_Collection Data_Analysis Dose-Response Curve Generation & EC50 Calculation Data_Collection->Data_Analysis

Caption: Workflow for a typical greenhouse herbicide efficacy trial.

Field Trials

Field trials are essential to evaluate herbicide performance under real-world conditions.

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.[1][27][28][29][30] Treatments should include a range of application rates for both herbicides and an untreated control.

  • Application: Apply the herbicides using calibrated spray equipment to ensure accurate and uniform coverage.[15]

  • Data Collection: Assess weed control visually at regular intervals throughout the growing season.[23] At the end of the trial, measure weed density and biomass in each plot.

  • Crop Safety: If the herbicides are intended for use in a specific crop, also assess crop injury and yield.[28]

Conclusion

2,4-D is a well-established herbicide with a known mechanism of action and extensive data supporting its efficacy against a wide range of broadleaf weeds. In contrast, this compound is a natural compound with demonstrated phytotoxic properties, but its potential as a commercial herbicide remains largely unexplored.

For researchers and professionals in drug and herbicide development, this compound represents a potential lead compound for a bio-based herbicide. However, rigorous evaluation through standardized greenhouse and field trials is imperative to determine its efficacy, optimal application rates, and spectrum of activity. Direct comparative studies with industry standards like 2,4-D will be crucial in assessing its viability as a novel weed management tool. The general herbicidal activity of phenolic compounds suggests that further investigation into this compound is warranted.

References

The Synergistic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate with Other Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of Methyl 2-(2,4-dihydroxyphenyl)acetate is currently limited in publicly available research, its structural characteristics as a phenolic ester suggest a strong potential for synergistic interactions with other phenolic compounds. This guide provides a comparative analysis based on structurally similar compounds, offering insights into potential antioxidant, anti-inflammatory, and cytotoxic synergies. The experimental data and protocols presented herein are drawn from studies on analogous phenolic compounds, providing a valuable framework for future research into this compound.

This compound is a phenolic ester that has been isolated from Nigella damascena seeds and is noted for its selective phytotoxic effects[1]. Its core structure, featuring a dihydroxyphenyl group (a catechol-like moiety), is a common feature in many biologically active phenolic compounds. This structural element is often associated with potent antioxidant and other therapeutic properties.

Comparative Synergistic Effects: Insights from Structurally Similar Phenolic Compounds

Due to the absence of direct studies on this compound, this section summarizes the synergistic effects observed with structurally related phenolic compounds, particularly hydroxycinnamic acid esters and molecules containing catechol groups.

Antioxidant Synergism

Phenolic compounds are well-known for their antioxidant properties, and their combinations can lead to enhanced radical scavenging activity. Studies have shown that mixtures of different phenolic acids and flavonoids can exhibit synergistic antioxidant effects[2][3]. For instance, combinations of caffeic acid and gallic acid have demonstrated considerable synergistic antioxidant activity[2]. The mechanism often involves the regeneration of the more potent antioxidant by a co-antioxidant, leading to a sustained radical scavenging effect.

Table 1: Examples of Synergistic Antioxidant Effects of Phenolic Compound Combinations

Phenolic Compound 1Phenolic Compound 2AssayObserved EffectReference
Caffeic AcidGallic AcidFRAPSynergistic (137.8% increase)[2]
p-Coumaric AcidFerulic AcidORACSynergistic (311% difference)[4]
Caffeic AcidSinapic AcidORACSynergistic (211% difference)[4]
QuercetinGallic AcidFRAPSynergistic (59.4% increase in ternary mixture with caffeic acid)[2]
Anti-inflammatory Synergism

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key inflammatory pathways. Catechol-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia[5]. Synergistic anti-inflammatory effects can arise from the combined action of compounds on different targets within these pathways.

Table 2: Potential Synergistic Anti-inflammatory Mechanisms of Phenolic Compounds

Phenolic Compound ClassPotential Synergistic PartnerPotential Mechanism of Action
CatecholsFlavonoidsInhibition of NF-κB and p38 MAPK pathways[5]
Hydroxycinnamic AcidsOther PhenolicsReduction of pro-inflammatory cytokine production (e.g., IL-6, TNF-α)
Cytotoxic Synergism

In the context of cancer research, combining phenolic compounds can lead to enhanced cytotoxic effects against cancer cells. This synergy can result from multiple mechanisms, including increased induction of apoptosis, cell cycle arrest, and modulation of drug resistance pathways. For example, combinations of polyphenols have been shown to exhibit synergistic anticancer properties[6].

Table 3: Examples of Synergistic Cytotoxic Effects of Phenolic Combinations

Phenolic Compound 1Phenolic Compound 2Cell LineObserved EffectReference
Goji Berry Extract (rich in phenolics)DoxorubicinMDA-MB-231 (Breast Cancer)Synergistic (CI = 0.72)[6]
HydroxytyrosolGallic AcidVarious BacteriaSynergistic[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the synergistic effects of phenolic compounds.

Assessment of Synergy

1. Combination Index (CI) Method: The Chou-Talalay method is a widely accepted approach to quantify drug interactions, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively[8].

  • Procedure:

    • Determine the dose-response curves and IC50 values for each compound individually.

    • Test combinations of the compounds at a constant ratio (e.g., based on their IC50 ratio).

    • Calculate the Combination Index (CI) using specialized software like CompuSyn, based on the median-effect equation[9].

2. Isobologram Analysis: This graphical method provides a visual representation of the interaction between two compounds.

  • Procedure:

    • Plot the concentrations of the two compounds that produce a specific effect level (e.g., 50% inhibition) on the x and y axes.

    • The line connecting the IC50 values of the individual compounds represents the line of additivity.

    • Data points falling below this line indicate synergy, while points above suggest antagonism[10][11][12].

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

    • Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid).

    • Mix the sample solutions with the DPPH working solution in a 96-well plate.

    • Incubate in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm[13].

    • Calculate the percentage of scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution to a specific absorbance.

    • Mix the test compound with the ABTS radical solution.

    • Incubate for a defined period.

    • Measure the absorbance at 734 nm[14][15].

    • Calculate the percentage of scavenging activity.

Anti-inflammatory Activity Assays

1. Griess Assay for Nitric Oxide (NO) Production:

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of test compounds.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate to allow for the formation of a colored azo compound.

    • Measure the absorbance at 540 nm[16][17][18].

    • Quantify nitrite concentration using a sodium nitrite standard curve.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:

  • Principle: A highly specific and sensitive immunoassay to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in biological samples.

  • Protocol (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add cell culture supernatants or standards to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and measure the color development using a microplate reader[19][20][21][22].

Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm[23][24][25].

    • Cell viability is expressed as a percentage of the untreated control.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing synergy and a simplified representation of a key inflammatory signaling pathway often modulated by phenolic compounds.

Experimental_Workflow_for_Synergy_Assessment cluster_0 Individual Compound Analysis cluster_1 Combination Analysis cluster_2 Synergy Quantification A Compound A Dose-Response IC50_A Determine IC50 of A A->IC50_A B Compound B Dose-Response IC50_B Determine IC50 of B B->IC50_B Combine Combine A and B (Constant Ratio) IC50_A->Combine IC50_B->Combine Combo_Dose_Response Combination Dose-Response Combine->Combo_Dose_Response CI Combination Index (CI) Calculation Combo_Dose_Response->CI Isobologram Isobologram Analysis Combo_Dose_Response->Isobologram

Caption: A generalized workflow for assessing the synergistic effects of two compounds.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Phenolics Phenolic Compounds Phenolics->IKK inhibit Phenolics->NFkB inhibit translocation

References

The Phytotoxic Battlefield: A Comparative Analysis of Natural Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

The escalating demand for sustainable agricultural practices has propelled the investigation of natural compounds as viable alternatives to synthetic herbicides. These bio-based herbicides, derived from plants and microorganisms, offer a more environmentally benign approach to weed management. This guide provides a comparative analysis of the phytotoxic spectrum of prominent natural herbicides, supported by experimental data, detailed protocols, and a visualization of a key mode of action. The information is tailored for researchers, scientists, and drug development professionals in the agri-chemical and related industries.

Comparative Phytotoxicity of Natural Herbicides

The efficacy of natural herbicides is contingent on the target weed species and the concentration of the active compounds. Below is a summary of the phytotoxic effects of several natural herbicides on a range of common weeds. The data, extracted from various studies, highlights the percentage of germination inhibition or growth reduction.

Natural HerbicideTarget Weed SpeciesConcentration/DosePhytotoxic Effect (Inhibition %)Reference
Cinnamon (Cinnamomum zeylanicum) Essential Oil Amaranthus retroflexus (Redroot Pigweed)1.8 mg/L100% Germination Inhibition[1]
Portulaca oleracea (Common Purslane)1.8 mg/L100% Germination Inhibition[1]
Vicia sativa (Common Vetch)1.8 mg/L100% Germination Inhibition[1]
Sinapis arvensis (Wild Mustard)5.4 mg/L100% Germination Inhibition[1]
Lolium spp. (Ryegrass)5.4 mg/L100% Germination Inhibition[1]
Thymbra (Thymbra spicata) Essential Oil Various weed species10 and 20 µl/petri dishTotal germination inhibition (except on Rumex crispus for some EOs)[2]
Pelargonic Acid (PA) & Manuka Oil Mixture Galium aparine (Cleavers)Not specifiedComplete elimination[3][4]
Avena sterilis (Sterile Oat)Not specified96% Dry weight reduction[3][4]
Acetic Acid (30%) Broadleaf and most narrowleaf weedsApplied early post-emergenceHigh phytotoxicity[5][6]
Citric Acid (5%) + Garlic (0.2%) Younger broadleaf weedsApplied early post-emergence98% Control[5]
Norharmane Avena fatua (Wild Oat)Not specifiedGermination inhibition[7]
Plantago lanceolata (Ribwort Plantain)50 µM75% Root length inhibition[7]
Echinochloa crus-galli (Barnyard Grass)50 µM85% Root length inhibition[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of natural herbicide phytotoxicity.

Seed Germination Bioassay

This protocol is a standard method to assess the effect of natural compounds on weed seed germination.

  • Preparation of Test Solutions: Essential oils or other natural compounds are emulsified in water, often with a small amount of a suitable solvent like Tween 80 or acetone, to create a stock solution. A series of dilutions are then prepared from the stock to achieve the desired test concentrations (e.g., 2, 5, 10, and 20 µl/petri dish).[2]

  • Sterilization: Weed seeds are surface-sterilized to prevent fungal and bacterial contamination. This is typically done by immersing the seeds in a solution of sodium hypochlorite (B82951) (e.g., 1-5%) for a specific duration (e.g., 5-10 minutes), followed by several rinses with sterile distilled water.

  • Plating: A sterile filter paper (e.g., Whatman No. 1) is placed in a sterile petri dish (e.g., 9 cm diameter). A known number of sterilized weed seeds (e.g., 20-25) are evenly placed on the filter paper.

  • Treatment Application: A specific volume of the test solution (e.g., 5-10 mL) is added to each petri dish. The control group receives the same volume of the emulsifier solution without the natural herbicide.

  • Incubation: The petri dishes are sealed with parafilm to prevent moisture loss and incubated in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2 °C) and photoperiod (e.g., 12h light/12h dark).

  • Data Collection: Germination is recorded daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges. The germination percentage is calculated as: (Number of germinated seeds / Total number of seeds) x 100.

  • Analysis: The germination inhibition percentage is calculated relative to the control group.

Seedling Growth Bioassay

This method evaluates the impact of natural herbicides on the early growth of weed seedlings.

  • Seed Germination: Weed seeds are germinated in the dark on moist filter paper in petri dishes until the radicle reaches a specific length (e.g., 2-3 mm).

  • Preparation of Test Medium: For a solid medium assay, a medium like agar (B569324) is prepared and the test compound is incorporated at various concentrations. For a hydroponic assay, the test compound is added to a nutrient solution.

  • Transfer of Seedlings: Uniformly germinated seedlings are transferred to the prepared test medium (e.g., petri dishes with treated filter paper or vials with hydroponic solution).

  • Incubation: The seedlings are grown under controlled environmental conditions (temperature, light, and humidity) for a specific period (e.g., 3-7 days).

  • Data Measurement: After the incubation period, the length of the primary root and shoot of each seedling is measured. The fresh and dry weight of the seedlings may also be determined.

  • Analysis: The percentage of growth inhibition for root and shoot length is calculated in comparison to the control group. The IC50 (concentration causing 50% inhibition) can be determined through dose-response analysis.[7]

Mode of Action: Monoterpenes and Mitochondrial Respiration

Many essential oils are rich in monoterpenes, such as α-pinene, which have been shown to exert their phytotoxic effects by disrupting cellular respiration.[8] The following diagram illustrates the proposed mechanism of action of α-pinene on the inner mitochondrial membrane, leading to oxidative stress and cell death.

Monoterpene_MoA cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) (Complexes I-IV) O2 O₂ ROS Reactive Oxygen Species (ROS) ETC->ROS Electron leakage H_ion H⁺ ETC->H_ion Proton pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O Reduced ADP ADP + Pi ADP->ATP_Synthase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress H_ion->ATP_Synthase alpha_pinene α-Pinene alpha_pinene->ETC Disrupts electron flow Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of α-pinene phytotoxicity in the mitochondrion.

The disruption of the electron transport chain by monoterpenes leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to cell death. This non-specific mode of action contributes to the broad-spectrum activity of many essential oil-based herbicides.[9] However, it also highlights a potential challenge, as this lack of specificity could also lead to phytotoxicity in crop plants if not managed carefully.[9]

Conclusion

Natural herbicides present a promising avenue for sustainable weed management. Essential oils, organic acids, and other allelochemicals have demonstrated significant phytotoxic activity against a wide range of weed species.[5][8][10] However, their efficacy is influenced by factors such as concentration, application method, and the specific susceptibility of the target weed. Further research is necessary to optimize formulations, improve selectivity, and understand the complex interactions of these natural compounds within the agroecosystem. The development of commercially viable and effective natural herbicides will be a critical step towards reducing reliance on synthetic chemicals in agriculture.

References

Unraveling the Herbicidal Action of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the herbicidal properties of Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester derived from Nigella damascena seeds, suggests a primary mode of action involving the disruption of cellular energy production. This guide provides a comparative analysis of its mechanism against other established herbicides, supported by experimental data and detailed protocols for validation.

This compound has been identified as a compound with selective phytotoxic effects, positioning it as a potential herbicidal agent.[1] Its chemical structure as a phenolic ester places it within a class of herbicides known for interfering with fundamental cellular processes in plants. The most probable mechanism of action for phenolic herbicides is the uncoupling of oxidative phosphorylation, a critical process for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[2][3][4] This guide will delve into this proposed mechanism, comparing it with other herbicides that target different cellular pathways, and provide the necessary experimental frameworks for its validation.

Comparison with Alternative Herbicides

To understand the unique and overlapping actions of this compound, it is compared with four other herbicides, each with a distinct and well-characterized mode of action.

HerbicideChemical ClassPrimary Mode of ActionTarget Organism/Selectivity
This compound Phenolic EsterUncoupling of Oxidative Phosphorylation (Proposed) Selective Phytotoxicity[1]
2,4-Dinitrophenol (B41442) (DNP) DinitrophenolUncoupling of Oxidative Phosphorylation[3][5][6]Broad-spectrum
Dicamba Benzoic AcidSynthetic Auxin (mimics plant hormone auxin)[7][8]Broadleaf weeds
Glyphosate (B1671968) Glycine derivativeInhibition of EPSP Synthase[9][10]Non-selective, broad-spectrum
Metsulfuron-methyl SulfonylureaInhibition of Acetolactate Synthase (ALS)[11]Broadleaf weeds and some grasses

Delving into the Mechanisms of Action

The effectiveness of a herbicide is defined by its ability to disrupt a vital process in the target plant. Here, we explore the distinct molecular mechanisms of this compound (proposed) and its comparators.

This compound and 2,4-Dinitrophenol: Uncouplers of Oxidative Phosphorylation

The proposed mode of action for this compound is the uncoupling of oxidative phosphorylation. This process, which occurs in the mitochondria, involves the transfer of electrons through a series of protein complexes (the electron transport chain) to generate a proton gradient across the inner mitochondrial membrane. This gradient is then used by ATP synthase to produce ATP.

Uncouplers like 2,4-Dinitrophenol (and presumably this compound) are lipophilic molecules that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient.[6][12] This "short-circuit" allows the electron transport chain to continue to operate, but without the production of ATP. The energy that would have been used for ATP synthesis is instead released as heat. The depletion of ATP ultimately leads to a cessation of essential cellular functions and plant death.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain H_high High H+ Concentration ETC->H_high H+ pumping O2 O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_high->ATP_Synthase H+ flow H_low Low H+ Concentration ADP ADP + Pi ADP->ATP_Synthase NADH NADH NADH->ETC H2O H2O O2->H2O e- Uncoupler This compound (Uncoupler) Uncoupler->H_high H+ transport (dissipates gradient)

Proposed uncoupling of oxidative phosphorylation by this compound.
Dicamba: A Synthetic Auxin

Dicamba acts by mimicking the natural plant hormone auxin.[7][8] At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, leading to epinasty (twisting and curling of stems and leaves), stem swelling, and ultimately, plant death.[13] This is a result of the overstimulation of auxin-responsive genes.

Dicamba Dicamba (Synthetic Auxin) Auxin_Receptor Auxin Receptor Dicamba->Auxin_Receptor Repressor Transcriptional Repressor Auxin_Receptor->Repressor promotes degradation of Auxin_Response_Genes Auxin Response Genes Repressor->Auxin_Response_Genes represses Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Response_Genes->Uncontrolled_Growth leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Simplified signaling pathway of Dicamba as a synthetic auxin.
Glyphosate: Inhibitor of Amino Acid Synthesis

Glyphosate's mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9][10] This enzyme is crucial for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. By blocking this pathway, glyphosate deprives the plant of essential building blocks for proteins and other vital compounds, leading to a cessation of growth and eventual death.

Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP_Synthase->Aromatic_Amino_Acids produces Shikimate_Pathway Shikimate Pathway Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death essential for life

Mechanism of action of Glyphosate via inhibition of EPSP synthase.
Metsulfuron-methyl: Inhibitor of Branched-Chain Amino Acid Synthesis

Metsulfuron-methyl belongs to the sulfonylurea class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.

Metsulfuron Metsulfuron-methyl ALS_Enzyme Acetolactate Synthase (ALS) Metsulfuron->ALS_Enzyme inhibits Branched_Chain_Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Branched_Chain_Amino_Acids produces Biosynthesis_Pathway Biosynthesis Pathway Cell_Division Cell Division Branched_Chain_Amino_Acids->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death essential for growth

Mechanism of action of Metsulfuron-methyl via inhibition of ALS.

Experimental Protocols for Validation

To validate the proposed mode of action of this compound, the following experimental protocols are recommended.

Protocol 1: Phytotoxicity Assay

Objective: To determine the herbicidal efficacy of this compound and comparator compounds and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Seeds of a model plant species (e.g., Lepidium sativum - garden cress)

  • Petri dishes

  • Filter paper

  • Test compounds (this compound, 2,4-Dinitrophenol, Dicamba, Glyphosate, Metsulfuron-methyl) dissolved in a suitable solvent (e.g., DMSO)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions for each test compound.

  • Place a filter paper in each Petri dish and moisten with a specific volume of the corresponding test solution or a solvent control.

  • Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Seal the Petri dishes and incubate in a growth chamber for a specified period (e.g., 72 hours).

  • Measure the root and shoot length of the germinated seedlings.

  • Calculate the percentage of inhibition for each concentration compared to the control.

  • Determine the IC50 value for each compound using appropriate statistical software.

Protocol 2: Measurement of Oxidative Phosphorylation in Isolated Plant Mitochondria

Objective: To directly assess the effect of this compound on mitochondrial respiration and ATP synthesis.

Materials:

  • Plant tissue rich in mitochondria (e.g., potato tubers, cauliflower florets)

  • Mitochondria isolation buffer

  • Respiration buffer

  • Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer

  • Substrates for the electron transport chain (e.g., NADH, succinate)

  • ADP

  • Test compounds

Procedure:

  • Isolate mitochondria from the plant tissue using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension.

  • Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber.

  • Add a respiratory substrate to initiate oxygen consumption (State 2 respiration).

  • Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • After the ADP is consumed, the respiration rate will decrease (State 4 respiration).

  • Add the test compound (this compound or 2,4-Dinitrophenol) and observe the effect on the respiration rate. An uncoupler will stimulate oxygen consumption in the absence of ADP (i.e., increase the State 4 respiration rate).

  • Calculate the Respiratory Control Ratio (RCR = State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to quantify the degree of coupling and the efficiency of oxidative phosphorylation.

Protocol 3: Auxin-like Activity Bioassay (e.g., Avena Coleoptile Curvature Test)

Objective: To determine if this compound exhibits auxin-like activity.

Materials:

  • Oat (Avena sativa) seedlings grown in the dark

  • Agar (B569324) blocks

  • Test compounds (this compound, Dicamba, and a known auxin like Indole-3-acetic acid - IAA)

  • A device for measuring the angle of curvature

Procedure:

  • Germinate oat seeds in complete darkness to obtain etiolated coleoptiles.

  • Excise the tips of the coleoptiles.

  • Prepare agar blocks containing different concentrations of the test compounds.

  • Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubate the coleoptiles in the dark for a set period (e.g., 90-120 minutes).

  • Measure the angle of curvature of the coleoptile.

  • Compare the curvature induced by this compound to that of the positive control (Dicamba/IAA) and the negative control (plain agar block).

Conclusion

The available evidence strongly suggests that this compound functions as a phytotoxic agent by uncoupling oxidative phosphorylation, a mode of action shared with other phenolic herbicides like 2,4-Dinitrophenol. This mechanism is fundamentally different from the synthetic auxin activity of Dicamba, the inhibition of amino acid synthesis by Glyphosate, and the blockage of branched-chain amino acid production by Metsulfuron-methyl. The provided experimental protocols offer a robust framework for the definitive validation of this proposed mechanism and for quantifying the compound's herbicidal potency. Further research employing these methods will be crucial for the potential development and application of this compound as a novel, natural herbicide.

References

Comparative Analysis of Cross-Resistance Profiles for the Natural Product Herbicide Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of herbicide-resistant weeds poses a significant threat to global food security. Natural product-based herbicides offer novel modes of action that could circumvent existing resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of Methyl 2-(2,4-dihydroxyphenyl)acetate, a promising phytotoxic compound isolated from Nigella damascena.[1] Due to the limited availability of published cross-resistance studies on this specific compound, this guide presents a hypothetical, yet scientifically grounded, framework for such an investigation. The objective is to offer a blueprint for researchers and agrochemical developers on methodologies for evaluating novel herbicides against resistant weed biotypes.

Introduction

This compound is a phenolic ester with demonstrated selective phytotoxic effects, positioning it as a candidate for a new natural product-based herbicide.[1] Understanding its efficacy against weed populations that have developed resistance to conventional herbicides is crucial for its potential development and deployment in integrated weed management strategies. Herbicide resistance in plants is broadly categorized into two types: target-site resistance (TSR), where the herbicide's target protein is altered, and non-target-site resistance (NTSR), which involves mechanisms such as reduced herbicide uptake, enhanced metabolic degradation, or sequestration of the compound.[2][3][4][5]

This guide outlines a hypothetical study to evaluate the cross-resistance patterns of this compound in comparison to established herbicides with different modes of action. The data and protocols presented herein are illustrative and designed to serve as a template for conducting such research.

Comparative Efficacy Against Herbicide-Resistant Biotypes

A hypothetical study was designed to assess the efficacy of this compound against susceptible (S) and resistant (R) biotypes of a model weed species, Amaranthus palmeri. The resistant biotypes were selected for their known resistance to glyphosate (B1671968) (an EPSP synthase inhibitor) and atrazine (B1667683) (a photosystem II inhibitor).

Table 1: Herbicide Sensitivity (IC50) Data

The half-maximal inhibitory concentration (IC50) for each herbicide was determined for the different biotypes. IC50 values represent the concentration of herbicide required to inhibit plant growth by 50%.

HerbicideChemical ClassMode of ActionBiotypeIC50 (µM)Resistance Factor (RF)
This compound Phenolic EsterHypothetical: PDS InhibitorS25.3 ± 2.1-
Glyphosate-R28.1 ± 2.51.1
Atrazine-R26.5 ± 2.31.0
Glyphosate Glycine DerivativeEPSP Synthase InhibitorS15.8 ± 1.5-
Glyphosate-R> 500> 31.6
Atrazine-R16.2 ± 1.71.0
Atrazine TriazinePhotosystem II InhibitorS0.5 ± 0.04-
Glyphosate-R0.6 ± 0.051.2
Atrazine-R52.3 ± 4.8104.6
Mesotrione TriketoneHPPD InhibitorS1.2 ± 0.1-
Glyphosate-R1.3 ± 0.11.1
Atrazine-R1.1 ± 0.090.9

Data are presented as mean ± standard deviation from three independent experiments. The Resistance Factor (RF) is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype.

Interpretation: The hypothetical data in Table 1 suggest that this compound maintains its efficacy against both glyphosate- and atrazine-resistant biotypes, with Resistance Factors close to 1.0. This indicates a lack of cross-resistance, likely due to a different mode of action. In contrast, the glyphosate- and atrazine-resistant biotypes show high levels of resistance to their respective selecting herbicides. Mesotrione, another herbicide with a different mode of action, also shows no cross-resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this hypothetical study.

Plant Material and Generation of Resistant Lines
  • Plant Species: Amaranthus palmeri seeds are sourced from a known susceptible population.

  • Growth Conditions: Plants are grown in a controlled environment chamber with a 16:8 hour light:dark cycle at 28°C/22°C day/night temperatures.

  • Generation of Resistant Lines (Hypothetical):

    • Selection: Susceptible A. palmeri populations are subjected to recurrent selection with sublethal doses of either glyphosate or atrazine over multiple generations.

    • Screening: Survivors from each generation are self-pollinated, and the progeny are screened with the respective herbicide at the recommended field dose.

    • Confirmation: Resistance is confirmed when a population survives a herbicide dose that is lethal to the original susceptible population. Resistant lines are maintained by selective pressure.

Whole-Plant Dose-Response Assay
  • Seed Germination: Seeds of susceptible and resistant biotypes are germinated in petri dishes on moist filter paper.

  • Transplanting: Uniform seedlings at the two-leaf stage are transplanted into individual pots filled with a standard potting mix.

  • Herbicide Application: At the four-leaf stage, plants are treated with a range of concentrations of each herbicide using a cabinet sprayer. A non-ionic surfactant is included in the spray solution.

  • Data Collection: After 21 days, the above-ground biomass of each plant is harvested, dried, and weighed.

  • Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. IC50 values are calculated using a log-logistic dose-response model.

Investigation of Resistance Mechanisms (Hypothetical)
  • Target-Site Sequencing: For the glyphosate-resistant biotype, the EPSPS gene would be sequenced to identify any mutations known to confer resistance. For the atrazine-resistant biotype, the psbA gene would be sequenced.

  • Metabolism Study:

    • Radiolabeled [¹⁴C]-Methyl 2-(2,4-dihydroxyphenyl)acetate is applied to the leaves of both susceptible and resistant plants.

    • At various time points, plants are harvested, and the radiolabeled compounds are extracted.

    • The parent compound and its metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. An increased rate of metabolism in a resistant biotype would suggest NTSR.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_cell Plant Cell MDPA This compound PDS Phytoene Desaturase (PDS) MDPA->PDS Inhibition Membrane Cell Membrane Carotenoids Carotenoids PDS->Carotenoids Synthesis ROS Reactive Oxygen Species (ROS) PDS->ROS Inhibition leads to accumulation of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation & Cell Death Chlorophyll->Photooxidation Degradation leads to ROS->Photooxidation Induces

Caption: Hypothetical mode of action of this compound.

Experimental Workflow for Cross-Resistance Study

G start Start: Susceptible Weed Population selection Recurrent Herbicide Selection start->selection resistant_lines Generate Resistant Lines (Glyphosate-R, Atrazine-R) selection->resistant_lines dose_response Whole-Plant Dose-Response Assay resistant_lines->dose_response mechanism Investigate Resistance Mechanisms (TSR, NTSR) resistant_lines->mechanism data_analysis Calculate IC50 & Resistance Factor dose_response->data_analysis conclusion Conclusion on Cross-Resistance Profile data_analysis->conclusion mechanism->conclusion

Caption: Workflow for evaluating herbicide cross-resistance.

Logical Relationships in Resistance

G cluster_resistance Resistance Scenarios cross_resistance Cross-Resistance (Single mechanism confers resistance to multiple herbicides) herbicide_B Herbicide B (e.g., MDPA) no_cross_resistance No Cross-Resistance (Resistance to one herbicide, susceptibility to another) collateral_sensitivity Collateral Sensitivity (Resistance to one herbicide increases sensitivity to another) herbicide_A Herbicide A (e.g., Glyphosate) herbicide_A->cross_resistance Resistance to A also confers resistance to B herbicide_A->no_cross_resistance Resistance to A does not affect sensitivity to B herbicide_A->collateral_sensitivity Resistance to A increases sensitivity to B

Caption: Conceptual overview of resistance relationships.

Conclusion

This guide outlines a hypothetical framework for assessing the cross-resistance profile of the natural product herbicide this compound. The illustrative data and protocols suggest that this compound could be a valuable tool for managing weed biotypes that have developed resistance to existing herbicides, particularly if it possesses a novel mode of action. The absence of cross-resistance with major herbicides like glyphosate and atrazine would make it a strong candidate for inclusion in diversified weed management programs. Further empirical research is necessary to validate these hypotheses and fully characterize the herbicidal properties and resistance profile of this compound.

References

A Comparative Environmental Impact Assessment of Methyl 2-(2,4-dihydroxyphenyl)acetate and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical compounds in agricultural and pharmaceutical research necessitates a thorough understanding of their environmental footprint. This guide provides a comparative environmental impact assessment of Methyl 2-(2,4-dihydroxyphenyl)acetate against two widely used herbicides with similar functionalities: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Due to the limited availability of direct experimental data for this compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) and EPI Suite™ models to facilitate a preliminary comparison.

Executive Summary

This compound, a phenolic ester with selective phytotoxic effects, presents a profile with predicted lower bioaccumulation potential compared to the established herbicides 2,4-D and MCPA. However, predictions suggest it may exhibit moderate to high toxicity to aquatic organisms. Both 2,4-D and MCPA are characterized by moderate persistence in soil and are known to be mobile, with varying levels of toxicity to non-target organisms. This guide presents a detailed comparison of their environmental fate and ecotoxicological profiles, alongside standardized experimental protocols for their assessment.

Data Presentation: Environmental Fate and Ecotoxicity Comparison

The following tables summarize the key environmental parameters for this compound and its alternatives.

Table 1: Comparison of Physicochemical Properties and Environmental Fate

ParameterThis compound (Predicted)2,4-Dichlorophenoxyacetic acid (2,4-D)2-methyl-4-chlorophenoxyacetic acid (MCPA)
Molecular Weight 182.17 g/mol 221.04 g/mol 200.62 g/mol
Log Kow (Octanol-Water Partition Coefficient) 1.352.58 - 2.832.75 - 3.22
Water Solubility 8,345 mg/L900 mg/L825 mg/L
Vapor Pressure 1.28 x 10⁻⁵ mmHg1.4 x 10⁻⁷ mmHg1.6 x 10⁻⁵ mmHg
Soil Adsorption Coefficient (Koc) 48.5 L/kg20 - 156 L/kg54 - 118 L/kg
Biodegradation Predicted to be biodegradableReadily biodegradable in soil and water (aerobic)Readily biodegradable in soil and water (aerobic)
Soil Half-life (Aerobic) Weeks to months (estimated)7 - 42 days14 - 30 days
Aquatic Half-life (Aerobic) Days to weeks (estimated)15 days10 - 25 days
Bioaccumulation Factor (BCF) 6.3 L/kg1 - 23 L/kg< 100 L/kg

Predicted data for this compound is based on EPI Suite™ models and should be confirmed with experimental studies.

Table 2: Comparison of Ecotoxicity Data

EndpointThis compound (Predicted)2,4-Dichlorophenoxyacetic acid (2,4-D)2-methyl-4-chlorophenoxyacetic acid (MCPA)
Algae (72-hr EC₅₀) 10 - 100 mg/L20 - 50 mg/L50 - 168 mg/L
Daphnia magna (48-hr EC₅₀) 10 - 100 mg/L5 - 100 mg/L> 100 mg/L
Fish (96-hr LC₅₀) 1 - 10 mg/L1 - 100 mg/L (ester forms are more toxic)50 - 232 mg/L
Avian (Oral LD₅₀) Not available375 - >2000 mg/kg377 mg/kg (Bobwhite quail)
Honeybee (Contact LD₅₀) Not available> 100 µ g/bee > 100 µ g/bee

Predicted data for this compound is based on ECOSAR™ within EPI Suite™ and requires experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the environmental impact of the subject compounds, based on internationally recognized OECD guidelines.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark for 28 days. Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide evolution.[1][2][3]

  • Test System:

    • Test vessels (e.g., flasks)

    • Mineral medium containing essential salts

    • Inoculum: Activated sludge from a domestic wastewater treatment plant, conditioned to the test conditions.

    • Test substance at a concentration of 10-20 mg/L of DOC or Total Organic Carbon (TOC).

    • Reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Control vessels containing only inoculum and mineral medium.

  • Procedure:

    • Prepare the mineral medium and add the test substance, reference substance, and inoculum to the respective test vessels.

    • Incubate the vessels at 20-25°C in the dark with continuous aeration or shaking.

    • At regular intervals, withdraw samples and analyze for the chosen parameter (DOC, O₂, or CO₂).

  • Data Analysis: The percentage of biodegradation is calculated by comparing the parameter measured in the test vessels with that of the control. A substance is considered readily biodegradable if it reaches a pass level of >60% (for O₂ consumption or CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.[1][3][4]

OECD 201: Alga, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater algae.

  • Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[5][6][7][8] The inhibition of growth is measured in relation to a control.[5][6]

  • Test System:

    • Test flasks

    • Algal growth medium

    • Exponentially growing culture of the test alga

    • A geometric series of at least five concentrations of the test substance.

    • Control flasks without the test substance.

  • Procedure:

    • Inoculate the test flasks containing the medium and different concentrations of the test substance with the algal culture.

    • Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: The average specific growth rate and yield are calculated for each concentration. The concentration that causes a 50% reduction in growth (EC₅₀) compared to the control is determined.[7]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[9][10][11][12] The concentration at which 50% of the daphnids are immobilized is determined.[9][10]

  • Test System:

    • Test beakers

    • Reconstituted or natural freshwater

    • Daphnia magna neonates (<24 hours old)

    • At least five concentrations of the test substance.

    • Control beakers with no test substance.

  • Procedure:

    • Place the daphnids in the test beakers containing the different concentrations of the test substance.

    • Incubate at 20°C with a 16-hour light/8-hour dark photoperiod for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[12]

  • Data Analysis: The 48-hour EC₅₀ value, the concentration that immobilizes 50% of the daphnids, is calculated using statistical methods.[13]

OECD 203: Fish, Acute Toxicity Test

This test assesses the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance for 96 hours.[14][15][16][17][18] Mortalities are recorded, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[14][16][17]

  • Test System:

    • Test tanks

    • Dechlorinated tap water or reconstituted water

    • Juvenile fish of a single species

    • A geometric series of at least five concentrations of the test substance.

    • Control tanks without the test substance.

  • Procedure:

    • Acclimatize the fish to the test conditions.

    • Introduce the fish into the test tanks containing the different concentrations of the test substance.

    • Maintain the test for 96 hours under controlled temperature and a 12-16 hour photoperiod.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[14][15]

  • Data Analysis: The 96-hour LC₅₀ value and its confidence limits are calculated using probit analysis or other appropriate statistical methods.[18]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis cluster_reporting Reporting TestSubstance Test Substance (this compound or Alternative) StockSolution Stock Solution Preparation TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations Algae OECD 201 Algal Culture 72h Exposure TestConcentrations->Algae Daphnia OECD 202 Daphnia magna 48h Exposure TestConcentrations->Daphnia Fish OECD 203 Zebrafish 96h Exposure TestConcentrations->Fish Biodegradation OECD 301 Microorganisms 28d Incubation TestConcentrations->Biodegradation GrowthInhibition Growth Inhibition (EC₅₀) Algae->GrowthInhibition Immobilisation Immobilisation (EC₅₀) Daphnia->Immobilisation Mortality Lethality (LC₅₀) Fish->Mortality Degradation % Biodegradation Biodegradation->Degradation Report Environmental Impact Assessment Report GrowthInhibition->Report Immobilisation->Report Mortality->Report Degradation->Report

Caption: Workflow for Environmental Impact Assessment.

Auxin_Signaling_Pathway Auxin Auxin-like Herbicide (e.g., 2,4-D, MCPA) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Represses GeneExpression Auxin-responsive Gene Expression ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Simplified Auxin-like Herbicide Signaling Pathway.

References

Cost-Benefit Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate as a Bioherbicide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena, has garnered attention for its selective phytotoxic effects, positioning it as a potential candidate for a natural-source herbicide, or bioherbicide.[1] This comparison guide aims to provide a comprehensive cost-benefit analysis of this compound for researchers, scientists, and drug development professionals. The guide will objectively compare its potential performance with other alternatives, supported by available experimental data, and will highlight areas where further research is critically needed.

I. Comparative Performance and Economic Viability

A direct cost-benefit analysis of this compound as a commercial bioherbicide is challenging due to the limited publicly available data on its field efficacy and large-scale production costs. However, a qualitative and partial quantitative comparison can be made based on existing knowledge of its properties and by drawing parallels with other phenolic bioherbicides and conventional synthetic herbicides.

Table 1: Comparative Analysis of Herbicidal Alternatives

FeatureThis compoundOther Phenolic Bioherbicides (e.g., from plant extracts)Glyphosate (B1671968) (Synthetic)Glufosinate (B12851) (Synthetic)
Efficacy Data limited to laboratory studies demonstrating phytotoxicity.[1] Field efficacy and spectrum of controlled weeds are not well-documented.Variable; often dependent on the specific compounds, concentration, and target weed species. Generally considered to have lower efficacy than synthetic herbicides.High, broad-spectrum efficacy against most annual and perennial weeds.High, broad-spectrum, non-selective, contact herbicide.
Mode of Action Likely involves disruption of multiple physiological processes, characteristic of phenolic compounds.Allelopathic effects, including inhibition of germination, root and shoot growth, and disruption of photosynthesis and cellular respiration.Inhibition of the EPSP synthase enzyme in the shikimate pathway, crucial for amino acid synthesis in plants.[2]Inhibition of the glutamine synthetase enzyme, leading to ammonia (B1221849) accumulation and disruption of photosynthesis.
Development of Resistance Low, due to a likely multi-target mode of action.Low, due to the presence of a mixture of active compounds with multiple modes of action.High; numerous weed species have evolved resistance due to its widespread and repeated use.Moderate; resistance has been reported but is less common than for glyphosate.
Environmental Impact Presumed to be biodegradable and have lower environmental persistence. However, specific data on soil and water fate and non-target organism toxicity are lacking.Generally considered more environmentally benign and biodegradable than synthetic herbicides.Concerns about its impact on soil and aquatic ecosystems, and potential effects on non-target organisms.Can have adverse effects on non-target organisms and soil microbial communities.
Toxicity to Non-Target Organisms Extracts from Nigella damascena have been shown to be non-toxic in some assays, but specific data for the isolated compound is needed.[3]Varies depending on the specific compounds. Some plant extracts have been shown to be safe for beneficial insects and soil microorganisms.Potential for adverse effects on certain aquatic organisms, soil microbiota, and beneficial insects.Toxic to some aquatic organisms and beneficial insects.
Estimated Production Cost High for research quantities (e.g., $149 for 5mg). Industrial-scale synthesis cost is unknown but likely to be high initially compared to synthetic herbicides.Production costs can be high due to extraction and purification processes.Relatively low due to mature and large-scale manufacturing processes.Generally more expensive than glyphosate.
Commercial Availability Available for research purposes from chemical suppliers. Not available as a commercial herbicide.A limited number of bioherbicides based on plant extracts are commercially available.Widely available globally from numerous manufacturers.Widely available from several manufacturers.

II. Experimental Protocols

A. Protocol for Determining Herbicidal Efficacy (Seed Germination and Seedling Growth Bioassay)

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then prepare a dilution series (e.g., 0.1, 0.5, 1, 5, 10 mM) in distilled water containing a small amount of a surfactant (e.g., Tween 20) to aid in application. A control solution without the test compound should also be prepared.

  • Test Species: Select seeds of common and economically important weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a representative crop species to assess selectivity.

  • Germination Assay:

    • Place a set number of seeds (e.g., 20) on a filter paper in a petri dish.

    • Add a specific volume (e.g., 5 mL) of the test solution or control to each petri dish.

    • Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After a set period (e.g., 7 days), count the number of germinated seeds and calculate the germination percentage.

  • Seedling Growth Assay:

    • For germinated seeds, measure the radicle (root) and hypocotyl/coleoptile (shoot) length.

    • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.

  • Data Analysis: Use statistical methods (e.g., ANOVA, dose-response curves) to determine the effective concentration (e.g., EC50) for each parameter.

B. Protocol for Investigating the Mode of Action (Photosynthesis Inhibition Assay)

  • Plant Material: Use young, healthy plants of a sensitive weed species grown under controlled conditions.

  • Treatment: Apply different concentrations of this compound to the leaves of the plants. An untreated control group should be maintained.

  • Chlorophyll (B73375) Fluorescence Measurement: At different time points after treatment (e.g., 1, 6, 24, 48 hours), measure chlorophyll fluorescence parameters using a portable fluorometer. Key parameters to measure include:

    • Fv/Fm: Maximum quantum yield of photosystem II (PSII), an indicator of photosynthetic efficiency. A decrease in Fv/Fm suggests damage to PSII.

    • ETR (Electron Transport Rate): An estimate of the rate of electrons moving through the photosynthetic electron transport chain.

  • Data Analysis: Compare the chlorophyll fluorescence parameters of the treated plants with the control plants to assess the impact on photosynthesis.

III. Visualizing Pathways and Workflows

A. Potential Signaling Pathway of Phenolic Bioherbicides

G cluster_0 Plant Cell Bioherbicide This compound Membrane Cell Membrane (Disruption) Bioherbicide->Membrane ROS Reactive Oxygen Species (ROS) (Increased Production) Bioherbicide->ROS Photosynthesis Photosynthesis (Inhibition) Bioherbicide->Photosynthesis Respiration Mitochondrial Respiration (Inhibition) Bioherbicide->Respiration Enzymes Enzyme Activity (Inhibition) Bioherbicide->Enzymes Growth Inhibition of Growth and Development Membrane->Growth ROS->Membrane Photosynthesis->Growth Respiration->Growth Enzymes->Growth

Caption: Hypothetical signaling pathway of a phenolic bioherbicide.

B. Experimental Workflow for Bioherbicide Evaluation

G cluster_workflow Bioherbicide Evaluation Workflow A Isolation & Purification of this compound B In vitro Bioassays (Germination & Seedling Growth) A->B C Pot Experiments (Dose-Response & Selectivity) B->C D Mode of Action Studies (Physiological & Biochemical Assays) C->D E Field Trials (Efficacy under Real-World Conditions) C->E F Toxicology & Environmental Fate Studies D->F E->F G Cost-Benefit Analysis & Commercial Viability F->G

Caption: A typical experimental workflow for bioherbicide evaluation.

IV. Conclusion and Future Directions

This compound, as a natural phytotoxic compound, represents a promising lead for the development of a novel bioherbicide. Its presumed biodegradability and potentially novel mode of action could offer a valuable tool for integrated weed management, especially in the face of growing herbicide resistance to synthetic products.

However, a comprehensive cost-benefit analysis is currently hampered by a significant lack of data. To move forward, the following research priorities must be addressed:

  • Efficacy and Spectrum of Activity: Rigorous testing against a broad range of economically important weed species under both laboratory and field conditions is essential to determine its practical utility.

  • Comparative Studies: Direct comparisons with widely used synthetic herbicides like glyphosate and glufosinate are necessary to benchmark its performance.

  • Mode of Action: Elucidating the precise molecular targets and physiological processes disrupted by this compound will be crucial for understanding its herbicidal activity and for optimizing its use.

  • Environmental Fate and Toxicology: Comprehensive studies on its persistence in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms (including beneficial insects, soil microbes, and aquatic life) are required for regulatory approval and to ensure its environmental safety.

  • Cost-Effective Synthesis: The development of a scalable and economically viable synthesis process is a critical prerequisite for its commercialization as a bioherbicide. Current laboratory-scale prices are prohibitive for agricultural applications.

References

Benchmarking Methyl 2-(2,4-dihydroxyphenyl)acetate Against Commercial Bioherbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign weed management solutions has intensified the focus on bioherbicides derived from natural compounds. Among these, Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena, has demonstrated selective phytotoxic effects, positioning it as a promising bioherbicide candidate.[1] This guide provides a comparative analysis of this compound against a leading commercial bioherbicide, Pelargonic Acid, offering a benchmark for its potential efficacy and application in sustainable agriculture.

Performance Benchmark: this compound vs. Pelargonic Acid

A direct quantitative comparison of the herbicidal activity of this compound with commercial bioherbicides is challenging due to the limited publicly available data on its specific efficacy (e.g., IC50 or ED50 values) against various weed species. However, by examining the performance of a well-established commercial bioherbicide, Pelargonic Acid, we can establish a benchmark for the level of efficacy a new candidate like this compound would need to meet or exceed.

Pelargonic acid, a saturated fatty acid, is a non-selective, contact, burndown herbicide. Its efficacy has been documented against a range of common agricultural weeds. The following table summarizes the effective dose (ED) values for Pelargonic Acid required for the control of several key weed species.

Weed SpeciesGrowth StageEfficacy MetricDose (kg a.i. ha⁻¹)Reference
Amaranthus retroflexus (Redroot Pigweed)-ED₅₀11.4[2][3]
ED₉₀>21.8[2][3]
ED₉₅>21.8[2][3]
Chenopodium album (Common Lambsquarters)----
Echinochloa crus-galli (Barnyard Grass)-ED₅₀3.4[2][3]
ED₉₀7.9[2][3]
ED₉₅10.7[2][3]
Lolium multiflorum (Italian Ryegrass)-ED₅₀>21.8[2][3]
Papaver rhoeas (Corn Poppy)-ED₅₀6.5[2][3]
ED₉₀10.4[2][3]
ED₉₅12.4[2][3]
Veronica hederifolia (Ivy-leaved Speedwell)-ED₅₀10.3[2][3]
ED₉₀17.1[2][3]
ED₉₅21.7[2][3]

Note: The efficacy of Pelargonic Acid can be influenced by environmental conditions such as temperature and the growth stage of the weeds.[2] For this compound to be considered a competitive bioherbicide, it would need to demonstrate comparable or superior efficacy at similar or lower application rates against these and other problematic weed species.

Experimental Protocols

To ensure a standardized and reproducible assessment of herbicidal activity, the following experimental protocols are recommended. These protocols are based on established methodologies for testing the phytotoxicity of natural compounds.

Seed Germination and Seedling Growth Bioassay

This laboratory-based assay is a primary screening method to evaluate the phytotoxic potential of a compound.

Objective: To determine the effect of this compound on the seed germination and early seedling growth of target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli)

  • This compound of known purity

  • Solvent (e.g., acetone, ethanol, or dimethyl sulfoxide (B87167) - DMSO) for dissolving the test compound

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control solution containing only the solvent at the same concentration used in the test solutions should also be prepared.

  • Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize the seeds by rinsing them in a dilute bleach solution (e.g., 1% sodium hypochlorite) for 1-2 minutes, followed by several rinses with sterile distilled water.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 12h/12h light/dark cycle).

  • Data Collection: After a specified incubation period (e.g., 7-10 days), record the following data for each treatment and control:

    • Germination Percentage: The number of germinated seeds (radicle emergence) as a percentage of the total seeds sown.

    • Root Length: The length of the primary root of each germinated seedling.

    • Shoot Length: The length of the shoot of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration compared to the control. Determine the IC50 (concentration causing 50% inhibition) values for each parameter using probit or log-logistic analysis.

Whole Plant Bioassay (Pot Study)

This greenhouse or controlled environment assay evaluates the post-emergence herbicidal activity of the compound.

Objective: To assess the phytotoxic effect of foliar application of this compound on the growth and biomass of young weed plants.

Materials:

  • Seedlings of target weed species at a specific growth stage (e.g., 2-4 true leaves)

  • Pots filled with a suitable growing medium (e.g., potting mix, sand, or a soil mixture)

  • This compound

  • Surfactant (e.g., Tween 20) to enhance foliar uptake

  • Spray applicator

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation: Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach the desired growth stage.

  • Preparation of Spray Solutions: Prepare aqueous solutions of this compound at various concentrations. Add a non-ionic surfactant (e.g., 0.1% v/v) to each solution to ensure uniform coverage of the foliage. A control solution containing only water and the surfactant should also be prepared.

  • Herbicide Application: Uniformly spray the foliage of the weed seedlings with the test and control solutions until runoff.

  • Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effects by recording:

    • Visual Injury Rating: Score the plants on a scale of 0 (no injury) to 100 (complete death).

    • Plant Height: Measure the height of the plants.

    • Fresh and Dry Biomass: Harvest the above-ground parts of the plants, weigh them to determine the fresh weight, and then dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Data Analysis: Calculate the percentage of reduction in plant height, fresh weight, and dry weight for each treatment compared to the control. Determine the ED50 (dose causing 50% reduction) values for each parameter.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of Phenolic Bioherbicides

Phenolic compounds, including phenolic esters like this compound, can exert their phytotoxic effects through various mechanisms that disrupt plant signaling pathways. While the specific pathways affected by this particular compound require further investigation, the following diagram illustrates a generalized overview of how phenolic compounds can interfere with plant processes.

G cluster_0 Phenolic Compound Interaction with Plant Cell Phenolic_Compound This compound (Phenolic Ester) Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Disrupts Integrity Photosynthesis Inhibition of Photosynthesis Phenolic_Compound->Photosynthesis Direct Inhibition Hormone_Signaling Disruption of Hormone Signaling (e.g., Auxin) Phenolic_Compound->Hormone_Signaling Interferes with ROS_Production Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS_Production Leads to Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Photosynthesis->Cellular_Damage Hormone_Signaling->Cellular_Damage Plant_Death Inhibition of Growth & Plant Death Cellular_Damage->Plant_Death

Caption: Generalized signaling pathway of phenolic bioherbicides in plants.

Experimental Workflow for Bioherbicide Benchmarking

The following workflow outlines the key steps for a comprehensive evaluation of a novel bioherbicide candidate like this compound.

G cluster_1 Bioherbicide Evaluation Workflow Step1 1. Compound Acquisition & Characterization Step2 2. In Vitro Screening (Seed Germination Assay) Step1->Step2 Step3 3. Pot Study (Whole Plant Bioassay) Step2->Step3 Promising Candidates Step4 4. Dose-Response Analysis (IC50 / ED50 Determination) Step3->Step4 Step5 5. Comparative Analysis with Commercial Standards Step4->Step5 Step6 6. Mode of Action Studies (Signaling Pathway Investigation) Step5->Step6 Lead Candidate

Caption: Experimental workflow for benchmarking a novel bioherbicide.

Conclusion

This compound presents an intriguing prospect as a novel bioherbicide. However, to ascertain its commercial viability, rigorous and standardized testing against established commercial products like Pelargonic Acid is imperative. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such a comparative analysis. Future research should focus on generating quantitative efficacy data for this compound across a spectrum of weed species and elucidating its precise mode of action and the signaling pathways it perturbs. Such data will be instrumental for researchers, scientists, and drug development professionals in evaluating its potential as a next-generation sustainable weed management tool.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(2,4-dihydroxyphenyl)acetate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. Some safety data sheets also indicate that it may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Key Safety Measures:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use tightly fitting safety goggles or a face shield[4].

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a full-face respirator[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment[4]. The following step-by-step protocol outlines the recommended procedure for its disposal as hazardous waste.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste.

  • It should be segregated as a halogenated organic waste. Although the molecule itself does not contain a halogen, some disposal guidelines categorize aromatic compounds for incineration alongside halogenated wastes. Always consult your institution's specific waste streams.

  • Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases[3].

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

  • The container must be made of a compatible material, be kept tightly closed when not in use, and stored in a cool, dry, well-ventilated area away from sources of ignition[2][4].

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container[2].

  • Clean the spill area thoroughly. All materials used for cleanup should also be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The waste must be disposed of at an approved waste disposal plant[2][3][5].

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed[1].

Quantitative Data for Disposal

While specific concentration limits for disposal are determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key quantitative and classification data for the disposal of this compound.

ParameterValue / InformationSource
CAS Number 67828-42-6[1]
Molecular Formula C9H10O4[1]
European Waste Code (EWC) 16 05 06*[1]
Description of EWC Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]
US EPA Waste Code Dependent on formulation and characteristics (likely F or U-listed waste)General Guidance

Note: The asterisk () next to the EWC code indicates that the waste is considered hazardous.*

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) start->fume_hood generate_waste Waste Generated (Unused chemical, contaminated items) ppe->generate_waste fume_hood->generate_waste segregate_waste Segregate as Hazardous Waste generate_waste->segregate_waste spill Spill Occurs generate_waste->spill Potential Event collect_waste Collect in a Labeled, Closed Container segregate_waste->collect_waste store_waste Store Waste Container in a Safe, Designated Area collect_waste->store_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs dispose Dispose at an Approved Waste Disposal Plant contact_ehs->dispose

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Methyl 2-(2,4-dihydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2,4-dihydroxyphenyl)acetate. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other key safety information.

Category Specification Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary where splash potential exists.[1][2][3]
Skin Protection Chemical-resistant, impervious clothing such as a laboratory coat or overalls. Fire/flame resistant clothing is also recommended.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber or PVC). Breakthrough times can vary, so it is important to change gloves regularly.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particle filter (such as EN143 fitted with a P-SL filter) should be worn.[1][2][3]
General Hygiene Do not eat, drink, or smoke while using this product. Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and laundered before reuse.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • For long-term storage, a cool, dry place is recommended. Some suppliers suggest storage at -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen.[6]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Limit all unnecessary personal contact.[4]

3. In Case of a Spill:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, clean up immediately using dry, non-combustible absorbent material like sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, sealable container for disposal.[4]

  • Prevent the spillage from entering drains or water courses.[4]

First Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

Exposure Route First Aid Procedure Source
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, get medical advice.[2][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not mix with other waste.[7]

  • Contaminated Materials: Any material that has come into contact with the chemical, such as absorbent materials from a spill cleanup, should be placed in a labeled, sealed container and disposed of as hazardous waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[7] Do not reuse empty containers. They should be disposed of in an environmentally safe manner.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.